Chlorobutanol

Catalog No.
S523513
CAS No.
57-15-8
M.F
C4H7Cl3O
M. Wt
177.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobutanol

CAS Number

57-15-8

Product Name

Chlorobutanol

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol

Molecular Formula

C4H7Cl3O

Molecular Weight

177.45 g/mol

InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3

InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN COLD WATER, SOL IN HOT WATER
1 G IN 125 ML WATER; SOL IN VOLATILE OILS
Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.
Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.
For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Acetonchloroform, Anhydrous Chlorobutanol, Chlorbutol, Chloretone, Chlorobutanol, Chlorobutanol, Anhydrous, Trichlorbutanol

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O

The exact mass of the compound Chlorobutanol is 175.9592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 minsol in cold water, sol in hot water1 g in 125 ml water; sol in volatile oilseasily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.soluble in ethanol, ethyl ether, and acetone.in water, 8,000 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

chlorobutanol synthesis from chloroform and acetone

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Principle and Mechanism

Chlorobutanol (also known as 1,1,1-trichloro-2-methyl-2-propanol) is synthesized by a nucleophilic addition reaction. The process involves acetone and chloroform in the presence of a strong base, such as potassium hydroxide (KOH) [1].

The generally accepted reaction mechanism is as follows:

  • Formation of the Nucleophile: Potassium hydroxide deprotonates chloroform, generating the trichloromethyl anion (carbanion).
  • Nucleophilic Attack: The trichloromethyl anion attacks the carbonyl carbon of acetone.
  • Protonation: The resulting alkoxide intermediate is protonated, yielding this compound [1].

The diagram below illustrates this reaction mechanism.

Diagram of the reaction mechanism for this compound synthesis.

Synthesis Protocols and Optimization

The table below compares the standard laboratory procedure with two optimized protocols from the literature, highlighting key variables that impact yield.

Parameter Standard Lab Procedure [1] Optimized Synthesis (Ho & Wang, 1959) [2] [3] Improved Synthesis (Saljoughian et al., 1983) [4]
Molar Ratio (CHCl₃:Acetone:KOH) ~1:2.5:0.7 (inferred from mass) 1:5:0.27 Optimized (specific ratio not stated in abstract)
Reaction Temperature Below 0°C during KOH addition -5°C to 2°C Varied and optimized
Key Procedure Stir below 0°C, add KOH over 6 hours, then stir at room temp for 3.6 hours. Add powdered KOH to a cooled mixture. Variation of time, temperature, catalyst, and reactant amounts.
Reported Yield Not specified 66.5% 71%
Detailed Experimental Procedure

Based on the standard laboratory method, the synthesis can be carried out as follows [1]:

  • Chemicals: Acetone, Chloroform, Potassium Hydroxide (solid).
  • Apparatus: Round bottom flask, Mechanical stirrer, Measuring cylinder, Funnel, Glass rod, Ice bath, Distillation setup.

Step-by-step Instructions:

  • Mixing: Place 50 g of acetone and 100 g of chloroform in a round-bottom flask. Begin continuous mechanical stirring and cool the mixture to below 0°C using an ice bath.
  • Catalyst Addition: Gradually add 32.5 g of solid potassium hydroxide to the cooled mixture over a period of 6 hours while maintaining the low temperature and continuous stirring.
  • Post-Reaction Stirring: After the addition is complete, allow the reaction mixture to stand at room temperature for a further 3.6 hours with continuous stirring.
  • Filtration: Filter the mass to remove solid residues. Wash the residues with a small amount of acetone and combine this wash with the main filtrate.
  • Distillation: Distill the combined filtrate to recover excess chloroform and acetone. Collect the fraction that distills between 165°C and 172°C separately. This is the crude this compound.
  • Isolation and Purification: Pour the distillate into water. A solid should separate. Filter off this solid and recrystallize it from a mixture of alcohol (ethanol) and water to obtain pure this compound as white, glistening crystals.

Characterization and Safety Data

Physicochemical Properties
  • Appearance: White, glistening crystals [1].
  • Melting Point: When anhydrous, it melts at 96–97°C [1].
  • Solubility: It is soluble in water and 90% ethyl alcohol [1].
  • Volatility: The compound is extremely volatile, even at ordinary temperatures [1].
Toxicological Profile

A 2022 in vivo oral toxicity study in rats provides critical safety data for handling [5]:

  • Single-Dose Toxicity: The Approximate Lethal Dose (ALD) was found to be over 250 mg/kg body weight.
  • Repeated-Dose Toxicity (28-day):
    • The No Adverse Effect Level (NOAEL) was determined to be over 50 mg/kg/day for female rats and over 12.5 mg/kg/day for male rats.
    • Target organs for toxicity were identified as the liver and kidneys, with histopathological changes observed and significant increases in relative organ weights at higher doses (100 mg/kg/day).

Professional Application Notes

  • Yield Optimization: The historical data shows that yield is highly sensitive to stoichiometry and temperature. Using a significant excess of acetone and maintaining a tightly controlled sub-zero temperature can increase the yield to over 65% [2] [3]. The 1983 study confirms that systematic optimization of these parameters can push yields even higher, to 71% [4].
  • Pharmaceutical Context: this compound is used as a preservative in multidose containers for injectables and eye drops due to its broad-spectrum antimicrobial activity. Be aware that its efficacy can be reduced if complexed with other formulation components [6].
  • Safety in Handling: The toxicity data underscores the need for careful handling in a well-ventilated laboratory using appropriate personal protective equipment (PPE) to avoid ingestion or prolonged exposure, given the identified target organ toxicity [5].

References

chlorobutanol mechanism of action preservative

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as a Preservative

Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) functions primarily as an antimicrobial preservative through a detergent-like mechanism that disrupts microbial cell membranes [1] [2].

  • Membrane Disruption: The compound disrupts the lipid structure of the cell membrane, which increases cell permeability and ultimately leads to cell lysis and death [1].
  • Inhibition of Cellular Processes: In vitro studies on human corneal epithelial cells show that this compound causes cell retraction and halts normal cytokinesis (cell division), cell movement, and mitotic activity [1]. It also disrupts the barrier and transport properties of epithelia and inhibits oxygen utilization by tissues like the cornea [1].

The following diagram illustrates this multi-faceted mechanism of action:

G cluster_1 Mechanism of Action This compound This compound A Disrupts Lipid Cell Membrane This compound->A D Inhibition of Oxygen Use This compound->D E Cessation of Cell Division & Movement This compound->E B Increased Cell Permeability A->B C Cell Lysis B->C

This compound's preservative action involves direct membrane disruption and inhibition of key cellular functions.

Antimicrobial Efficacy and Usage

This compound has a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi [3].

Table 1: Typical Effective Concentrations of this compound

Application Context Typical Effective Concentration Primary Function
Long-term stabilizer in multi-ingredient preparations [1] 0.5% Preservative & Antimicrobial
Retains antimicrobial activity in water [4] 0.05% Antimicrobial

Toxicity and Safety Profile

While effective, this compound can induce toxicity, particularly with chronic exposure or at higher concentrations. Safety data from in vivo studies are summarized below.

Table 2: Summary of In Vivo Oral Toxicity Data in SD Rats

Parameter Finding Source / Context
Single-Dose Oral Toxicity Approximate Lethal Dose (ALD) > 250 mg/kg body weight [5]

| 28-Day Repeated Oral Toxicity (NOAEL) | Female rats: > 50 mg/kg/b.w./day Male rats: > 12.5 mg/kg/b.w./day | [5] | | Target Organs (Repeated Dose) | Liver (females), Kidneys (males) | [5] | | In Vitro Cytotoxicity | 0.5% concentration caused degeneration of human corneal epithelial cells and formation of membranous blebs [1]. 0.1% concentration caused near depletion of the conjunctival squamous cell layer [1]. | |

Pharmacokinetics and Physicochemical Properties

Understanding the behavior of this compound in biological systems is crucial for its application.

Table 3: Key Pharmacokinetic and Physicochemical Parameters

Category Parameter Value / Description
Physicochemical Properties Molecular Formula C4H7Cl3O [1]
Molecular Weight 177.45 g/mol [1]
Appearance White, volatile solid with a camphor-like odor [4]
Pharmacokinetics (Human, Oral) Volume of Distribution 233 ± 141 L [1]
Protein Binding 57 ± 3% [1]
Metabolism Glucuronidation and sulphation [1]
Terminal Half-Life 10.3 ± 1.3 days [1]
Clearance 11.6 ± 1.0 mL/min [1]

Conclusion for Formulators

  • Mechanism: this compound is an effective preservative primarily through membrane disruption, leading to cell lysis [1] [2].
  • Application: It is typically used at 0.5% for long-term stability in multi-ingredient formulations but retains antimicrobial activity at lower concentrations [1] [4].
  • Safety Note: While less toxic than some preservatives like BAK in some models [2], it still carries a risk of cellular toxicity, particularly to ocular surfaces and internal organs like the liver and kidneys upon systemic exposure [1] [5]. Its long half-life also suggests potential for accumulation with repeated dosing [1].

References

chlorobutanol pharmacokinetics half-life metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol Pharmacokinetic Parameters

Parameter Value Conditions
Terminal Elimination Half-life 10.3 ± 1.3 days [1] [2] Following oral administration in healthy subjects [2]
Volume of Distribution (Vd) 233 ± 141 L [1] [2] In healthy individuals receiving oral this compound [2]
Plasma Clearance (CL) 11.6 ± 1.0 mL/min [1] [2] Following oral administration [2]
Protein Binding 57 ± 3% [1] [2] Binding to plasma proteins [2]
Route of Elimination Urine (9.6% of orally administered dose) [1] [2] 7.4% as conjugates, 2.2% as unchanged drug [2]
Metabolism Glucuronidation and sulphation [1] [2] Reported metabolic pathways

Detailed Pharmacokinetic Profile and Experimental Methodology

The provided data primarily comes from a pivotal clinical trial published in 1982, "The pharmacokinetics of chlorbutol in man" [2].

Study Design and Protocol
  • Subjects: The study involved 4 healthy subjects [2].
  • Dosing: Each subject received this compound orally on two separate occasions [2].
  • Sample Collection: Plasma concentrations were monitored. The mean urinary recovery of the drug was measured over 17 days in two of the subjects [2].
  • Data Analysis: Standard pharmacokinetic parameters, including half-life, volume of distribution, and clearance, were calculated from the plasma concentration-time data [2].

The diagram below outlines the metabolic fate and key kinetic parameters of this compound in humans.

Admin Oral Administration Dist Distribution Vd: 233 ± 141 L Admin->Dist ProtBind Plasma Protein Binding 57 ± 3% Dist->ProtBind Meta Metabolism Glucuronidation & Sulphation ProtBind->Meta Elim Elimination Meta->Elim Urine Urinary Excretion 9.6% of dose Elim->Urine HalfLife Half-life: 10.3 ± 1.3 days HalfLife->Dist Influences Clearance Clearance: 11.6 ± 1.0 mL/min Clearance->Elim Influences

Key Findings and Clinical Relevance
  • Significant Accumulation Potential: The long terminal half-life of approximately 10 days means this compound will accumulate considerably in the body if administered repeatedly [1] [2]. This accumulation was noted as the primary reason that this compound is unsuitable for use as a sedative drug [2].
  • Instability and Elimination: A significant factor in its elimination is its instability under physiological conditions, with an in vitro half-life of 37 days at pH 7.4 [2]. This, coupled with the low urinary recovery, suggests other elimination pathways or extensive non-renal clearance may be involved [2].

Core Conclusion for Drug Development

The defining pharmacokinetic characteristic of this compound is its very long elimination half-life (~10 days), which leads to significant accumulation upon multiple dosing. This property is a critical consideration for drug developers, as it limits its therapeutic use as an active sedative ingredient. However, this long half-life may be less consequential for its primary modern application as a preservative in multi-ingredient formulations, where it is typically used at a concentration of 0.5% [1].

References

chlorobutanol pharmacodynamics antiplatelet effect

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacodynamic Profile

Chlorobutanol's antiplatelet activity is primarily attributed to its inhibitory effect on the arachidonic acid (AA) pathway, a critical signaling cascade for platelet activation [1] [2]. The table below summarizes its core mechanisms and overall pharmacodynamic profile:

Aspect Detail
Primary Antiplatelet Mechanism Inhibition of the arachidonic acid pathway [2].
Key Demonstrated Effects Attenuation of thromboxane B2 (TxB2) formation; inhibition of cytosolic free calcium elevation; suppression of ATP release [1] [2].
Nature of Inhibition Potent, concentration- and time-dependent inhibition of aggregation and release induced by multiple agonists (e.g., collagen, ADP, epinephrine) [2].
Cellular Toxicity Induces conjunctival and corneal cell toxicity in vitro; causes cell retraction and disrupts cytokines, movement, and mitotic activity [1].
General Mechanism (as preservative) Acts as a detergent, disrupting lipid structures of cell membranes, increasing permeability, and leading to cell lysis [1].

The following diagram illustrates the proposed pathway through which this compound exerts its antiplatelet effect, based on the mechanistic data:

G Agonists Agonists (Collagen, ADP, etc.) AA_Pathway Arachidonic Acid (AA) Pathway Agonists->AA_Pathway TxA2_Synthesis Thromboxane A2 (TxA2) Synthesis AA_Pathway->TxA2_Synthesis Calcium_Mobilization Cytosolic Calcium Mobilization AA_Pathway->Calcium_Mobilization Inhibition of Elevation Platelet_Aggregation Platelet Aggregation TxA2_Synthesis->Platelet_Aggregation ATP_Release ATP Release & Granule Secretion Calcium_Mobilization->ATP_Release Calcium_Mobilization->Platelet_Aggregation ATP_Release->Platelet_Aggregation This compound This compound This compound->AA_Pathway Inhibits This compound->Calcium_Mobilization Inhibits This compound->ATP_Release Inhibits

This compound inhibits platelet activation by targeting the arachidonic acid pathway and key release events.

Quantitative Data & Experimental Evidence

The antiplatelet effect of this compound has been characterized through specific in vitro studies. The table below consolidates key experimental findings and pharmacokinetic parameters that are relevant for researchers:

Parameter / Finding Detail
Study Context In vitro study using human platelets [2].
Key Quantitative Finding Marked inhibition of Thromboxane B2 (TxB2) formation, cytosolic free calcium elevation, and ATP release [1] [2].
Inhibition Characteristics Significant inhibitory activity against several aggregation inducers; effect is concentration- and time-dependent [1] [2].
Protein Binding 57 ± 3% [1].
Metabolism Undergoes glucuronidation and sulphation [1].
Terminal Half-Life Approximately 10.3 ± 1.3 days following oral administration [1].

Experimental Protocol Overview

For experimental validation, the core methodology from a key study can be summarized as follows [2]:

  • Platelet Preparation: Blood samples are collected from healthy human volunteers into citrate tubes. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are then prepared in a buffer solution and adjusted to a standard concentration.
  • Aggregation and Secretion Assay: Platelet aggregation is typically measured using a lumi-aggregometer. Washed platelets are pre-incubated with this compound (at varying concentrations) or a vehicle control for a short period. Aggregation is then induced by adding agonists like ADP, collagen, arachidonic acid, or thrombin. Simultaneously, ATP release (a marker of granule secretion) is measured using a luciferin/luciferase reagent, which produces light in proportion to the ATP concentration.
  • Measurement of Biochemical Markers:
    • Thromboxane B2 (TxB2): The production of TxB2, a stable metabolite of TxA2, is measured, likely via immunoassay, to quantify the inhibition of the arachidonic acid pathway.
    • Cytosolic Free Calcium: The elevation of intracellular calcium levels in response to agonists is measured using fluorescent calcium indicators.
  • Data Analysis: The percentage inhibition of aggregation, secretion, and biochemical marker generation by this compound is calculated relative to the vehicle control. The concentration-dependent and time-dependent nature of the inhibition can thus be established.

Implications for Drug Development

The primary implication of this antiplatelet activity is for drugs that contain this compound as a preservative. Specifically, the literature advises that desmopressin, when administered for the purpose of improving hemostasis (clotting), should not contain this compound in its formulation, as the preservative would counteract the drug's intended pro-hemostatic effect [2] [3]. This highlights a critical aspect of formulation design where an excipient's pharmacodynamic properties can directly interfere with the active ingredient's therapeutic goal.

References

Comprehensive Technical Guide to Chlorobutanol as an Alcohol-Based Preservative

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with both antibacterial and antifungal properties that has been widely used in pharmaceutical and cosmetic products for decades. This organic compound exists in both anhydrous and hemihydrate forms and is characterized by its white crystalline appearance and camphor-like odor. In pharmaceutical applications, this compound serves a dual purpose as both a preservative agent and a mild sedative or anesthetic in certain formulations. Its broad-spectrum antimicrobial activity and compatibility with various active pharmaceutical ingredients (APIs) have made it particularly valuable for multi-dose parenteral formulations, ophthalmic solutions, and other sterile products requiring protection against microbial contamination during repeated use.

The chemical stability of this compound, however, presents both opportunities and challenges for formulation scientists. While it demonstrates remarkable stabilizing effects on certain peptide-based drugs like oxytocin, it also shows instability at room temperature over extended periods, necessitating careful consideration of storage conditions and formulation composition. Current research continues to explore the complex interactions between this compound and biological compounds, particularly as the pharmaceutical industry increasingly focuses on biologic formulations that require specialized preservation strategies to maintain both sterility and protein stability. This technical guide provides a comprehensive examination of this compound's properties, mechanisms, applications, and experimental approaches relevant to researchers and drug development professionals working with this versatile preservative.

Chemical Properties and Characteristics

Fundamental Physicochemical Properties

This compound possesses distinct physicochemical characteristics that directly influence its behavior in pharmaceutical formulations. With a molecular weight of 177.46 g/mol and a logP (partition coefficient) value of 2.03, this compound exhibits moderate lipophilicity, which affects its distribution in emulsion systems and its interaction with biological membranes. The compound is readily soluble in various organic solvents including alcohol, chloroform, ether, and glycerol, while demonstrating more limited solubility in water (approximately 0.8% w/v at room temperature). This solubility profile necessitates careful consideration when formulating aqueous-based products, as achieving uniform distribution can present challenges without appropriate solubilization techniques. This compound's chemical structure features both hydroxyl and trichloromethyl groups, which contribute to its antimicrobial activity through different mechanisms [1].

The stability profile of this compound is temperature-dependent, with significant degradation observed at elevated temperatures. When stored at room temperature for extended periods, this compound gradually decomposes, losing its preservative efficacy and potentially generating degradation products that may compromise product quality. This instability necessitates refrigeration for this compound-containing products unless specifically formulated with stabilizers or demonstrated to maintain adequate shelf life under intended storage conditions. The decomposition process is accelerated in alkaline conditions, making this compound most stable in slightly acidic formulations with optimal pH ranges between 4.0 and 6.0 [2].

Technical Specifications

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Technical Significance
Chemical Names 1,1,1-Trichloro-2-methyl-2-propanol; Chloretone; Trichloro-tert-butanol IUPAC and common nomenclature
Molecular Formula C₄H₇Cl₃O Elemental composition
Molecular Weight 177.46 g/mol Dosage calculation
Appearance White, crystalline solid Visual identification; purity indicator
Odor Characteristic camphor-like Organoleptic identification
logP (Octanol/Water) 2.03 Moderate lipophilicity; membrane penetration potential
Water Solubility ~0.8% at 25°C Aqueous formulation challenges; need for solubilization
pKa ~12.5 (tertiary alcohol) Mostly unionized at physiological pH
Recommended Use Concentration 0.3-0.5% (pharmaceuticals) Effective antimicrobial preservation

Mechanisms and Pharmaceutical Applications

Antimicrobial Mechanism of Action

This compound exerts its antimicrobial effects through a mechanism distinct from other common preservatives like benzalkonium chloride (BAK). While quaternary ammonium compounds such as BAK act through disruption of cell membranes via surfactant activity, this compound causes disorganization of the lipid bilayer of microbial cell membranes, leading to increased membrane permeability and subsequent cell lysis. This mechanism provides broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal species, though it demonstrates limited efficacy against bacterial spores which possess highly resistant structural adaptations. The antimicrobial activity is concentration-dependent, with higher concentrations producing more rapid and complete microbial eradication [1] [2].

The preservative efficacy of this compound can be enhanced through combination with other antimicrobial agents, exhibiting synergistic effects that allow for lower concentrations of individual preservatives while maintaining effective microbial control. Studies have demonstrated that this compound shows improved solubility and antimicrobial activity when combined with surfactants like Tween 20 or co-solvents such as benzyl alcohol and phenylethyl alcohol. These combinations can be particularly valuable in complex formulations where single preservative systems may prove inadequate or require concentrations that approach toxicity thresholds. The molecular basis for these synergistic effects appears to stem from complementary mechanisms of membrane disruption that collectively cause more extensive damage to microbial structures than any single agent alone [3].

Pharmaceutical Applications

Table 2: Pharmaceutical Applications of this compound

Application Category Specific Examples Typical Concentration Range Functional Role
Multi-dose Injectables Peptide formulations (e.g., oxytocin), biologics 0.3-0.5% Antimicrobial preservation; stabilizer
Ophthalmic Solutions Artificial tears, glaucoma medications, anti-infectives 0.3-0.5% Antimicrobial preservation
Topical Preparations Creams, ointments, gels 0.1-0.5% Antimicrobial preservation
Nasal Solutions Sprays, drops 0.1-0.5% Antimicrobial preservation
Oral Sedatives Certain tranquilizer formulations Variable (therapeutic dose) Mild sedative/anesthetic agent

This compound finds significant application in biological formulations where it serves not only as a preservative but also as a stabilizing agent for proteins and peptides. Research has demonstrated that this compound exhibits a remarkable stabilizing effect on oxytocin, a peptide hormone used for prevention and treatment of postpartum hemorrhage. Accelerated stability studies revealed that oxytocin formulations preserved with this compound maintained potency even when exposed to elevated temperatures (40°C), suggesting a protective interaction that may involve direct molecular stabilization or inhibition of degradation pathways. This dual functionality makes this compound particularly valuable for complex biologics that require both antimicrobial protection and stabilization of the active pharmaceutical ingredient [4].

In ophthalmic formulations, this compound has been widely used despite concerns about its potential cytotoxicity with chronic exposure. Comparative studies have shown that this compound is less toxic to rabbit corneal epithelial cells than benzalkonium chloride, causing less rapid and less severe cytotoxic effects. Additionally, research measuring tear film evaporation rates has demonstrated that this compound at 0.5% concentration does not significantly affect the stability of the tear film lipid layer, suggesting it may be better tolerated than surfactants that disrupt this protective barrier. These characteristics have maintained this compound's position as a viable preservative option for ophthalmic products, particularly those intended for shorter-term use or in patients demonstrating sensitivity to alternative preservative systems [2] [5].

Stability, Compatibility, and Formulation Considerations

Stability Profile and Degradation Pathways

The stability behavior of this compound presents both challenges and unique advantages in pharmaceutical development. While this compound is known to be inherently unstable when stored at room temperature for extended periods, it simultaneously demonstrates a stabilizing effect on certain active ingredients, particularly peptides like oxytocin. Accelerated stability studies investigating oxytocin preparations have revealed that formulations containing this compound maintained potency exceptionally well when exposed to high temperatures (40°C) and even in forced degradation studies at 80°C. This paradoxical stability profile suggests that this compound may interact specifically with certain molecular structures, potentially through formation of protective complexes or by inhibiting key degradation pathways such as aggregation, deamidation, or oxidation that commonly affect peptide-based therapeutics [4].

The degradation kinetics of this compound follow temperature-dependent patterns, with more rapid loss occurring at elevated temperatures. In aqueous solutions, the primary degradation pathway involves hydrolytic dechlorination, leading to the formation of hydrochloric acid and corresponding alcohols. This degradation mechanism results in progressive acidification of formulations over time, which can be monitored through pH tracking as a stability indicator. The degradation rate is influenced by formulation pH, with maximum stability observed in the slightly acidic range (pH 4-5). Additionally, this compound is susceptible to photodegradation when exposed to ultraviolet light, necessitating protective packaging in amber glass or light-resistant containers for light-sensitive formulations [1].

Formulation Compatibility

Table 3: Stability and Compatibility Assessment of this compound

Factor Compatibility/Stability Relationship Formulation Recommendations
Temperature Unstable at prolonged room temperature; stabilizes oxytocin at 40°C Refrigerated storage (2-8°C); terminal sterilization at lower temperatures
pH Maximum stability at pH 4-5; degrades in alkaline conditions Buffer selection critical; monitor pH shift during stability studies
Surfactants Compatible with Tween 20; enhanced solubility Useful in biologic formulations; may enhance antimicrobial activity
Plastic Containers Potential absorption into polyethylene Prefer glass containers; evaluate compatibility during development
Proteins/Peptides Stabilizing effect on oxytocin; may cause aggregation in other proteins Case-specific evaluation; preformulation compatibility screening
Antioxidants Generally compatible (e.g., sulfites, ascorbic acid) May use in combination for oxidation-sensitive drugs

This compound demonstrates differential compatibility with various packaging materials that must be considered during formulation development. Studies have shown that this compound can be absorbed by polyethylene containers, potentially reducing preservative concentration in the formulation and compromising antimicrobial efficacy. This absorption phenomenon necessitates careful container selection, with glass or polypropylene typically proving more compatible. Additionally, this compound may interact with certain rubber closures used in vial systems, requiring appropriate lining materials or specialized closure formulations to prevent extractable and leachable issues. These compatibility considerations emphasize the importance of conducting comprehensive packaging compatibility studies as part of formulation development programs for this compound-containing products [1].

The interaction profile of this compound with biological compounds represents a critical formulation consideration, particularly for protein- and peptide-based therapeutics. While this compound demonstrates a stabilizing effect on oxytocin, it may promote aggregation or structural changes in other biological compounds. The hydrophobic nature of this compound (logP 2.03) enables binding to hydrophobic regions on proteins, potentially disrupting tertiary structure and leading to irreversible aggregation in some cases. These interactions appear to follow a correlation between preservative hydrophobicity and protein destabilization, with more hydrophobic preservatives generally causing greater structural perturbation. Therefore, comprehensive compatibility screening using techniques such as size exclusion chromatography, circular dichroism, and differential scanning calorimetry is recommended during early development stages when formulating biological products with this compound [1].

Experimental Protocols and Analytical Methods

HPLC Analysis of this compound

The quantitative analysis of this compound in pharmaceutical formulations is typically performed using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection. This method provides the specificity, accuracy, and precision required for both quality control and stability testing applications. The chromatographic separation employs a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of a mixture of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed at 210 nm, with this compound typically eluting at approximately 7.2 minutes under these conditions. The method is validated according to ICH guidelines, demonstrating specificity against degradation products and excipients, linearity over the range of 50-150% of the target concentration, and precision with %RSD values of less than 2% for replicate injections [4].

For sample preparation, liquid formulations are typically diluted with the mobile phase to achieve a target concentration of approximately 0.1 mg/mL, followed by filtration through a 0.45 μm membrane filter before injection. Semisolid formulations require more extensive preparation, typically involving extraction with an appropriate solvent (such as methanol or acetonitrile), sonication to ensure complete extraction, centrifugation to separate insoluble excipients, and filtration prior to analysis. The method is suitable for simultaneously quantifying this compound and related compounds or degradation products, making it valuable for stability-indicating applications. System suitability criteria include a tailing factor of less than 2.0, theoretical plate count greater than 2000, and %RSD of less than 2.0% for replicate injections of the standard solution [1].

Preservation Efficacy Testing

The antimicrobial effectiveness of this compound in pharmaceutical formulations must be verified through preservation efficacy testing (PET), also known as challenge testing, according to pharmacopeial standards (USP <51>, Ph. Eur. 5.1.3). This test evaluates the ability of the preservative system to reduce microbial inocula over time when challenged with representative microorganisms. The test protocol involves inoculating the product with standardized cultures of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538) at a concentration of approximately 10⁵-10⁶ CFU/mL. The microbial concentration is determined immediately after inoculation and at specified timepoints (7, 14, and 28 days) during storage at 20-25°C [1].

The experimental workflow for evaluating this compound in pharmaceutical formulations follows a systematic approach:

G Start Formulation Development A Compatibility Screening (API + Excipients) Start->A B Forced Degradation Studies (pH, temperature, light) A->B C Analytical Method Development and Validation B->C D Accelerated Stability Studies (ICH Conditions) C->D E Preservation Efficacy Testing (USP/Ph.Eur.) D->E F Packaging Compatibility E->F G Data Analysis and Report F->G

For a formulation to meet preservation efficacy requirements, it must demonstrate specific log-reductions in microbial counts: for bacteria, not less than 1.0 log at 24 hours, 3.0 log at 7 days, and no recovery at 28 days; for yeast and molds, no increase from the initial count at 7, 14, and 28 days. This compound at 0.5% concentration typically meets these criteria across the specified microbial spectrum. However, formulation factors such as pH, presence of surfactants, and oil-water partitioning can significantly influence preservative efficacy, necessitating confirmation for each unique formulation. The test should be conducted on at least three batches of the product to ensure consistency and reliability of the preservative system [1].

Regulatory and Safety Considerations

Regulatory Status and Safety Profile

This compound is approved for use in pharmaceutical products by major regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). In the European Union, this compound is listed in Annex V of the Regulation (EC) No. 1223/2009 on cosmetic products, with a maximum permitted concentration of 0.5% in leave-on and rinse-off cosmetics. For pharmaceutical applications, this compound is typically used in concentrations ranging from 0.3% to 0.5%, which generally provides effective antimicrobial preservation while minimizing potential toxicity concerns. However, regulatory perspectives on this compound continue to evolve, with increasing scrutiny on its long-term safety profile, particularly for ophthalmic products and formulations intended for chronic use or administration to vulnerable populations [6].

The safety profile of this compound is characterized by concentration-dependent effects observed in both in vitro and in vivo studies. Cytotoxicity assessments using human corneal epithelial cells have demonstrated that this compound causes less rapid and less severe damage compared to benzalkonium chloride, though it still produces significant cellular toxicity with chronic exposure. These cytotoxic effects manifest as cessation of normal cell movement and mitotic activity, potentially leading to conjunctival and corneal damage with prolonged use. Systemic toxicity concerns include potential accumulation with multiple dosing and sedative effects at higher concentrations, reflecting this compound's historical use as a mild tranquilizer. These safety considerations have prompted ongoing research into alternative preservative systems and the development of preservative-free formulations for products requiring frequent or long-term administration [2].

Current Trends and Future Perspectives

The This compound market is experiencing evolving trends influenced by regulatory developments, safety concerns, and shifting preferences in pharmaceutical preservation. The global market size for this compound was estimated to be approximately $500 million in 2025, with projected compound annual growth of 4-5% through 2033. This growth is primarily driven by continued demand from the pharmaceutical industry, particularly for injectable and ophthalmic formulations, though this growth is tempered by increasing regulatory scrutiny and the development of alternative preservative systems. North America currently represents the largest regional market for this compound, followed by Europe and the Asia-Pacific region, with the latter expected to demonstrate the strongest growth due to expanding pharmaceutical manufacturing capabilities and healthcare infrastructure development [7] [8].

Innovation focus in this compound applications has shifted toward improved formulation strategies rather than fundamental changes to the compound itself. Recent developments include optimized combination systems with complementary preservatives that allow reduced concentrations of individual components, novel delivery systems that minimize exposure to sensitive tissues (particularly in ophthalmic applications), and enhanced stabilization approaches for biologic drugs. Additionally, manufacturers are increasingly addressing environmental considerations through implementation of green chemistry principles in this compound production processes. While the future of this compound in pharmaceutical applications appears stable, its role will likely become more specialized, focusing on specific drug categories where its unique stabilizing properties provide distinct advantages over alternative preservative systems [8] [1].

Conclusion

References

chlorobutanol formation reaction potassium hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction and Mechanism

The synthesis of chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) from acetone and chloroform is a classic base-catalyzed nucleophilic addition [1].

The diagram below illustrates the generally accepted mechanism for this reaction.

G Acetone Acetone Acetone_Enolate Acetone_Enolate Acetone->Acetone_Enolate KOH De-protonation Chloroform Chloroform Acetone_Enolate->Chloroform Nucleophilic Attack Intermediate Intermediate Chloroform->Intermediate Formation of Carbanion This compound This compound Intermediate->this compound H₂O Protonation KOH KOH KOH->Acetone H2O H2O H2O->Intermediate

Optimization and Quantitative Data

The reaction yield is highly dependent on specific parameters. The table below summarizes key optimization data from different studies.

Parameter Reference Method (from [2]) Optimized Method (from [3]) Impact / Notes
Catalyst Potassium Hydroxide (KOH) Potassium Hydroxide (KOH) Strong base essential for generating the acetone enolate nucleophile [2] [1].
Yield Not explicitly stated (baseline) 71% Achieved by optimizing reaction time, temperature, and reactant ratios [3].
Improvement Baseline ~20% increase reported in a separate study [2] Highlights significant potential for process optimization.

Quality Control and Analysis

For pharmaceutical applications, the synthesized this compound must meet strict quality standards. Here are key control methods and typical specifications based on pharmacopeial requirements [2]:

  • Organoleptic Properties: The product should conform to specified characteristics like color and appearance [2].
  • Melting Point: 78 °C [2]. A sharp melting point confirms compound purity and identity.
  • Water Content: Can be estimated, e.g., 4.66% [2]. Critical for stability and formulation.
  • Purity: Can be determined by methods like titration to be high, e.g., 98.27% [2].

Practical Synthesis Considerations

For laboratory synthesis, here are the essential components and steps derived from the search results.

  • Reaction Setup: Requires a distillation assembly [2].
  • Key Steps:
    • Combine chloroform and acetone in the presence of solid KOH or its aqueous solution [2] [1].
    • Control reaction time and temperature precisely as these are critical optimization parameters [3].
    • Isolate the solid this compound product after the reaction is complete.
  • Reaction Type: This synthesis is an example of a nucleophilic addition reaction, forming a new carbon-carbon bond [1].

The synthesis of this compound is a well-established process where careful control of parameters leads to high yields of a pharmaceutically relevant compound.

References

Comprehensive Application Notes and Protocols: Chlorobutanol for Antimicrobial Preservation in Pharmaceutical and Cosmetic Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Chlorobutanol (trichloro-2-methyl-2-propanol) is a versatile preservative with broad-spectrum antimicrobial activity that has gained significant importance in pharmaceutical, cosmetic, and biological formulations. This chlorinated derivative of butanol serves multiple functions as an antimicrobial preservative, sedative-hypnotic agent, and mild local anesthetic [1]. Its historical origins date back to the late 19th century when it was first synthesized and recognized for its antimicrobial properties [1]. This compound exists in both anhydrous and hemihydrate forms (CAS 6001-64-5), with the hemihydrate form being particularly valued for its preservative efficacy and solubility characteristics [2].

The chemical structure of this compound contributes significantly to its antimicrobial mechanism and formulation compatibility. With a molecular weight of 177.46 g/mol for the anhydrous form and 186.46 g/mol for the hemihydrate form, this compound demonstrates good solubility in water, ethanol (96%), glycerol (85%), and various organic solvents [2] [1]. This solubility profile enhances its incorporation into diverse formulation systems. This compound has a logP (octanol-water partition coefficient) of 2.03, indicating moderate lipophilicity that influences both its antimicrobial action and potential interactions with formulation components [3]. Its melting point is approximately 78°C, and it sublimes readily, which requires consideration in storage conditions and packaging selection [1].

Antimicrobial Spectrum and Efficacy Data

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect through a membrane disruption mechanism that differs significantly from other common preservatives like benzalkonium chloride (BAK). While BAK causes disorganization at the lipid layer of cell membranes, this compound induces increased cell permeability ultimately leading to cell lysis [4]. This mechanism affects both bacterial and fungal cells, providing broad-spectrum activity. The antimicrobial action begins with the attraction of this compound molecules to the surface of microbial cells, followed by passive diffusion through the cell wall, compromising its integrity and causing precipitation and coagulation of the cytoplasmic content [5]. This mechanism results in cessation of normal cell movement and mitotic activity, making it particularly effective against growing microorganisms [4].

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Against Various Microorganisms

Microorganism MIC (µg/mL) MBC/MFC (µg/mL) Experimental Conditions
Escherichia coli 1250 1250 48 hours incubation [2]
Staphylococcus aureus 1250 1250 48 hours incubation [2]
Pseudomonas aeruginosa 1250 1250 48 hours incubation [2]
Candida albicans 2500 2500 48 hours incubation [2]
Aspergillus niger 2500 2500 48 hours incubation [2]

This compound demonstrates potent antimicrobial action against a comprehensive spectrum of Gram-positive and Gram-negative bacteria, as well as several fungal spores and fungi [2]. The efficacy extends to clinically relevant microorganisms, including Enterococcus faecalis and Pseudomonas aeruginosa, which are known for their resistance to many antimicrobial agents [5]. Studies have shown that this compound exhibits remarkable effects against Candida albicans, with MIC values as low as 0.02% to 0.09% in certain formulations [5]. The preservation effectiveness is maintained across various formulation types, including aqueous solutions, ointments, and emulsions, making it suitable for diverse product applications [6].

The antimicrobial activity of this compound is influenced by several factors, including concentration, contact time, and formulation composition. Higher concentrations generally provide more rapid and complete microbial elimination, but even at lower concentrations, this compound can effectively inhibit microbial growth when given sufficient contact time [5]. The compound's efficacy remains stable across a range of environmental conditions, though extreme pH and temperatures can affect its stability and antimicrobial performance [1].

G This compound This compound Mechanism Mechanism of Antimicrobial Action This compound->Mechanism Membrane Membrane Disruption Mechanism->Membrane Effects Cellular Effects Mechanism->Effects Permeability Increased Cell Permeability Membrane->Permeability Coagulation Cytoplasmic Content Coagulation Permeability->Coagulation CellLysis Cell Lysis Coagulation->CellLysis Mitotic Cessation of Mitosis Effects->Mitotic Movement Retraction & Cessation of Normal Cell Movement Effects->Movement MembraneBlebs Formation of Membranous Blebs Effects->MembraneBlebs

Formulation Guidelines and Compatibility

Concentration and Usage Levels

Table 2: Recommended Usage Concentrations of this compound in Various Applications

Application Type Recommended Concentration Key Considerations
Pharmaceutical Preservative 0.3-0.5% Multi-dose formulations, injectables, ophthalmic solutions [1] [7]
Cosmetic Products 0.3-0.5% Creams, lotions, shampoos [1]
Antimicrobial Agent 0.5% Topical creams, ointments, suppositories [1]
Laboratory Applications Variable based on application Culture media, microbiological studies [1]

This compound is typically used at a concentration of 0.5% where it lends long-term stability to multi-ingredient formulations [7]. This concentration has demonstrated effectiveness against a broad spectrum of microorganisms while maintaining an acceptable safety profile. For specific applications, particularly those requiring parenteral administration or ophthalmic use, lower concentrations may be sufficient, but efficacy testing is essential to verify preservation effectiveness [3]. In complex formulations containing multiple active ingredients and excipients, the required concentration may need adjustment based on compatibility studies and antimicrobial effectiveness testing.

Compatibility and Stability Considerations

This compound demonstrates compatibility with a wide range of pharmaceutical ingredients but requires careful consideration of formulation parameters to ensure stability and efficacy. The compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products [8]. This degradation pathway necessitates appropriate formulation strategies:

  • pH Optimization: Formulations should be maintained in a pH range that minimizes hydrolysis while ensuring compatibility with other ingredients and the intended route of administration.
  • Temperature Control: Storage at controlled room temperature is essential, with avoidance of elevated temperatures that accelerate degradation.
  • Packaging Considerations: this compound's tendency to sublimate requires tight container closure and protection from light to maintain concentration and efficacy [1].

When formulating with this compound, particular attention should be paid to its interactions with biological compounds, including proteins and peptides. Studies have shown that preservatives with higher hydrophobicity (logP values) like this compound can cause greater destabilization of biological compounds [3]. This potential for interaction necessitates comprehensive compatibility studies during formulation development, particularly for biological products where stability is critical.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: This broth dilution method determines the lowest concentration of this compound that inhibits visible growth of microorganisms (MIC) and the concentration that kills 99.9% of the initial inoculum (MBC) [2] [5].

Materials and Reagents:

  • This compound hemihydrate (CAS 6001-64-5) [2]
  • Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi
  • Standard microbial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 15442, Candida albicans ATCC 10231)
  • Sterile 96-well microtiter plates with lids
  • Sterile saline solution (0.85% NaCl)
  • McFarland standards for inoculum preparation

Procedure:

  • Prepare a stock solution of this compound at 10 mg/mL in appropriate solvent (DMSO or ethanol)
  • Prepare two-fold serial dilutions of this compound in culture broth across the microtiter plate, with concentrations typically ranging from 5000 µg/mL to 2.4 µg/mL
  • Standardize microbial inoculum to approximately 1 × 10^6 CFU/mL (0.5 McFarland standard) in sterile saline
  • Add standardized inoculum to each well containing this compound dilutions, resulting in a final inoculum of 5 × 10^5 CFU/mL
  • Include growth control (inoculum without this compound) and sterility control (broth only) wells
  • Incubate plates at appropriate temperatures (35°C for bacteria, 25°C for fungi) for 24-48 hours
  • Determine MIC as the lowest concentration showing no visible growth after incubation
  • For MBC determination, subculture 10 µL from clear wells onto appropriate agar plates
  • Incubate subculture plates for 24-48 hours and determine MBC as the lowest concentration showing no growth on agar

Interpretation: The MIC provides information on inhibitory concentration, while the MBC indicates cidal activity. This compound typically shows MBC values equivalent to MIC values against many microorganisms, indicating bactericidal/fungicidal activity [2].

Protocol 2: Time-Kill Assay for Antimicrobial Effectiveness

Principle: This method evaluates the rate of microbial killing by this compound over time, providing critical data for determining appropriate contact times in formulations [5].

Materials and Reagents:

  • This compound test solutions at specified use concentrations (typically 0.1%-0.5%)
  • Microbial strains as specified in Protocol 1
  • Appropriate culture media and dilution fluids
  • Sterile phosphate-buffered saline (PBS)
  • Membrane filtration apparatus (optional)

Procedure:

  • Prepare microbial inoculum as described in Protocol 1, steps 3-4
  • Add this compound test solution to inoculated medium to achieve desired final concentration
  • Incubate the mixture at appropriate temperature
  • Remove aliquots at predetermined time intervals (10 sec, 30 sec, 60 sec, 5 min, 15 min, 30 min, 60 min) [5]
  • Neutralize this compound in removed aliquots using appropriate neutralizing agents (e.g., diluting in large volume of neutralizer-containing medium)
  • Perform viable counts by spread plating appropriate dilutions on agar plates
  • Incubate plates for 24-48 hours and count colonies
  • Calculate log reduction compared to initial inoculum at time zero

Interpretation: Time-kill curves are generated by plotting log CFU/mL against time. This compound typically shows rapid killing kinetics, with significant reduction (>3 log) within minutes for susceptible organisms [5].

G cluster_MIC Protocol 1: MIC/MBC cluster_TimeKill Protocol 2: Time-Kill Assay Start Experimental Planning MIC MIC/MBC Determination Start->MIC TimeKill Time-Kill Assay Start->TimeKill Toxicity Toxicity Assessment Start->Toxicity Analysis Data Analysis MIC->Analysis TimeKill->Analysis Toxicity->Analysis MIC1 Prepare this compound Serial Dilutions MIC2 Standardize Microbial Inoculum MIC1->MIC2 MIC3 Inoculate Microtiter Plate MIC2->MIC3 MIC4 Incubate 24-48 Hours MIC3->MIC4 MIC5 Determine MIC (Lowest Concentration with No Growth) MIC4->MIC5 MIC6 Subculture Clear Wells for MBC Determination MIC5->MIC6 TK1 Prepare this compound Test Solutions TK2 Standardize Microbial Inoculum TK1->TK2 TK3 Mix Test Solution with Inoculum TK2->TK3 TK4 Sample at Time Intervals (10s to 60min) TK3->TK4 TK5 Neutralize Preservative TK4->TK5 TK6 Perform Viable Counts TK5->TK6

Toxicity and Safety Assessment

In Vivo Toxicity Profile

Comprehensive toxicity studies have established the safety parameters for this compound administration in various applications. Single-dose oral toxicity studies in Sprague Dawley rats demonstrated an approximate lethal dose (ALD) exceeding 250 mg/kg body weight, indicating relatively low acute toxicity [8]. Repeated-dose 28-day oral toxicity studies revealed a no adverse effect level (NOAEL) of 50 mg/kg/day for female rats and 12.5 mg/kg/day for male rats, with target organs of toxicity identified as liver and kidneys [8]. At higher doses (100 mg/kg/day), this compound administration resulted in significant histopathological changes in liver and kidney tissues, accompanied by increased relative organ weights [8].

In ocular applications, this compound has demonstrated a more favorable cytotoxicity profile compared to other preservatives like benzalkonium chloride (BAK). In vitro studies using human corneal epithelial cells showed that this compound's cytotoxic effects occurred less rapidly and were less severe than those observed with BAK [4]. However, chronic use of this compound-preserved ophthalmic formulations has been associated with keratitis development due to degeneration of human corneal epithelial cells, indicating the need for careful concentration optimization in such applications [4].

Safety Considerations in Formulations

The concentration-dependent toxicity profile of this compound necessitates careful risk-benefit assessment during formulation development. For multi-dose parenteral products, the typically used concentration of 0.5% provides effective antimicrobial preservation while maintaining an acceptable safety margin [7]. However, specific populations and routes of administration may require adjusted concentrations:

  • Ophthalmic formulations: Should balance antimicrobial efficacy with corneal epithelial compatibility
  • Pediatric formulations: May require lower concentrations due to potential differences in metabolic capacity
  • Parenteral products: Need consideration of cumulative exposure in multi-dose containers

Hypersensitivity reactions to this compound, while rare, have been reported in some pharmaceutical preparations [4]. Additionally, this compound has been found to inhibit platelet aggregation in vitro, a consideration for blood-containing products or administration in patients with bleeding disorders [4]. These factors should be evaluated during formulation development and clearly communicated in product information.

Applications in Pharmaceutical and Cosmetic Products

Pharmaceutical Applications

This compound serves as a critical preservative in multiple pharmaceutical dosage forms, providing both antimicrobial protection and enhanced product stability. Its applications span:

  • Ophthalmic solutions: Preservation of multi-dose eye drops and ocular medications while maintaining corneal compatibility [4]
  • Injectables: Preservation of multi-dose parenteral formulations, including vitamins and certain drugs [1]
  • Topical preparations: Antimicrobial protection in creams, ointments, and suppositories for skin infection treatment [1]
  • Oral medications: Preservation of liquid oral formulations and use in sedative preparations [8] [1]

In biological formulations, this compound faces compatibility challenges with proteins and peptides. Its hydrophobicity (logP 2.03) can promote interactions with biological compounds, potentially leading to destabilization, aggregation, or particle formation [3]. These interactions necessitate comprehensive compatibility assessments during formulation development. Despite these challenges, this compound remains a valuable preservative for specific biological products where compatibility has been demonstrated.

Cosmetic and Industrial Applications

The preservative efficacy of this compound extends to cosmetic and personal care products, where it prevents microbial contamination in water-based formulations. Key applications include:

  • Skincare products: Preservation of creams, lotions, and serums against bacterial and fungal contamination [1]
  • Hair care products: Extension of shelf-life in shampoos and conditioners [1]
  • Cosmetic formulations: Protection of various makeup products requiring microbial stability

Beyond pharmaceutical and cosmetic applications, this compound finds use in industrial settings and research laboratories. It serves as a chemical intermediary in the synthesis of other compounds and pharmaceutical derivatives [1]. In microbiological laboratories, this compound is employed to inhibit microbial growth in culture media, facilitating reliable research outcomes by preventing unwanted contamination [1].

Regulatory and Market Considerations

The global this compound market continues to demonstrate steady growth, driven by increasing demand for effective preservatives in pharmaceutical and cosmetic products. Market projections indicate growth from 382.59 USD Million in 2024 to 589.72 USD Million by 2035, representing a compound annual growth rate (CAGR) of 4.01% [6]. This growth trajectory underscores the continuing relevance of this compound as a preservative in various applications.

Regional market analysis reveals distinct geographic patterns in this compound utilization. North America represents the largest market, with valuations of 120.0 USD Million in 2023 projected to increase to 200.0 USD Million by 2032 [6]. Europe follows as the second-largest market, while the Asia-Pacific region demonstrates the most significant growth potential, driven by expanding pharmaceutical and cosmetic industries in emerging economies [6].

Regulatory considerations for this compound use vary by region and application, but generally require:

  • Compliance with pharmacopeial standards for identity, purity, and quality
  • Demonstration of antimicrobial effectiveness through standardized testing protocols
  • Comprehensive safety data supporting the intended concentration and route of administration
  • Appropriate labeling of preserved products for consumer information

The future outlook for this compound remains positive, with opportunities emerging in developing markets and through technological advancements in production methods. However, the trend toward preservative-free formulations in certain segments may influence long-term demand patterns, necessitating ongoing innovation and adaptation by manufacturers.

References

Comprehensive Application Notes and Protocols for Chlorobutanol in Ophthalmic Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol as a Pharmaceutical Preservative

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with a broad spectrum of antimicrobial activity that has been employed in pharmaceutical and cosmetic products for decades. In ophthalmic formulations, it serves the critical function of preventing microbial contamination in multi-dose containers, thereby ensuring product safety throughout their usage period. This compound exhibits antibacterial and antifungal properties, making it particularly valuable for preserving sterility in eye drop formulations that may be exposed to potential contaminants during patient use. The United States Pharmacopeia (USP) defines this compound as containing not less than 98.0% and not more than 100.5% of C₄H₇Cl₃O, calculated on the anhydrous basis, and it may be available in either anhydrous or hydrous (hemihydrate) forms [1] [2].

The use of this compound in ophthalmic solutions presents both opportunities and challenges for formulators. While its preservative efficacy is well-established, this compound has demonstrated instability issues when stored at room temperature for extended periods, which must be addressed through appropriate formulation strategies and packaging considerations [3]. Additionally, its safety profile necessitates careful attention to concentration limits and potential interactions with ocular tissues. Compared to other common ophthalmic preservatives like benzalkonium chloride (BAK), this compound operates through a different mechanism—causing disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and consequent cell lysis [3]. Understanding these fundamental characteristics is essential for the appropriate application of this compound in ophthalmic drug development.

Properties and Specifications

Chemical Identity and USP Specifications

Chemical identity of this compound is well-defined by compendial sources, providing a foundation for quality control and regulatory compliance. The United States Pharmacopeia (USP) establishes rigorous specifications for this compound quality, which must be adhered to for pharmaceutical use. As specified in the USP monographs, this compound can be obtained in either anhydrous or hydrous forms, with the hemihydrate containing approximately one-half molecule of water of hydration [1] [2]. These specifications ensure consistency in raw material quality, which is crucial for maintaining the efficacy and safety of the final ophthalmic formulation.

Table 1: Chemical and Compendial Specifications of this compound

Property Specification Reference
Chemical Name 1,1,1-Trichloro-2-methyl-2-propanol [1]
Molecular Formula C₄H₇Cl₃O [1]
Molecular Weight 177.46 (anhydrous), 186.46 (hemihydrate) [1]
CAS Number 57-15-8 (anhydrous), 6001-64-5 (hemihydrate) [1] [2]
USP Assay 98.0-100.5% (anhydrous basis) [1] [2]
Water Content ≤1.0% (anhydrous), ≤6.0% (hydrous) [2]
Chloride Impurities ≤0.07% [2]
Physicochemical Properties

The physicochemical properties of this compound significantly influence its behavior in ophthalmic formulations and its interaction with packaging components. This compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, which can impact the pH of formulations [4]. This degradation pathway is particularly relevant for formulation stability and must be considered during product development. When stored at elevated temperatures (40°C), this compound-containing preparations demonstrate a noticeable decrease in pH, which becomes even more pronounced at higher temperatures (80°C), with formulations potentially reaching a pH of 2.0 within just 5 days under extreme conditions [4].

The preservative efficacy of this compound is closely tied to its concentration and the integrity of the formulation. Studies have demonstrated that combinations of benzyl alcohol and this compound can enhance the antimicrobial efficacy of formulations against fungi [4]. Additionally, this compound exhibits moderate to high toxicity compared to other preservatives, which necessitates careful concentration optimization to balance efficacy and safety [5]. From a formulation perspective, this compound's solubility characteristics and compatibility with other excipients must be thoroughly evaluated during product development, especially considering its potential interactions with container closure systems that could lead to loss of preservative concentration and compromised antimicrobial effectiveness [6].

Mechanism of Action and Compatibility

Preservative Mechanism

The preservative mechanism of this compound differs significantly from other common ophthalmic preservatives such as benzalkonium chloride (BAK). While BAK primarily functions as a quaternary ammonium compound that disrupts cellular membranes through its surfactant properties, this compound causes disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and ultimately cell lysis [3]. This mechanism underlies both its antimicrobial activity and its potential effects on ocular surface cells. The membrane disruption caused by this compound results in leakage of cellular contents and eventual death of microorganisms, thereby providing the preservative action necessary to maintain sterility in multi-dose ophthalmic preparations.

At the cellular level, in vitro studies have demonstrated that this compound can cause cessation of normal cell movement and mitotic activity in ocular surface cells [3]. These effects on cellular function contribute to the observed cytotoxicity profile of this compound in various experimental models. Interestingly, despite its potential for cellular damage, this compound does not appear to affect the stability of the lipid component of the tear film, which may represent an advantage over surfactant-based preservatives for certain patient populations [3]. This characteristic may be particularly relevant for patients with pre-existing tear film abnormalities or those requiring long-term preservative-containing ophthalmic therapies.

Ocular Penetration Enhancement

Beyond its role as a preservative, this compound may function as a penetration enhancer in ophthalmic formulations, potentially improving drug delivery to both anterior and posterior ocular segments. This property aligns with the broader category of drug penetration enhancers (DPEs) that facilitate drug delivery by improving permeability across otherwise impermeable or poorly permeable membranes [7]. At the ocular level, penetration enhancers typically act through three primary mechanisms: (1) breaking tear film stability by interfering with the mucous layer; (2) disrupting membrane components such as phospholipids and proteins; and (3) loosening epithelial cellular junctions [7].

The cornea represents the primary absorption pathway for topically applied drugs and serves as the main route for delivery to the posterior ocular segment. However, it constitutes one of the most specialized barriers in the organism and the predominant ocular anatomical barrier affecting both hydrophilic and hydrophobic drug delivery [7]. By temporarily modifying this barrier function through its interaction with cellular membranes, this compound may enhance the transcorneal permeability of co-administered active pharmaceutical ingredients, potentially improving their intraocular bioavailability. This penetration enhancement property must be carefully balanced against potential safety concerns, as disruption of ocular barrier function could also facilitate the entry of harmful substances or exacerbate pre-existing ocular surface disease.

Material Compatibility

The compatibility of this compound with various container closure systems represents a critical consideration in formulation development. This compound has been shown to physically interact with certain container closure systems (e.g., vials and stoppers), potentially leading to a loss in preservative concentration and consequent compromise of antimicrobial effectiveness [6]. This adsorption or absorption phenomenon necessitates careful selection of packaging components and may require additional testing to ensure that adequate preservative concentrations are maintained throughout the product's shelf life.

G cluster_0 Primary Mechanisms cluster_1 Ocular Effects cluster_2 Packaging Considerations This compound This compound Mechanism Mechanism of Action This compound->Mechanism Antimicrobial Antimicrobial Activity Mechanism->Antimicrobial Penetration Penetration Enhancement Mechanism->Penetration Material Material Compatibility Mechanism->Material M1 Membrane Disorganization Antimicrobial->M1 E1 Tear Film Interference Penetration->E1 P1 Container Adsorption Material->P1 M2 Increased Cellular Permeability M1->M2 M3 Cellular Lysis M2->M3 E2 Junctional Loosening E1->E2 E3 Barrier Modification E2->E3 P2 Closure Absorption P1->P2 P3 Concentration Loss P2->P3

Figure 1: Mechanism of Action and Compatibility Profile of this compound in Ophthalmic Formulations

Analytical Methods and Quality Control

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the primary analytical technique for the quantification and stability assessment of this compound in ophthalmic formulations [6]. This method provides the specificity, accuracy, and precision necessary for quantifying this compound in complex pharmaceutical matrices and for monitoring its stability over time. The RP-HPLC method separates this compound based on its hydrophobic characteristics, allowing for precise quantification even in the presence of other formulation components. This technique has been commonly employed to monitor the stability of preservatives in various multi-dose formulations, including ophthalmic products [6].

The development of a stability-indicating method is particularly important for this compound due to its known instability under certain conditions. Such a method must be capable of separating this compound from its degradation products, including hydrochloric acid and other acidic reaction products that form through hydrolysis [4]. The ability to distinguish between the intact preservative and its degradation products ensures accurate assessment of product quality throughout the shelf life and provides critical data for formulation optimization and package selection. When developing HPLC methods for this compound analysis, consideration should be given to potential interference from other prescription components and the need for adequate sensitivity to detect low levels of degradation products.

Identification Tests

Compendial identification tests for this compound provide reliable means of confirming the identity of raw material prior to its use in pharmaceutical production. The USP describes an identification test based on the iodoform reaction, wherein this compound is treated with sodium hydroxide and iodine TS to produce a yellow precipitate of iodoform, which is recognizable by its characteristic odor [2]. This classical chemical test capitalizes on the structural features of this compound that allow its oxidation to triiodomethane (iodoform) under basic conditions, providing a straightforward and specific identification method.

In addition to traditional chemical tests, modern instrumental techniques may be employed for this compound identification and characterization. Fourier-transform infrared spectroscopy (FTIR) can provide characteristic spectral patterns that confirm molecular structure, while gas chromatography-mass spectrometry (GC-MS) offers both separation and definitive structural identification through mass spectral analysis. These instrumental methods provide complementary orthogonal techniques that enhance the reliability of material identification in compliance with current good manufacturing practices. Implementation of multiple identification methods, when necessary, ensures the integrity of the pharmaceutical supply chain and reduces the risk of material misidentification.

Impurity Control

Control of impurities in this compound is essential for ensuring the safety and quality of ophthalmic formulations. The USP specifies limits for chloride impurities in this compound, requiring that when tested, any turbidity produced does not exceed that produced from a control solution containing 0.50 mL of 0.020 N hydrochloric acid (equivalent to 0.07%) [2]. This test helps ensure that this compound has not undergone significant hydrolysis during storage or processing, which could both increase impurity levels and decrease the concentration of active preservative.

Table 2: Analytical Methods for this compound Quality Control

Test Method Procedure Specification Reference
Identification To 5 mL of solution (1 in 200) add 1 mL of 1 N sodium hydroxide, then slowly add 3 mL of iodine TS Yellow precipitate of iodoform with characteristic odor [2]
Water Content Karl Fischer Method I Not more than 1.0% (anhydrous) or 6.0% (hydrous) [2]
Chloride Impurities Add 2 mL silver nitrate TS to solution of 0.50 g in diluted alcohol and nitric acid Turbidity not greater than control (≤0.07%) [2]
Organic Volatile Impurities Method IV using mass spectrometric detection Meets requirements [2]
Assay Reflux with potassium hydroxide solution, titrate with 0.1 N silver nitrate VS 98.0-100.5% (anhydrous basis) [2]

Formulation Guidelines and Protocols

Concentration Ranges

The appropriate concentration of this compound in ophthalmic formulations must balance antimicrobial efficacy against potential ocular toxicity. While specific concentration limits for ophthalmic use are not explicitly detailed in the available references, general toxicity data provide guidance for formulators. In vitro studies have demonstrated that 0.5% this compound causes significant irritation in more than 50% of subjects and leads to various cytotoxic effects on human corneal epithelial cells, including cell retraction, cessation of mitosis, and formation of distinct membranous blebs [4]. These findings suggest that concentrations at or below 0.5% should be carefully evaluated for long-term ocular tolerance.

Comparative toxicity studies have indicated that this compound exhibits less rapid and less severe cytotoxic effects on human corneal epithelial cells compared to benzalkonium chloride (BAK) [3]. This relatively improved safety profile may allow the use of this compound in formulations where BAK intolerance exists, though careful concentration optimization remains essential. When determining the appropriate concentration for a specific formulation, factors such as package design, recommended daily usage, formulation composition, and target patient population should all be considered in conjunction with preservative efficacy testing and ocular tolerance studies.

Formulation Considerations

Several critical factors must be addressed when formulating ophthalmic products containing this compound. First, the pH stability of this compound necessitates formulation at an appropriate pH buffer capacity to minimize hydrolysis during storage. The tendency of this compound to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, can lead to significant pH shifts in unbuffered or poorly buffered systems [4]. This self-accelerating degradation pathway can be mitigated through appropriate buffer selection and concentration.

Second, compatibility with active pharmaceutical ingredients must be thoroughly evaluated. The reactive nature of this compound and its degradation products may potentially impact the stability and potency of drug substances, particularly those with hydrolyzable functional groups or sensitivity to acidic conditions. Compatibility screening during early formulation development should include accelerated stability studies evaluating both the drug substance and this compound concentrations over time under various stress conditions. Additionally, potential interactions between this compound and inactive excipients such as surfactants, viscosity modifiers, and solubilizing agents should be assessed to ensure consistent product quality throughout the shelf life.

Stability Assessment Protocol

A comprehensive stability assessment protocol for this compound-containing ophthalmic products should evaluate both the preservative's chemical stability and its antimicrobial effectiveness over time. The following protocol outlines key elements for stability evaluation:

  • Forced degradation studies: Exclude formulations showing significant this compound degradation (>10%) under stress conditions (40°C/75% RH for 1 month).
  • Accelerated stability testing: Evaluate this compound concentration and degradation products at 40°C for up to 6 months.
  • Long-term stability testing: Monitor this compound levels and preservative efficacy under recommended storage conditions for the proposed shelf life.
  • Preservative effectiveness testing: Conduct according to USP <51> at initial, accelerated, and long-term time points.
  • Package compatibility: Assess adsorption/absorption to container closure systems through controlled storage studies.

The FDA guidance on quality considerations for topical ophthalmic drugs recommends comprehensive stability studies that include evaluation of preservative content and effectiveness throughout the proposed shelf life [8]. These studies should be conducted using the actual market container closure system, as interactions between this compound and packaging components may significantly impact preservative concentration and product performance. Additionally, in vitro drug release/dissolution testing may serve as an optional quality control strategy for certain ophthalmic dosage forms, providing complementary data to traditional stability measures [8].

Safety and Toxicology Assessment

Ocular Irritation and Cytotoxicity

Ocular irritation potential represents a primary safety consideration for this compound-containing ophthalmic formulations. In vitro studies using human corneal epithelial cells have demonstrated that this compound can cause significant cellular damage at concentrations as low as 0.5%, including cell retraction, cessation of normal cytokinesis, impaired cell migration, and cessation of mitosis [4]. These cytotoxic effects manifest as distinct morphological changes, including degeneration of human corneal epithelial cells and the formation of distinct membranous blebs [4] [3]. Such findings correlate with clinical observations that 0.5% this compound causes irritation in more than 50% of subjects, highlighting the importance of concentration optimization to balance preservative efficacy with ocular tolerance.

Comparative cytotoxicity studies have provided valuable insights into the relative safety profile of this compound compared to other common ophthalmic preservatives. In human corneal epithelial cells, the cytotoxic effects of this compound occurred less rapidly and were less severe than those observed with benzalkonium chloride (BAK) exposure [3]. Similarly, in rabbit corneal epithelial cells, this compound demonstrated lower toxicity compared to BAK [3]. This improved tolerance profile must be considered within the context of concentration-dependency, as higher concentrations of this compound may still produce significant ocular surface damage, particularly with chronic use.

Systemic Toxicity Profile

The systemic toxicity profile of this compound has been evaluated through oral administration studies in animal models, providing insights into potential risks associated with accidental ingestion or systemic exposure. A repeated-dose 28-day oral toxicity study in Sprague Dawley rats established a no adverse effect level (NOAEL) for this compound of over 50 mg/kg body weight/day for female rats and 12.5 mg/kg body weight/day for male rats [4]. This gender difference in sensitivity warrants further investigation but may relate to metabolic variations between sexes. The approximate lethal dose (ALD) in the single-dose study was determined to be over 250 mg/kg body weight/day for both sexes [4].

In the repeated-dose toxicity study, administration of this compound at 100 mg/kg body weight/day resulted in significantly increased relative liver and kidney weights in both sexes, accompanied by histopathological changes in the liver of females and kidneys of males [4]. These findings indicate that the liver and kidneys represent target organs for this compound toxicity under conditions of significant systemic exposure. While the exposure levels in these studies far exceed those anticipated from proper ophthalmic use, they highlight the importance of preventing accidental ingestion and considering potential systemic accumulation in vulnerable populations.

Table 3: Toxicological Profile of this compound Based on Animal Studies

Study Type Dose Levels Findings NOAEL Reference
Single-dose oral toxicity 62.5, 125, 250 mg/kg b.w. Approximate lethal dose >250 mg/kg b.w. N/A [4]

| 28-day repeated-dose oral toxicity | 12.5, 25, 50, 100 mg/kg b.w./day | Increased liver/kidney weights at 100 mg/kg; histopathological changes | Female: 50 mg/kg b.w./day Male: 12.5 mg/kg b.w./day | [4] | | In vitro cytotoxicity | 0.5% concentration | Human corneal epithelial cell retraction, ceased mitosis, membranous blebs | N/A | [4] |

G cluster_0 Ocular Safety cluster_1 Systemic Toxicology cluster_2 Risk Assessment Safety Safety Assessment Protocol O1 In Vitro Cytotoxicity (Human Corneal Cells) Safety->O1 S1 Single-Dose Study (ALD >250 mg/kg) Safety->S1 O2 Irritation Assessment (>50% at 0.5%) O1->O2 O3 Comparative Toxicity vs. BAK O2->O3 R1 Ocular Tolerance O3->R1 S2 28-Day Repeated Dose (Gender-specific NOAEL) S1->S2 S3 Organ Weight Changes (Liver, Kidney) S2->S3 S4 Histopathological Findings S3->S4 R2 Systemic Exposure S4->R2 R3 Target Organs R2->R3

Figure 2: Comprehensive Safety and Toxicology Assessment Strategy for this compound

Regulatory and Compendial Status

United States Regulations

In the United States, ophthalmic drug products containing this compound fall under the regulatory purview of the Food and Drug Administration (FDA) and must comply with applicable provisions of the Code of Federal Regulations. According to 21 CFR Part 330, which addresses over-the-counter (OTC) human drugs generally recognized as safe and effective, products must be manufactured in compliance with current good manufacturing practices and contain only suitable inactive ingredients that are safe in the amounts administered and do not interfere with the effectiveness of the preparation or with suitable tests or assays [9]. For prescription ophthalmic products, this compound must be included in the formulation in accordance with approved new drug application requirements.

The FDA's December 2023 guidance on "Quality Considerations for Topical Ophthalmic Drug Products" provides non-binding recommendations regarding microbiological considerations, visible particulate matter, extractables and leachables, impurities and degradation products, and stability studies [8]. This guidance emphasizes the importance of appropriate preservative effectiveness testing and stability assessment throughout the product lifecycle. Additionally, it addresses recommendations for container closure systems, which is particularly relevant for this compound due to its known potential for interaction with packaging components [6] [8].

Compendial Standards

Compendial standards for this compound are established in the United States Pharmacopeia (USP), which provides detailed specifications and testing methods to ensure quality and consistency. The USP monograph for this compound includes identification tests, purity assessments, and assay procedures that must be met for pharmaceutical use [1] [2]. These standards help ensure that this compound used in ophthalmic formulations meets minimum quality requirements and performs consistently as a preservative.

The USP specifies that this compound must be packaged in tight containers to prevent moisture absorption and potential degradation, and labeling must indicate whether the material is anhydrous or hydrous [2]. This distinction is important for formulation calculations and stability considerations. The USP reference standard for this compound is available to help manufacturers validate their analytical methods and ensure compliance with compendial requirements [10]. Adherence to these compendial standards, in conjunction with relevant regulatory guidelines, provides a comprehensive framework for the quality assurance of this compound-containing ophthalmic products.

Conclusion

This compound remains a valuable preservative option for multi-dose ophthalmic formulations, offering a different mechanism of action and potentially improved tolerance profile compared to other preservatives like benzalkonium chloride. However, its application requires careful consideration of several critical factors, including concentration optimization to balance antimicrobial efficacy with ocular tolerance, stability limitations necessitating appropriate formulation strategies, and potential interactions with container closure systems. The comprehensive analytical methods outlined in compendial sources provide robust tools for quality control and stability assessment throughout the product lifecycle.

Future development of this compound-containing ophthalmic products should focus on addressing its instability challenges through formulation optimization and appropriate package selection, while also generating robust clinical data regarding its long-term ocular tolerance in diverse patient populations. As preservative-free alternatives gain market share, the role of this compound may evolve toward specific applications where its particular properties offer distinct advantages. Regardless of these market trends, the principles outlined in these application notes and protocols provide a foundation for the scientifically sound development of safe and effective this compound-preserved ophthalmic products.

References

chlorobutanol in injectable medications multidose vials

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Profile of Chlorobutanol

This compound (also known as chlorbutol) is an alcohol-based preservative with additional sedative-hypnotic and weak local anesthetic properties [1]. Its primary function in multi-dose injectable vials is to exert antibacterial and antifungal activity, ensuring product sterility throughout its use [1] [2].

  • Mechanism of Action: As a detergent, this compound disrupts the lipid structure of microbial cell membranes. This action increases cell permeability, leading to cell lysis and death [1].
  • Typical Use Concentration: For long-term stabilization of multi-ingredient preparations, this compound is typically used at a concentration of 0.5% [1]. At this level, it effectively conserves its antimicrobial activity.

The diagram below illustrates its dual functionality and critical considerations in formulation development.

G cluster_primary Primary Role: Preservative cluster_secondary Secondary Roles & Considerations This compound This compound Preservative Antimicrobial Preservative This compound->Preservative Secondary Therapeutic Effects This compound->Secondary Consideration Formulation Challenges This compound->Consideration Mechanism Disrupts Microbial Cell Membranes Preservative->Mechanism Outcome Ensures Sterility in Multi-dose Vials Mechanism->Outcome Sec1 Sedative-Hypnotic Effect Secondary->Sec1 Con1 Cellular Toxicity at High Doses Consideration->Con1 Sec2 Weak Local Anesthetic Sec1->Sec2 Con2 Long Elimination Half-Life Con1->Con2

Key Physicochemical & Pharmacokinetic Properties

A robust formulation design requires a thorough understanding of the agent's properties. The table below summarizes key quantitative data for this compound.

Property Value Significance & Notes
Typical Preservative Concentration 0.5% Effective for antibacterial and antifungal activity [1].
Chemical Formula C₄H₇Cl₃O [1] Tertiary alcohol [1].
Average Elimination Half-Life 10.3 ± 1.3 days [3] [1] Long half-life indicates potential for accumulation with repeated dosing [3].
Volume of Distribution 233 ± 141 L [3] [1] Large volume suggests extensive distribution in body tissues [3].
Plasma Protein Binding 57 ± 3% [3] [1] Moderate binding.
Clearance 11.6 ± 1.0 mL/min [3] [1] Relatively low plasma clearance.
Route of Elimination Urine (9.6% of dose) [3] [1] Majority of elimination occurs via non-renal pathways, including instability at physiological pH [3].

Experimental Protocol: Stability & Compatibility

This protocol outlines a methodology for evaluating the stability of a drug product containing this compound as a preservative, based on a stability-indicating study of catecholamine injections [4].

Scope

To determine the physicochemical stability and assign a shelf-life to ready-to-use injectable solutions containing this compound.

Materials
  • API: Drug substance and this compound (Ph. Eur. grade if available).
  • Excipients: Sodium metabisulfite (antioxidant), sodium chloride (tonicity agent), water for injection [4].
  • Containers: Amber type I glass vials or disposable syringes [4].
  • Equipment: HPLC system with PDA detector, pH meter, osmometer.
Preparation Method
  • Aseptic Environment: Perform aseptic preparation in a qualified cleanroom according to standards like PIC/S PE 010-4 (Annex 1) [4].
  • Compounding: The drug product and excipients are aseptically compounded. The example from the study uses a bulk active ingredient (Norepinephrine hydrogen tartrate) with sodium metabisulfite and sodium chloride, dissolved in water for injection. The pH is adjusted with HCl [4].
  • Filling: Fill the final solution into 50 mL amber glass vials or syringes [4].
Forced Degradation & Analytical Procedures
  • Chromatographic Conditions
    • Method: Stability-indicating reversed-phase HPLC [4].
    • Column: C18 column.
    • Mobile Phase: As appropriate for the primary drug and this compound.
    • Detection: PDA detector, scanning from 200-400 nm to identify potential degradants [4].
  • Forced Degradation: Expose the solution to stress conditions including heat, light, and varying pH to validate the method's ability to separate degradants.
  • Quality Attributes:
    • Assay: Measure concentrations of both the primary drug and this compound at predefined intervals. A solution is considered stable if the concentration remains within 90-110% of the initial labeled concentration [4].
    • pH & Osmolality: Monitor physical parameters [4].
    • Degradation Products: Monitor for specific impurities like adrenochrome, which can form via oxidative degradation [4].

Stability Data Analysis & Protocol

The following workflow and table summarize the key steps for conducting the stability study and an example of data interpretation.

G Start Define Stability Study A1 Prepare Batches (Amber Vials/Syringes) Start->A1 A2 Set Storage Conditions: Refrigeration (2-8°C) Room Temp (21-27°C) Light Exposure A1->A2 A3 Sample at Intervals A2->A3 A4 Analyze Key Attributes: HPLC Assay pH & Osmolality Degradants A3->A4 A5 Determine Shelf-life A4->A5

Storage Condition Light Protection Observed Stability (Example) Recommended Action
Refrigeration (2-8°C) Protected 12 months (stable) [4] Assign maximum shelf-life.
Room Temperature (21-27°C) Protected ~6 months [4] Suitable for in-use periods.
Room Temperature (21-27°C) Unprotected (daylight) Few days [4] Critical Risk. Mandate light protection during storage and use.

Critical Considerations for Formulation

  • Light Sensitivity: Catecholamines and this compound-containing solutions are highly sensitive to light. Exposure to mixed daylight causes rapid degradation, reducing stability to just a few days. Always use light-protective packaging (amber vials/syringes) [4].
  • Cellular Toxicity: In vitro studies indicate that this compound can cause concentration-dependent toxicity to cells like corneal and conjunctival epithelial cells. While this is a greater concern for ophthalmic products, it underscores the importance of adhering to the established 0.5% concentration and assessing safety for the intended route [1].
  • Patient Safety Profile: this compound has a long terminal elimination half-life (approximately 10 days), making it unsuitable for use as a sedative due to the risk of accumulation with multiple doses [3] [1]. This characteristic should be considered during the overall risk-benefit assessment.

Conclusion

This compound remains a viable and effective preservative for multi-dose injectable formulations when used according to established protocols. Its application requires rigorous stability studies under stress conditions (especially light exposure) and strict adherence to aseptic preparation and quality control standards to ensure patient safety and product efficacy.

References

Comprehensive Application Notes and Protocols for Chlorobutanol in Cosmetic Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol in Cosmetics

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with broad-spectrum antimicrobial properties that has found applications in pharmaceutical and cosmetic products. It functions as an effective preservative in various cosmetic formulations including creams, lotions, and other water-containing products where microbial growth is a concern. This compound exists in both anhydrous form (CAS 57-15-8) and as a hemihydrate (CAS 6001-64-5), with the latter being documented in the European Pharmacopoeia as a Certified Reference Standard for quality control purposes [1]. Its efficacy stems from its ability to inhibit the development of microorganisms, thereby extending shelf life and ensuring product safety throughout consumer use.

The antimicrobial mechanism of this compound involves its action as an alkylating agent that disrupts microbial cellular functions. This antibacterial activity is particularly effective against various bacteria, yeasts, and molds, making it a valuable component in preservation systems. Cosmetic formulations often employ this compound in combination with other preservatives to create synergistic effects that enhance protection against diverse microbial contaminants while allowing for reduced concentrations of individual preservative agents. Manufacturers must always use the lowest effective concentration necessary to achieve optimum shelf life and ensure safe application [2].

Regulatory Status and Compliance

International Regulatory Framework

The regulatory landscape for this compound in cosmetic products varies significantly across different jurisdictions, with the European Union maintaining the most restrictive approach. In the EU, cosmetic ingredients are governed by Regulation (EC) No. 1223/2009, which establishes strict limitations on substances based on their safety profiles. This compound is permitted for use as a preservative in cosmetic products under specific restrictions defined in Annex V of the regulation. This "positive list" of preservables specifies the maximum concentrations permitted and the conditions under which these substances may be employed [2]. Prior to inclusion in Annex V, preservatives like this compound undergo comprehensive toxicological assessment to ensure consumer safety.

Recent updates to EU cosmetics regulation have further strengthened the protection against hazardous chemicals in cosmetic products. As of September 1, 2025, the EU has implemented a ban on several chemicals classified as CMRs (carcinogenic, mutagenic, or toxic for reproduction) in cosmetics and personal care products. While this compound is not currently subject to this ban, the regulatory trend demonstrates an increasingly precautionary approach to cosmetic ingredient safety in the European market [3]. This evolving regulatory landscape underscores the importance of continuous monitoring of regulatory updates for cosmetic formulators using this compound in their products.

Regional Regulatory Variations

Table: Regulatory Status of this compound in Different Regions

Region Regulatory Status Permitted Concentration Key Regulations
European Union Permitted with restrictions Defined in Annex V EC No. 1223/2009
United States Generally permitted Not specified FDA Cosmetic Regulations
Other Markets Varies by country Dependent on local regulations National cosmetic directives

Outside the EU, the regulatory status of this compound exhibits significant variation. The United States regulates cosmetics under a different framework than the EU, with the FDA exercising less pre-market approval authority over cosmetic ingredients. In the U.S., this compound may be used in cosmetic products under general safety provisions without specific concentration limits established exclusively for cosmetic applications. However, formulators must still adhere to Good Manufacturing Practices and ensure product safety [2].

For companies marketing products globally, understanding the regulatory nuances for this compound across different jurisdictions is essential. The classification differences between regions can significantly impact product formulation strategies. When developing cosmetic products containing this compound for international markets, manufacturers should conduct thorough regulatory due diligence for each target market to ensure compliance with local requirements. This is particularly important given the increasing trend toward harmonization of cosmetic regulations in many regions, which may affect the future status of this compound in cosmetic products [3].

Safety and Toxicological Profiles

Comprehensive Toxicity Data

Extensive toxicological studies have been conducted to evaluate the safety profile of this compound, with recent research providing valuable insights into its potential health effects. A 2022 investigation examined both single-dose and repeated-dose 28-day oral toxicity in Sprague Dawley rats, establishing important safety parameters for this preservative. In the single-dose oral toxicity study, doses of 62.5, 125, or 250 mg per kg of body weight were administered once orally via gavage. The results demonstrated that the approximate lethal dose in rats exceeded 250 mg/kg body weight/day, indicating a relatively moderate acute toxicity profile for this compound [4].

The repeated-dose 28-day toxicity study provided even more valuable data for cosmetic safety assessment, with doses set at 12.5, 25, 50, and 100 mg/kg body weight/day. The research findings revealed that body weight was not significantly altered at any dose level during the study period. However, relative liver and kidney weights showed statistically significant increases in both male and female rats in the 100 mg/kg body weight/day treatment group. Histopathological examination further identified tissue changes in the liver and kidneys, with differential organ sensitivity observed between sexes—females exhibited more pronounced hepatic changes while males showed greater renal effects. These findings suggest the liver and kidneys are the primary target organs for this compound toxicity at elevated doses [4] [5].

Toxicological Data Summary

Table: Summary of Toxicological Data for this compound

Test System Endpoint Result Significance
SD Rats (Single dose) Approximate Lethal Dose >250 mg/kg b.w./day Moderate acute toxicity
SD Rats (28-day, Female) No Adverse Effect Level (NOAEL) 50 mg/kg b.w./day Highest tested dose without effects
SD Rats (28-day, Male) No Adverse Effect Level (NOAEL) 12.5 mg/kg b.w./day Gender-specific sensitivity
SD Rats (28-day) Lowest Effect Level 100 mg/kg b.w./day Increased liver/kidney weights
Human corneal cells (in vitro) Cytotoxicity 0.5% solution Cellular retraction and mitotic cessation

The differential sensitivity between male and female rats observed in the 28-day study is particularly noteworthy, with the No Adverse Effect Level determined to be 50 mg/kg body weight/day for females and 12.5 mg/kg body weight/day for males. This gender-dependent variation in toxicological response must be considered when conducting safety assessments for cosmetic applications. Additionally, in vitro studies have demonstrated that this compound at 0.5% concentration can cause significant ocular irritation, including retraction of human corneal epithelial cells, cessation of mitosis, and formation of distinct membranous blebs [4]. These findings underscore the importance of proper formulation to minimize potential irritant effects when used in products intended for use around the eye area.

Analytical Methods and Protocols

GC-MS Method for Determination

A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for the precise determination of this compound and related compounds in cosmetic matrices. This method offers exceptional analytical sensitivity with a detection limit of 0.05 ppm and a quantitation limit of 0.08 ppm, well below the threshold of toxicological concern for genotoxic impurities. The method employs 3-chloro-1-butanol as an internal standard to ensure accuracy and precision throughout the analysis. The calibration curve demonstrates excellent linearity over the range of 0.08 to 40 ppm (μg/g), with a correlation coefficient (R²) of 0.9999, confirming the method's reliability across the analytical range [6].

The sample preparation protocol involves extraction techniques suitable for various cosmetic matrices including creams, lotions, and other personal care formulations. The method has been validated according to International Council for Harmonisation (ICH) guidelines, with accuracy (recovery) ranging from 90.5% to 108.7% across the concentration range of 0.4 ppm to 20 ppm of this compound. The precision data shows a relative standard deviation of 6.0% in the repeatability of the spiked recovery tests, confirming the method's robustness for quality control applications in cosmetic manufacturing [6]. For cosmetic formulations containing complex matrices, additional cleanup steps such as solid-phase extraction may be incorporated to minimize matrix interference and maintain instrument performance.

LC-ICP-MS Method for Trace Analysis

For ultra-trace analysis of this compound, a novel liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) method has been developed, offering an alternative approach with exceptional sensitivity. This method employs iodo derivatization to enhance detection capabilities, with linearity observed over the 0.5-50 ppm range (μg/g) and a correlation coefficient (R²) of 0.9994. The method provides a detection limit of 0.2 ppm and a quantitation limit of 0.5 ppm, making it suitable for monitoring trace levels of this compound in both raw materials and finished cosmetic products [5].

The validation parameters for the LC-ICP-MS method demonstrate reliable performance with accuracy ranging from 95.1% to 114.7% for concentrations of 1-50 ppm, and a relative standard deviation of 6.2% in the repeatability of spiked recovery tests. This method has been successfully applied to the analysis of multiple lots of active pharmaceutical ingredients, with all results below the threshold of 1 ppm, and can be readily adapted for quality control of cosmetic ingredients [5]. The iodo derivatization step significantly enhances the method's selectivity for this compound in complex cosmetic matrices, providing an orthogonal analytical technique to confirm results obtained by GC-MS.

Formulation Guidelines and Protocols

Compatibility and Stability Considerations

The effective incorporation of this compound into cosmetic formulations requires careful attention to compatibility with other ingredients and stability under various conditions. This compound is compatible with a wide range of cosmetic ingredients, including surfactants, emulsifiers, and thickeners commonly used in creams and lotions. However, formulation scientists should conduct preliminary compatibility screening to identify any potential interactions with specific formulation components that might compromise preservative efficacy or product stability. This compound undergoes hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, which can potentially affect the pH and stability of the final formulation [4].

The storage conditions for this compound-containing cosmetics must be carefully controlled to maintain product integrity. Research has shown that temperature significantly impacts this compound stability, with hydrolysis effects more pronounced at elevated temperatures (40°C and above). Formulators should employ protective packaging that minimizes exposure to light and air, as these factors can accelerate degradation. Additionally, the pH of cosmetic formulations containing this compound should be monitored throughout the product's shelf life, as significant changes may indicate decomposition of the preservative. For optimal stability, cosmetic products preserved with this compound should be stored at controlled room temperature, avoiding extreme temperature fluctuations that could compromise preservative efficacy [4].

Preservation Efficacy Testing

Preservation efficacy testing is a critical component in the development of cosmetic products containing this compound. These tests evaluate the ability of the preservative system to withstand microbial challenge during normal consumer use. The testing protocol involves inoculating the cosmetic product with standardized cultures of bacteria (including Pseudomonas aeruginosa and Staphylococcus aureus), yeast (Candida albicans), and mold (Aspergillus brasiliensis), then enumerating viable microorganisms at specified time points (typically 7, 14, and 28 days). A satisfactory preservative system must demonstrate a log reduction in microbial counts that complies with relevant compendial requirements or internal quality standards.

The preservative efficacy of this compound can be influenced by various formulation factors, including water activity, pH, and the presence of other ingredients that may enhance or inhibit antimicrobial activity. Formulators should conduct preservation efficacy testing on the final formulation packaged in the intended market container to account for any potential interactions between the preservative and packaging materials. For products intended for international markets, it may be necessary to conduct regional testing to comply with specific jurisdictional requirements. Additionally, compatibility testing with this compound should be performed when any formulation changes are implemented, as even minor modifications can impact preservative efficacy [2].

Experimental Protocols

Oral Toxicity Assessment Protocol

The following protocol outlines a comprehensive approach for evaluating the oral toxicity of this compound in accordance with OECD guidelines, providing a standardized methodology for safety assessment:

  • Test System Preparation: Acquire specific-pathogen-free Crl:CD Sprague Dawley rats (age 5 weeks) and acclimate for 7 days under controlled conditions: temperature 22 ± 3°C, relative humidity 50 ± 15%, with a 12-hour light-dark cycle. Randomly assign animals to control and treatment groups ensuring comparable body weight distributions [4].

  • Dose Formulation: Prepare this compound test solutions by dissolving this compound powders (purity 95-100%) in corn oil to achieve the target dosing concentrations (e.g., 12.5, 25, 50, and 100 mg/kg body weight/day for repeated-dose studies). Confirm formulation stability under the study conditions and analyze for homogeneity and concentration verification [4].

  • Administration and Monitoring: Administer the test substance once daily via gastric gavage at a volume of 10 mL/kg body weight for 28 consecutive days. Monitor animals daily for clinical signs of toxicity, including changes in eyes, skin, fur, behavior, and mortality. Record body weights and food consumption weekly throughout the study period [4].

  • Terminal Procedures and Analysis: Following the 28-day administration period, collect blood samples for hematological and clinical biochemistry analysis. Euthanize animals via CO2 inhalation and conduct comprehensive gross necropsy. Collect and weigh critical organs (liver, spleen, heart, kidney, adrenal gland, lung, brain, thymus, etc.) and preserve tissues in 10% neutral buffered formalin for histopathological examination [4].

This protocol generates comprehensive safety data including the No Adverse Effect Level, target organ identification, and dose-response relationships essential for cosmetic safety assessment.

Analytical Quality Control Protocol

A standardized protocol for the quantification of this compound in cosmetic formulations using GC-MS ensures accurate and reproducible results:

  • Standard Preparation: Prepare stock solutions of this compound and the internal standard (3-chloro-1-butanol) in appropriate solvents. Create calibration standards spanning the concentration range of 0.08 to 40 ppm through serial dilution. Include system suitability standards to verify instrument performance before sample analysis [6].

  • Sample Extraction: Accurately weigh approximately 1 g of cosmetic product into a suitable container. Add 10 mL of appropriate extraction solvent (e.g., methanol or methanol-water mixture) and mix vigorously for 2 minutes. Sonicate the mixture for 15 minutes followed by centrifugation at 4000 rpm for 10 minutes to separate the supernatant. For complex matrices, employ additional cleanup steps such as solid-phase extraction if necessary [6].

  • Instrumental Analysis: Inject 1 μL of processed samples into the GC-MS system equipped with a appropriate capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 μm film thickness). Employ the following temperature program: initial temperature 40°C (hold 2 min), ramp to 300°C at 15°C/min, final hold for 5 min. Use helium as carrier gas at constant flow rate of 1.0 mL/min. Operate MS in selected ion monitoring mode for enhanced sensitivity [6].

  • Data Analysis and Validation: Calculate this compound concentrations in test samples using the internal standard method based on the calibration curve. Apply acceptance criteria for analytical runs including calibration curve correlation coefficient (R² ≥ 0.995), recovery of quality control samples (85-115%), and precision (RSD ≤ 10%) to ensure data reliability [6].

This protocol provides a validated approach for monitoring this compound content in cosmetic products throughout development, manufacturing, and stability studies.

Experimental Workflow Visualization

Toxicity Assessment Workflow

The following diagram illustrates the complete workflow for conducting toxicity assessment of this compound in cosmetic products:

toxicity_workflow Toxicity Assessment Workflow for this compound Start Start Protocol Study Design (OECD Guidelines) Start->Protocol Prep Test Substance Preparation Protocol->Prep Animal Animal Acclimation & Group Assignment Prep->Animal Dosing Daily Oral Administration Animal->Dosing Monitoring Clinical Observations & Body Weight Dosing->Monitoring Terminal Terminal Procedures & Sample Collection Monitoring->Terminal Analysis Hematology Clinical Biochemistry Terminal->Analysis Histopathology Organ Weights & Histopathology Analysis->Histopathology Data Data Analysis & NOAEL Determination Histopathology->Data Report Final Report Generation Data->Report

Analytical Quality Control Workflow

The following diagram outlines the comprehensive workflow for analytical quality control of this compound in cosmetic products:

analytical_workflow Analytical Quality Control Workflow for this compound Start Start Standard Standard Preparation & Calibration Curve Start->Standard Sample Sample Weighing & Homogenization Standard->Sample Extraction Sample Extraction & Cleanup Sample->Extraction Analysis Instrumental Analysis GC-MS or LC-ICP-MS Extraction->Analysis Quant Data Quantification & Calculation Analysis->Quant Validation Method Validation Parameters Check Quant->Validation Decision Acceptance Criteria Met? Validation->Decision Release Batch Release or Further Testing Decision->Release Yes Repeat Repeat Analysis or Investigate Decision->Repeat No Repeat->Sample

Conclusion and Future Perspectives

This compound remains a valuable preservative in cosmetic formulations, particularly in creams and lotions where effective antimicrobial protection is essential for product safety and shelf life. The comprehensive safety assessment data, including the determination of No Adverse Effect Levels and identification of target organs, provides formulators with critical information for developing safe and effective products. The well-established analytical methods, particularly the sensitive GC-MS and LC-ICP-MS protocols, enable precise quantification and quality control throughout product development and manufacturing.

The future outlook for this compound in cosmetic products will likely be influenced by evolving regulatory landscapes and consumer preferences for preservative systems. While this compound continues to offer effective preservation with a well-characterized safety profile, the cosmetic industry is increasingly exploring multifunctional ingredients that provide preservation alongside additional benefits. Formulators should remain attentive to emerging research on this compound and consider developing alternative preservation strategies to ensure formulation flexibility in response to changing market demands and regulatory requirements.

References

GC-MS Analysis of Chlorobutanol and Related Impurities: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) serves as a preservative in various pharmaceutical formulations, including injectables and ophthalmic solutions. The presence of related impurities, such as 4-chloro-1-butanol (a potential genotoxic impurity) and chloroform (this compound EP Impurity A), necessitates stringent control and highly sensitive analytical methods during drug development and quality control [1] [2]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace-level analysis of these volatile and semi-volatile impurities due to its high sensitivity, selectivity, and robust separation capabilities. This document provides detailed application notes and validated protocols for the determination of this compound and its key impurities, supporting researchers and scientists in ensuring drug safety and compliance with regulatory standards (e.g., ICH M7) for genotoxic impurities [3].

Key Impurities and Analytical Challenges

The analysis of this compound impurities presents specific challenges that GC-MS methods are well-suited to address.

  • 4-Chloro-1-butanol: This alkylating agent is classified as a genotoxic impurity (GTI) and can form as a byproduct when tetrahydrofuran (THF) and hydrochloric acid (HCl) interact during API synthesis [1] [4]. Controlling GTIs at low ppm levels, often with a target detection limit of 1 µg/g API or lower, is required by regulatory agencies [3].
  • Chloroform (Trichloromethane): This compound is a known degradation impurity of this compound and is listed as This compound EP Impurity A [2].
  • Analytical Challenges: The primary challenge is achieving the required sensitivity and specificity at trace levels (ppm to sub-ppm) amidst a complex pharmaceutical matrix. This often necessitates specialized sample introduction techniques and selective detection modes to minimize matrix interference [3].

Summary of Analytical Methods and Performance Data

The following table summarizes validated analytical parameters for the determination of 4-chloro-1-butanol, a critical genotoxic impurity, as reported in a peer-reviewed study.

Table 1: Validated Method Parameters for GC-MS Analysis of 4-Chloro-1-Butanol [1] [4]

Parameter Details / Value
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Internal Standard 3-Chloro-1-propanol
Column DB-5MS (0.25 mm i.d. × 30 m, 0.25 µm film)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Linear Range 0.08 to 40 ppm (µg/g API)
Correlation Coefficient (R²) 0.9999
Detection Limit (DL) 0.05 ppm
Quantitation Limit (QL) 0.08 ppm
Accuracy (Recovery) 90.5% to 108.7%
Precision (Repeatability, RSD) 6.0%

For context, alternative methods like Reverse-Phase HPLC (RP-HPLC) are also used for this compound quantification in finished formulations, such as vasopressin or oxytocin injections, where it acts as a preservative [5] [6]. The following table compares these two analytical approaches.

Table 2: Comparison of GC-MS and HPLC Methods for this compound Analysis

Feature GC-MS Method for GTIs RP-HPLC for Formulation Analysis
Primary Application Trace analysis of genotoxic impurities (e.g., 4-chloro-1-butanol) Assay and related substance testing in final drug products
Analyte Volatility Suitable for volatile/semi-volatile compounds; derivatization may be needed Suitable for non-volatile compounds directly
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode Ultraviolet (UV) detection (e.g., 220 nm)
Key Advantage High sensitivity and selectivity for trace-level analysis Suitable for simultaneous analysis of peptides and preservatives
Reported Accuracy 90.5 - 108.7% [1] 97.2 - 102.1% for this compound [6]

Experimental Protocol: GC-MS Determination of 4-Chloro-1-butanol

This protocol is adapted from a validated method for determining 4-chloro-1-butanol in an Active Pharmaceutical Ingredient (API) [4].

Materials and Reagents
  • Reference Standards: 4-Chloro-1-butanol (>97% purity) and 3-Chloro-1-propanol (Internal Standard, >97% purity).
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), >95% purity.
  • Solvent: Ethyl acetate, HPLC grade.
  • API: The drug substance under test (e.g., "Compound A").
  • Gases: Helium (>99.999% purity), for GC carrier gas.
Instrumentation and Conditions
  • GC-MS System: Gas chromatograph equipped with a mass selective detector (e.g., Shimadzu GC-MS QP2010 Ultra or equivalent).
  • Autosampler: Optional, but recommended for reproducibility.
  • Column: DB-5MS capillary column (0.25 mm i.d. × 30 m, 0.25 µm film thickness).
  • GC Conditions:
    • Injection Mode: Splitless; injection volume: 2 µL.
    • Inlet Temperature: 250°C.
    • Carrier Gas: Helium at a constant linear velocity of 30 cm/s.
    • Oven Temperature Program:
      • Initial temperature: 60°C, hold for 1 min.
      • Ramp at 15°C/min to 280°C.
      • Hold at 280°C for 1 min.
    • Interface Temperature: 250°C.
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI), 70 eV.
    • Ion Source Temperature: 200°C.
    • Acquisition Mode: Selected Ion Monitoring (SIM).
    • Monitor Fragment Ion: m/z 123 for the derivatized 4-chloro-1-butanol [4].
Sample Preparation Workflow

The following diagram outlines the sample and standard preparation procedure, which includes a critical derivatization step to enhance the volatility of the analytes for GC-MS analysis.

G Start Start Sample Preparation Weigh Weigh ~25 mg API into a vial Start->Weigh AddIS Add 1 mL Internal Standard Solution (10 ng/mL 3-Chloro-1-propanol) Weigh->AddIS Dilute Dilute to 10 mL with Ethyl Acetate AddIS->Dilute AddBSTFA Add 20 µL BSTFA Derivatization Reagent Dilute->AddBSTFA Incubate Incubate at 50°C for 20 min AddBSTFA->Incubate Analyze Analyze by GC-MS Incubate->Analyze CalCurve Prepare Calibration Standards (0.08 - 40 ppm 4-Chloro-1-butanol) with Internal Standard CalCurve->Analyze In parallel

Method Validation Summary

The described GC-MS method has been validated according to standard analytical practices, demonstrating excellent performance [1] [4]:

  • Specificity: No interference from the API or blank at the retention times of the analyte and internal standard.
  • Linearity: Excellent linear response (R² = 0.9999) across the concentration range of 0.08 to 40 ppm.
  • Sensitivity: The method achieves a Detection Limit (DL) of 0.05 ppm and a Quantitation Limit (QL) of 0.08 ppm, which is sufficient to meet the stringent threshold for genotoxic impurities.
  • Accuracy and Precision: Recovery rates between 90.5% and 108.7% across three concentration levels (0.4, 4, and 20 ppm), with a repeatability (RSD) of 6.0%.

Strategies for Genotoxic Impurity Analysis

The analysis of GTIs like 4-chloro-1-butanol requires specialized strategies to achieve the necessary sensitivity [3].

  • Sample Introduction Techniques:
    • Direct Injection: Suitable for volatile, thermally stable analytes but can lead to matrix accumulation in the inlet.
    • Headspace-GC: Ideal for volatile impurities; it prevents non-volatile matrix components (like the API) from entering the GC system, reducing contamination.
  • Enhancing Sensitivity:
    • Derivatization: Used, as in this protocol, to increase the volatility and thermal stability of semi-volatile compounds, improving peak shape and detector response.
    • Selective Detection: Using MS in Selected Ion Monitoring (SIM) mode provides superior selectivity and lower detection limits compared to full-scan or GC-FID by ignoring non-target ions.
    • Matrix Removal: Techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can pre-concentrate the analyte and remove interfering matrix components.

Conclusion

The developed and validated GC-MS method provides a sensitive, accurate, and robust solution for the trace-level determination of the genotoxic impurity 4-chloro-1-butanol in active pharmaceutical ingredients. The use of a structurally analogous internal standard and a derivatization protocol ensures high data quality and reliability. This methodology, along with the strategic considerations outlined, offers pharmaceutical scientists a practical framework for controlling critical impurities, thereby ensuring patient safety and meeting rigorous regulatory requirements for modern drug development.

References

Application Notes: Chlorobutanol as an Anesthetic in Fish

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile and Primary Uses Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol) is a chemical compound with anesthetic, sedative, and preservative properties. It is a white, volatile solid with a characteristic camphor-like odor [1]. In veterinary and research settings, it has been historically used for the anesthesia and euthanasia of invertebrates and fishes [1]. Its mechanism of action is related to other anesthetics like isoflurane and halothane, presumably acting on the central nervous system to induce loss of consciousness [1].

2. Current Status in Fish Research A review of current literature and authoritative guidelines indicates that this compound is not a primary or recommended agent for fish anesthesia in modern research or aquaculture. Key resources on fish anesthesia and euthanasia either do not mention it or reference it only in the context of older comparative studies [2] [3] [4]. One review of anesthetic agents in farmed fish listed this compound in a table comparing the efficacy of various anesthetics for larval fish, but did not provide specific doses or recommendations [3]. The 2025 review on euthanasia methods also notes this compound as one of the chemicals used in earlier studies but does not elaborate on its use [4].

3. Safety and Toxicity Considerations Handling this compound requires caution. It is documented as being toxic to the liver, a skin irritant, and a severe eye irritant [1]. Researchers must consult their institution's Environmental Health and Safety department for appropriate handling and disposal procedures, similar to the requirements for other chemical anesthetics like MS-222 [2].

4. Recommended Anesthetic Alternatives For researchers designing protocols, several other anesthetics have more established safety and efficacy profiles and are more widely recommended. The table below summarizes the most common agents.

Anesthetic Agent Type Common Concentrations Key Considerations
MS-222 (Tricaine) Synthetic 50–150 mg/L (species-dependent) [2] Only FDA-approved anesthetic for fish; must be buffered to pH 7.0-7.4 [2] [3].
Benzocaine Synthetic 40–120 mg/L (species-dependent) Poor water solubility; must be dissolved in ethanol or acetone first [3].
Clove Oil & Eugenol Natural 40–100 mg/L (species-dependent) Generally regarded as safe; has bactericidal/fungicidal properties; longer recovery times [3] [4].
2-Phenoxyethanol Synthetic 0.3–0.5 mL/L Popular in aquaculture for low cost and easy use; also has preservative properties [3].

Experimental Protocol and Workflow

Given the lack of specific dosing information for this compound, the following general protocol for immersion anesthesia in fish is provided. If a researcher must use this compound based on specific experimental objectives, a carefully designed pilot study is essential.

The following diagram outlines the critical steps for developing an anesthetic protocol, particularly when using a less-common agent like this compound.

G cluster_pre Pre-Experimental Phase (Planning) cluster_exp Experimental Phase (Execution) Start Start: Protocol Development LitReview Conduct Literature Review Start->LitReview Pilot Perform Pilot Study LitReview->Pilot Insufficient data Define Define Final Parameters Pilot->Define IACUC IACUC Approval Define->IACUC Anesthesia Anesthesia Procedure IACUC->Anesthesia Monitor Monitor Animal Anesthesia->Monitor Recovery Recovery & Data Review Monitor->Recovery

Pre-Experimental Phase
  • Literature Review and Justification: Before proceeding, thoroughly investigate the scientific justification for using this compound over more common and well-characterized anesthetics. Search for species-specific studies [2].
  • Pilot Study Mandatory: Due to a lack of established dosing data, a pilot study is mandatory. It must be justified in the animal use protocol and approved by the overseeing IACUC (Institutional Animal Care and Use Committee) or equivalent ethics body [2].
  • Protocol Submission: All surgical procedures, anesthetics, and analgesics must be described in the animal use protocol and approved by the IACUC before implementation [2].
Experimental Phase
  • Animal Preparation: Withhold food from fish for up to 24 hours prior to anesthesia to prevent regurgitation and contamination [2].
  • Anesthetic Solution Preparation:
    • Weigh the this compound powder. Note that it is only slightly soluble in water [1].
    • Based on practices for other anesthetics, prepare a stock solution. The final concentration for the anesthetic bath must be determined empirically in the pilot study.
    • Use water from the animal's home tank to minimize stress from changes in pH, temperature, and mineral content [2].
  • Induction and Monitoring:
    • Induce anesthesia by immersing the fish in the anesthetic bath.
    • Closely monitor the stages of anesthesia. The loss of equilibrium and decreased opercular (gill) movement are key indicators. The table below outlines general stages [2].
    • For procedures, Stage IV (surgical anesthesia) is the target, characterized by rare opercular movements and no reaction to stimuli [2].
Stage Level of Anesthesia Behavioral Signs
I Sedation Reduced activity and reflexes
II Excitation Increased activity, difficulty maintaining equilibrium
III Light Anesthesia Loss of equilibrium, decreased opercular rate
IV Surgical Anesthesia Rare opercular movements, no reaction to stimuli
V Deep Anesthesia No opercular movements, no muscle tone
VI Overdose Death
  • Recovery: Once the procedure is complete, transfer the fish to a recovery tank containing fresh, clean water (preferably from the home tank system) and monitor until normal swimming and opercular movements resume.

Critical Safety and Experimental Design Diagram

This diagram outlines the major risk factors and considerations that must be addressed prior to and during the use of this compound.

G Central This compound Use in Fish Toxicity Known Toxicity: - Liver toxicity - Skin irritant - Severe eye irritant Central->Toxicity Handling Safe Handling: - Wear nitrile gloves, lab coat, goggles - Use fume hood or BSC Central->Handling Disposal Consult EHS for chemical disposal Central->Disposal DataGap Major Data Gaps: - No standard dosing tables - Unknown efficacy for many species - Unclear safety margin Central->DataGap PilotStudy Pilot Study Required: - Determine effective concentration - Establish safety margin - Monitor for distress Central->PilotStudy SpeciesVar Species Variability: - Efficacy varies greatly between species Central->SpeciesVar Water Water Quality: - pH, temperature, hardness - Use home tank water Central->Water

Conclusion and Recommendations

Based on the available information, this compound is not recommended as a first-line anesthetic for fish due to its known toxicities and the significant lack of contemporary, species-specific dosing and safety data. For ethical and scientific reproducibility, researchers should prioritize using well-established agents like MS-222, benzocaine, or clove oil.

If the use of this compound is absolutely necessary for a specific research objective, investigators must:

  • Provide a strong scientific justification in their animal use protocol.
  • Conduct a comprehensive pilot study to establish a safe and effective dose.
  • Implement rigorous safety measures for personnel handling the chemical.
  • Clearly detail the rationale, methods, and outcomes of its use in any subsequent publications to contribute to the scientific community's knowledge.

References

chlorobutanol sedation hypnotic effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol

This compound (1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound that functions as a preservative in multi-ingredient formulations due to its antibacterial and antifungal properties [1] [2]. It also elicits sedative-hypnotic and weak local anesthetic effects, acting in a manner similar to chloral hydrate [1] [3]. Despite its historical use as a sedative, its therapeutic application is limited due to significant accumulation in the body after multiple doses [1]. Today, its primary role is as a preservative in injectables and ophthalmic solutions [1] [4] [5].

Pharmacology and Mechanism of Action

This compound is a small molecule with a chemical formula of C₄H₇Cl₃O and a molecular weight of 177.45 g/mol [1]. Its sedative-hypnotic effects are linked to the general class of sedative-hypnotic agents, which depress the central nervous system (CNS) to induce calmness or sleep [6].

The diagram below illustrates the cellular pathway of this compound's anesthetic effect.

G This compound This compound Facilitates GABA\nNeurotransmission Facilitates GABA Neurotransmission This compound->Facilitates GABA\nNeurotransmission Proposed Mechanism Myocardial_Cells Myocardial_Cells This compound->Myocardial_Cells Direct Effect GABA_Receptor GABA_Receptor Increased Chloride Ion\nInflux (GABAA) Increased Chloride Ion Influx (GABAA) GABA_Receptor->Increased Chloride Ion\nInflux (GABAA) Primary Pathway Neuronal_Hyperpolarization Neuronal_Hyperpolarization Reduced_CNS_Activity Reduced_CNS_Activity Neuronal_Hyperpolarization->Reduced_CNS_Activity Anesthetic_Sedative_Effect Anesthetic_Sedative_Effect Reduced_CNS_Activity->Anesthetic_Sedative_Effect Facilitates GABA\nNeurotransmission->GABA_Receptor Increased Chloride Ion\nInflux (GABAA)->Neuronal_Hyperpolarization Negative Inotropic Effect Negative Inotropic Effect Myocardial_Cells->Negative Inotropic Effect

As a detergent preservative, this compound's primary mechanism involves disrupting the lipid structure of cell membranes, increasing cell permeability, and ultimately causing cell lysis [1]. In vitro, it has been shown to inhibit platelet aggregation and release, likely by inhibiting the arachidonic acid pathway [1]. It has also been demonstrated to exert a direct negative inotropic effect on myocardial cells [1].

Quantitative Pharmacological Data

The table below summarizes key pharmacokinetic parameters of this compound following oral administration in healthy human subjects [1].

Parameter Value Notes
Volume of Distribution 233 ± 141 L Indicates widespread tissue distribution.
Plasma Protein Binding 57 ± 3% --
Primary Metabolic Pathways Glucuronidation & Sulphation --
Route of Elimination Urine Mean urinary recovery is 9.6% of the orally administered dose.
Terminal Elimination Half-Life 10.3 ± 1.3 days Approximately 37 days in some reports; leads to considerable accumulation.
Clearance 11.6 ± 1.0 mL/min --

Toxicology and Adverse Effects

This compound has specific toxicological concerns that are critical for experimental design and safety protocols.

  • Cytotoxicity: It induces conjunctival and corneal cell toxicity in vitro. At a concentration of 0.5%, it causes degeneration of corneal epithelial cells, formation of membranous blebs, cytoplasmic swelling, and breaks in the cell membrane [1]. It also inhibits oxygen use by the cornea, which can increase susceptibility to infection [1].
  • Organ Toxicity: The compound is known to be toxic to the liver and is a severe eye and skin irritant [2].
  • Acute Toxicity: The oral LD₅₀ of anhydrous this compound in rats is 510 mg/kg [1].

Experimental Protocol: Euthanasia of Fish

This compound is an effective agent for the anesthesia and euthanasia of invertebrates and fishes [2]. The following protocol is adapted from established best practices in ichthyology [7].

Workflow Overview

G Prepare_Solution Prepare Saturated this compound Solution (1-2 tablespoons per liter) Sedate_Fish Dip specimen 3-4 times for a few seconds each Prepare_Solution->Sedate_Fish Confirm_Sedation Confirm immobilization Do not leave fish in solution Sedate_Fish->Confirm_Sedation Process_Specimen Proceed with tissue sampling or preservation Confirm_Sedation->Process_Specimen

Materials

  • This compound (pure powder)
  • Container with lid
  • Source water (from the fish's habitat is ideal)
  • Appropriate personal protective equipment (PPE): gloves, lab coat, and safety glasses.

Step-by-Step Procedure

  • Solution Preparation: Create a saturated solution of this compound by adding approximately 1 to 2 tablespoons of powder per liter of water [7].
  • Sedation Procedure: Individually euthanize specimens. For each fish, dip it into the this compound solution 3 to 4 times, for a few seconds each time. The narcotic adhering to the gill surface is sufficient for sedation [7].
  • Important Note: Do not leave the fish in the solution for extended periods, as this can cause complications such as increased mucus secretion or gill hemorrhages, especially in species with thick mucilaginous layers (e.g., eels, sturgeons) or in cold water [7].
  • Specimen Processing: Once fully immobilized, the specimen can be processed for tissue sampling or fixed for preservation. Photograph the specimen prior to euthanasia to preserve life coloration [7].

Considerations for Researchers

  • Air-breathing fishes are hardly affected and cannot be efficiently narcotized with this method [7].
  • This compound is extremely dangerous if ingested and may cause irritation to the skin and eyes. Proper PPE and safety precautions are mandatory [7].
  • All animal research must receive prior approval from the relevant institutional ethics committee (e.g., IACUC) [7].

Important Research Considerations

  • Regulatory Status: this compound has no approved therapeutic indications on its own in the US. It is classified as Investigational, Vet approved, and has been Withdrawn from some uses [1].
  • Primary Research Use: Its modern application in scientific studies is largely as a euthanizing agent for fish and other small aquatic organisms, rather than for investigating systemic sedation in mammals [7].
  • Safety First: Given its toxicity profile and long half-life, researchers should exercise extreme caution and ensure all experimental protocols are reviewed and approved by their institution's animal care and use committee (IACUC) and environmental health and safety office [1] [7].

References

Comprehensive Application Notes and Protocols for Chlorobutanol in Dental Anesthesia and Pharmaceutical Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Chlorobutanol (chemical name: 1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound with significant historical and contemporary importance in pharmaceutical applications, particularly in dental medicine. This halohydrin derivative exhibits a unique combination of antimicrobial properties, weak local anesthetic activity, and sedative-hypnotic effects, making it valuable in multi-ingredient formulations. First synthesized in 1881 by German chemist Conrad Willgerodt through the nucleophilic addition of chloroform and acetone, this compound has evolved into a versatile pharmaceutical excipient and active component [1] [2]. Despite the development of more potent local anesthetics, this compound maintains relevance due to its dual functionality as both preservative and analgesic in dental preparations.

The molecular structure of this compound (C₄H₇Cl₃O) features both lipophilic (trichloromethyl group) and hydrophilic (hydroxyl group) regions, contributing to its amphiphilic character and biological activity. With a molecular weight of 177.45 g/mol and a characteristic camphoraceous odor, this compound presents as a white, volatile solid at room temperature [1] [3]. Its melting point ranges between 95–99°C, and it demonstrates limited aqueous solubility but good solubility in organic solvents such as acetone, chloroform, and ethanol. These physicochemical properties directly influence its distribution in biological systems and its efficacy in pharmaceutical formulations.

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Method/Notes
Chemical Formula C₄H₇Cl₃O -
Molecular Weight 177.45 g/mol -
Melting Point 95–99°C -
Boiling Point 167°C -
Appearance White crystalline solid Camphor-like odor
Solubility in Water Slightly soluble Approximately 0.5-1%
pKa ~14.0 (tertiary alcohol) Highly stable at physiological pH

Dual Mechanisms of Action

Preservative Mechanism

This compound functions as an effective broad-spectrum preservative through a mechanism fundamentally different from quaternary ammonium compounds like benzalkonium chloride. As a detergent-type preservative, this compound primarily disrupts the structural integrity of microbial cell membranes [4] [5]. Its amphiphilic nature allows it to incorporate into lipid bilayers, causing disorganization of membrane architecture and increasing cell permeability. This membrane disruption ultimately leads to cell lysis and death of contaminating microorganisms [6] [4]. The preservation efficacy extends to both bacteria and fungi, making it suitable for multi-dose formulations requiring protection against a wide range of potential contaminants.

The antimicrobial activity of this compound is concentration-dependent, with typical preservative effectiveness achieved at 0.5% concentration in multi-ingredient preparations [6]. At lower concentrations (0.05%), it still retains significant antimicrobial activity in aqueous systems [1]. This concentration-dependent efficacy allows formulators to balance preservative requirements with potential toxicity concerns. Unlike some preservatives that maintain activity indefinitely, this compound may gradually lose effectiveness in formulations stored at room temperature for extended periods due to its chemical instability, necessitating proper storage conditions and shelf-life limitations [4].

Local Anesthetic Mechanism

As a local anesthetic, this compound exhibits weak nerve-blocking activity comparable to other mild topical anesthetics. The mechanism involves reversible interaction with voltage-gated sodium channels in neuronal membranes, similar to conventional local anesthetics but with lower potency [6]. The lipophilic character of the molecule enables diffusion through epineural and neural membranes, where it preferentially binds to the cytoplasmic aspects of sodium channels in their open configuration [7]. This binding inhibits sodium influx during action potential propagation, thereby preventing depolarization and subsequent nerve conduction.

The anesthetic effect follows the principle of differential nerve blockade, where smaller nerve fibers (Type B and C fibers responsible for sympathetic tone and pain perception) are blocked before larger sensory and motor fibers [7]. This compound's relatively low potency compared to amide-type dental anesthetics like lidocaine or articaine limits its use to superficial procedures or as an adjunctive analgesic. However, its dual functionality as both preservative and anesthetic makes it particularly valuable in dental formulations where secondary analgesic effects provide clinical benefit alongside primary preservation needs.

G cluster_0 This compound Mechanisms of Action cluster_1 Preservative Action cluster_2 Local Anesthetic Action CB1 This compound Molecules MemDis Membrane Disorganization CB1->MemDis Integration into Lipid Bilayer Perm Increased Cell Permeability MemDis->Perm Structural Disruption Lysis Cell Lysis & Microbial Death Perm->Lysis Osmotic Imbalance CB2 This compound Molecules Nav Voltage-Gated Sodium Channels CB2->Nav Reversible Binding Block Inhibition of Sodium Influx Nav->Block Channel Blockade NoAP Blocked Action Potential Propagation Block->NoAP Prevents Depolarization Anes Local Anesthesia NoAP->Anes Nerve Conduction Block

Figure 1: Dual mechanisms of action of this compound demonstrating both preservative effects through microbial membrane disruption and local anesthetic effects via sodium channel blockade

Formulation Considerations and Composition

Dental Formulation Composition

Pharmaceutical development of this compound-containing dental products requires careful balancing of multiple components to optimize stability, efficacy, and safety. Typical dental analgesic and antiseptic formulations incorporate this compound in concentration ranges from 0.5% to 5%, depending on the intended primary function (preservation vs. analgesic effect) [6] [8]. In dental practice, this compound frequently appears in combination with other active ingredients such as phenol, clove oil (eugenol), and camphor, which synergistically enhance its analgesic and antimicrobial effects [6]. These combination products are particularly valuable for management of dental alveolitis (dry socket) and temporary relief of toothache prior to definitive dental procedures.

The vehicles and excipients used in this compound formulations significantly impact its stability and bioavailability. For dental applications, common vehicles include hydroalcoholic solutions, oleaginous bases (peanut oil, sesame oil), and ointment bases. Hydroalcoholic systems (typically 20-70% ethanol) enhance this compound solubility and provide additional antimicrobial activity, while oleaginous bases prolong contact time with oral tissues. When developing aqueous formulations, note that this compound is unstable at neutral or alkaline pH and undergoes rapid hydrolysis; therefore, formulations should be maintained at pH 5-6 for optimal stability [6]. Addition of co-solvents like propylene glycol or polyethylene glycol may be necessary to achieve adequate this compound concentration while maintaining acceptable sensory properties for oral administration.

Table 2: Representative Dental Formulations Containing this compound

Formulation Type This compound Concentration Combination Actives Indications/Applications
Dental Analgesic Solution 1.5-2.0% Clove oil (3.5%), Phenol (0.5%) Temporary relief of toothache, dental socket analgesia
Antiseptic Ointment 0.5-1.0% Camphor, Benzocaine Gingival inflammation, minor oral abrasions
Dental Dusting Powder 1-5% - Post-extraction socket care, oral surgery
Injectable Solution 0.5% Various antibiotics Preservation of multi-dose vials for dental procedures
Stability and Manufacturing Protocols

Chemical stability of this compound presents unique challenges during formulation development and manufacturing. This compound is susceptible to both hydrolytic degradation and volatilization during processing and storage. The hydrolytic decomposition follows pseudo-first-order kinetics, with rate constants highly dependent on pH and temperature. Maximum stability occurs in the pH range of 4-6, while alkaline conditions significantly accelerate degradation. Manufacturing processes should therefore include careful pH adjustment and use of buffering systems such as citrate or phosphate buffers to maintain optimal pH throughout the product shelf life [6] [4].

The manufacturing process for this compound-containing dental products requires specific considerations to ensure consistent quality and performance. For solution formulations, the recommended procedure involves dissolving this compound in a portion of pre-warmed vehicle (40-45°C) with vigorous agitation, followed by addition of other active ingredients and final adjustment to volume. Terminal sterilization through autoclaving (121°C for 15-20 minutes) may result in significant this compound loss (up to 15-25%) due to volatilization and degradation; therefore, aseptic processing is generally preferred [6]. For oleaginous formulations, this compound should be dissolved in the oil phase with mild heating (not exceeding 60°C) to prevent decomposition. Finished products should be packaged in well-filled, light-resistant containers with minimal headspace to reduce oxidative and volatilization losses.

Experimental Protocols and Methodologies

Synthesis and Purification Protocol

Laboratory-scale synthesis of this compound follows a straightforward nucleophilic addition reaction between chloroform and acetone in the presence of a strong base. This synthesis provides researchers with high-purity material for formulation development and experimental studies. The procedure begins with combining chloroform (11 mL) and solid potassium hydroxide (1 g) in a round-bottom flask, followed by shaking until the potassium hydroxide completely dissolves [2]. To this mixture, acetone (14 mL) is added with continuous shaking for 15 minutes to ensure complete reaction. The reaction mixture is then allowed to stand undisturbed for 30 minutes, during which this compound crystals separate from the solution.

Purification and isolation of the synthesized this compound are critical to obtaining pharmaceutical-grade material. The crude crystals are collected via vacuum filtration and may be further purified through recrystallization from petroleum ether or sublimation under reduced pressure [2] [1]. The melting point of the purified product should fall within the range of 95-99°C, which serves as an important quality control parameter. The typical percentage yield for this synthesis ranges from 60-75%, depending on reaction conditions and purification efficiency. For pharmaceutical applications, additional characterization including FT-IR spectroscopy, HPLC purity assay, and residual solvent analysis should be performed to ensure compliance with compendial standards.

G Start Start Synthesis Step1 Combine Chloroform and KOH in Round-Bottom Flask Start->Step1 Step2 Shake Until KOH Dissolves Step1->Step2 Step3 Add Acetone to Reaction Mixture Step2->Step3 Step4 Shake Continuously for 15 Minutes Step3->Step4 Step5 Let Stand for 30 Minutes Step4->Step5 Step6 Collect Crystals by Vacuum Filtration Step5->Step6 Step7 Purify by Recrystallization or Sublimation Step6->Step7 End Pure this compound (95-99°C MP) Step7->End

Figure 2: this compound synthesis workflow illustrating the step-wise procedure from reagent combination through purification of final product

Analytical Testing Methods

Quality assessment of this compound and this compound-containing formulations requires implementation of robust analytical methods. Identity testing should include Fourier Transform Infrared (FT-IR) spectroscopy with comparison to USP reference standard, examining characteristic absorption bands at 3350 cm⁻¹ (O-H stretch), 2970 cm⁻¹ (C-H stretch), and 760 cm⁻¹ (C-Cl stretch). Assay and purity testing are optimally performed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm. The recommended chromatographic conditions employ a C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:water (60:40 v/v) in isocratic mode, flow rate of 1.0 mL/min, and injection volume of 10 μL [6].

For dental formulations, additional performance tests should include antimicrobial effectiveness testing according to USP 〈51〉 guidelines, which evaluates preservative efficacy against specified challenge microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis). The test formulation must demonstrate predefined logarithmic reductions in microbial counts over 28 days to qualify as adequately preserved. Physical stability testing should include appearance, pH, viscosity measurements, and assay of this compound content at accelerated stability conditions (40°C ± 2°C/75% RH ± 5% RH) over 1, 2, 3, and 6 months to predict shelf-life under recommended storage conditions.

Efficacy Evaluation Protocols

Preclinical assessment of local anesthetic efficacy for this compound-containing dental formulations requires appropriate animal models and experimental design. The guinea pig intradermal wheel test provides quantitative data on anesthetic onset and duration. The protocol involves depilation of the dorsal skin of guinea pigs (350-450 g), followed by intradermal injection of 0.2 mL test formulation (typically 0.5-5% this compound) and control solutions. Sensory blockade is evaluated by measuring the response to pinprick stimulation at predetermined time intervals (1, 5, 10, 15, 30, 45, 60 minutes post-injection) using a standardized scoring system (0=normal response, 1=partial anesthesia, 2=complete anesthesia) [6] [8].

For dental-specific efficacy models, the rat incisor pulp stimulation model offers clinically relevant data. The procedure involves anesthetizing rats (200-250 g) and surgically exposing the pulp of the upper incisor teeth. Test formulations (0.1-0.2 mL) are applied directly to the pulp tissue, and neuronal activity is recorded in response to electrical stimulation of the tooth. The percentage reduction in compound action potential amplitude relative to baseline provides a quantitative measure of anesthetic potency. Additional behavioral models including the rabbit corneal reflex test and mouse tail flick test may provide supplementary data on sensory blockade characteristics. All animal studies should be conducted in accordance with relevant ethical guidelines with appropriate approval from institutional animal care and use committees.

Regulatory and Safety Considerations

Toxicological Profile

Comprehensive toxicity assessment of this compound reveals several important safety considerations for dental applications. The compound exhibits low acute oral toxicity, with a reported LD₅₀ in rats of 510 mg/kg [6]. However, chronic exposure or administration of high doses may result in hepatotoxicity and cumulative sedative effects due to its long terminal elimination half-life of approximately 10.3 days [6] [1]. This prolonged half-life, combined with a large volume of distribution (233 ± 141 L in humans), indicates significant tissue accumulation potential with repeated dosing [6]. Additionally, this compound demonstrates concentration-dependent cytotoxicity on corneal and conjunctival epithelial cells in vitro, with significant morphological changes observed at concentrations ≥0.5% [6] [4].

The metabolic fate of this compound involves primarily glucuronidation and sulfation, with approximately 9.6% of an orally administered dose excreted unchanged in urine [6]. Plasma protein binding is approximately 57%, indicating moderate distribution limitations [6]. In dental applications, the risk of systemic toxicity is generally low due to limited mucosal absorption and typically small doses employed. However, formulations should avoid use on extensively denuded oral mucosa or deep dental sockets where systemic absorption may be enhanced. Particular caution is warranted in patients with hepatic impairment who may exhibit reduced metabolic clearance, potentially leading to accumulation and increased sedative effects.

Table 3: Comprehensive Safety and Pharmacokinetic Profile of this compound

Parameter Value/Description Clinical Significance
Acute Oral Toxicity (LD₅₀) 510 mg/kg (rat) Moderate toxicity; proper dosing critical
Plasma Protein Binding 57 ± 3% Moderate distribution limitations
Metabolism Glucuronidation and sulfation Potential for drug interactions in hepatic impairment
Elimination Half-life 10.3 ± 1.3 days Significant accumulation potential with repeated use
Volume of Distribution 233 ± 141 L Extensive tissue distribution
Primary Excretion Route Renal (9.6% unchanged) Consideration in renal impairment
Ocular Irritation Potential Severe eye irritant Avoid ocular contact in dental applications
Regulatory Status and Handling Precautions

Regulatory approval status of this compound varies by jurisdiction and application. In the United States, this compound is approved as both an active pharmaceutical ingredient and preservative in specific formulations, though it is not FDA-approved as a standalone therapeutic agent [6]. The compound is listed in the United States Pharmacopeia (USP), establishing compendial standards for identity, strength, quality, and purity. Internationally, this compound has approvals in various countries for use in pharmaceutical formulations, particularly in preserved ophthalmic solutions and multi-dose injectables [6]. Dental products containing this compound are typically regulated as either over-the-counter or prescription drugs depending on concentration, indication, and combination with other active ingredients.

Safe handling procedures for this compound in research and manufacturing settings require appropriate engineering controls, administrative controls, and personal protective equipment. As a skin and severe eye irritant, direct contact should be prevented through use of chemical-resistant gloves (nitrile or neoprene), safety goggles, and protective clothing [1]. Adequate ventilation or local exhaust ventilation should be employed to control airborne concentrations, particularly during manufacturing processes involving powder handling or elevated temperatures. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Spills should be contained using appropriate absorbent material and disposed of according to local hazardous waste regulations.

Conclusion and Future Directions

This compound remains a valuable pharmaceutical component in dental applications due to its unique dual functionality as both preservative and mild local anesthetic. While its use as a primary dental anesthetic has diminished with the development of more potent amide-type agents, it continues to provide important secondary benefits in multi-ingredient formulations. The favorable safety profile at appropriate concentrations, combined with broad antimicrobial activity, supports its continued inclusion in dental analgesics, antiseptics, and preserved multi-dose solutions.

Future research directions should focus on optimizing formulation strategies to enhance this compound stability in aqueous systems, potentially through complexation with cyclodextrins or development of novel delivery systems. Additionally, more comprehensive clinical studies comparing the efficacy of this compound-containing dental products against contemporary formulations would help clarify its precise role in modern dental therapy. As the pharmaceutical industry continues to move toward multifunctional excipients, this compound's unique combination of properties may find expanded applications in advanced dental drug delivery systems.

References

Comprehensive Application Notes and Protocols: Chlorobutanol as a Stabilizing Agent with Solubility Enhancement Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol in Pharmaceutical Applications

This compound (chemical name: 1,1,1-trichloro-2-methylpropan-2-ol) is a versatile pharmaceutical excipient with a well-established history as a preservative and stabilizing agent in various drug formulations. This alcohol-based compound serves multiple functions in pharmaceutical systems, including antimicrobial preservation, sedative-hypnotic activity, and weak local anesthetic properties [1] [2]. This compound is particularly valued in multi-ingredient formulations where it provides long-term stability while simultaneously inhibiting microbial growth [1]. The compound's dual functionality as both a stabilizer and antimicrobial agent makes it particularly valuable in complex drug delivery systems, especially those containing active ingredients with poor aqueous solubility or those susceptible to chemical degradation.

Recent advances in pharmaceutical development have highlighted this compound's potential in solubility enhancement strategies for poorly water-soluble active pharmaceutical ingredients (APIs). With approximately 70% of new chemical entities (NCEs) facing solubility challenges that limit their bioavailability and therapeutic potential, excipients like this compound that can address multiple formulation challenges simultaneously are gaining increased attention [3]. These Application Notes provide comprehensive protocols and technical guidance for researchers and drug development professionals seeking to optimize this compound utilization in advanced drug formulation strategies.

Chemical and Physical Properties of this compound

Fundamental Chemical Characteristics

This compound is an organic compound with the molecular formula C₄H₇Cl₃O and a molecular weight of 177.45 g/mol [1] [2]. It is classified chemically as a halohydrin (specifically a chlorohydrin) and structurally as a tertiary alcohol [1] [2]. The compound typically presents as a white, volatile solid with a distinctive camphor-like odor [1]. It has a melting point of 95–99°C and a boiling point of 167°C [1]. This compound exhibits limited aqueous solubility but is soluble in organic solvents such as acetone, alcohol, and ether [1] [4]. The compound is synthesized through the nucleophilic addition of chloroform and acetone in the presence of potassium or sodium hydroxide, a reaction first described by German chemist Conrad Willgerodt in 1881 [1].

Pharmacotechnical Properties

Table 1: Key Physicochemical and Pharmacological Properties of this compound

Property Specification Reference
Molecular Formula C₄H₇Cl₃O [1] [2]
Molecular Weight 177.45 g/mol [1] [2]
Appearance White solid [1]
Odor Camphor-like [1]
Melting Point 95–99°C [1]
Boiling Point 167°C [1]
Aqueous Solubility Slightly soluble [1]
Preservative Efficacy 0.05-0.5% [1] [2]
Protein Binding 57 ± 3% [2]
Elimination Half-life 10.3 ± 1.3 days [2]

From a pharmacokinetic perspective, this compound demonstrates significant protein binding (approximately 57%) and has an unusually long elimination half-life of 10.3 days following oral administration in humans [2]. This extended half-life is an important consideration in formulation design, as it can lead to accumulation phenomena with repeated dosing [2]. The compound undergoes hepatic metabolism via glucuronidation and sulfation pathways, with only about 9.6% of an orally administered dose recovered unchanged in urine [2]. The volume of distribution is approximately 233 ± 141 L, indicating wide tissue distribution [2].

Stabilizing Mechanisms of this compound

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a wide variety of Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi [5]. The compound is typically effective at concentrations as low as 0.05% in aqueous systems, though it is most commonly used at 0.5% concentration in multi-ingredient formulations to provide long-term stability [1] [2]. Its mechanism of antimicrobial action primarily involves disruption of lipid structures in microbial cell membranes, leading to increased cell permeability and eventual cell lysis [2]. This detergent-like action makes it particularly effective against a broad spectrum of microorganisms while minimizing the development of resistance.

Antioxidant and Chemical Stabilization

Beyond its antimicrobial properties, this compound demonstrates significant inhibitory effects on various chemical degradation pathways. Research has shown that this compound can inhibit platelet aggregation and release through interference with the arachidonic acid pathway [5] [2]. It attenuates thromboxane B2 formation, elevation of cytosolic free calcium, and ATP release induced by various aggregation inducers including collagen, ADP, epinephrine, arachidonic acid, and thrombin [5]. This activity follows a time- and concentration-dependent pattern, suggesting a specific biochemical interaction rather than nonspecific detergent effects alone. These properties make this compound particularly valuable in formulations containing oxidation-prone active ingredients or those susceptible to specific enzymatic degradation pathways.

Solubility Enhancement Applications

Co-solvent Systems

This compound functions as an effective co-solvent in pharmaceutical formulations, particularly for poorly water-soluble drugs [6]. It is included among organic co-solvent systems that encompass a wide variety of solvents such as tert-butyl alcohol, ethanol, n-propanol, n-butanol, iso-propanol, ethyl acetate, acetone, methyl acetate, methanol, dimethylsulfoxide, and others [6]. These co-solvent systems work by modifying the polarity of the dissolution medium, creating an environment more favorable for the solubilization of hydrophobic compounds. When used in appropriate concentrations, this compound can significantly enhance apparent solubility of challenging APIs without compromising formulation stability.

Stabilization of Solubilized Systems

The unique value of this compound in solubility enhancement lies in its ability to not only improve initial solubility but also to maintain stability of the solubilized system over time. Through its dual action as both a solubilizer and preservative, this compound addresses two major challenges in formulation development simultaneously. This is particularly valuable for lipid-based systems and microemulsions where microbial contamination can lead to rapid degradation of the formulation architecture. Additionally, this compound's inhibitory effects on various chemical pathways can help stabilize susceptible APIs that might otherwise degrade when brought into solution, where they are often more chemically reactive than in their solid state.

Experimental Protocols

Protocol 1: Solubility Enhancement Screening

Objective: To evaluate the solubility enhancement potential of this compound for poorly soluble APIs.

Materials:

  • Active Pharmaceutical Ingredient (API)
  • This compound (USP grade)
  • Appropriate solvents (water, buffer solutions, etc.)
  • Analytical equipment (HPLC with UV detection preferred)

Methodology:

  • Prepare a series of solutions with increasing concentrations of this compound (0.1%, 0.5%, 1%, 2% w/v) in the selected aqueous vehicle.
  • Add excess API to each solution to ensure saturation.
  • Agitate the mixtures continuously for 24-48 hours at constant temperature (typically 25°C ± 0.5°C).
  • After equilibration, filter samples through a 0.45μm membrane filter.
  • Analyze filtrate for API concentration using validated analytical methods.
  • Calculate solubility enhancement ratio as [Solubility with this compound] / [Solubility without this compound].

Quality Control: Run replicates (n=3) for each condition and include appropriate system suitability controls.

Protocol 2: Stability Testing of this compound-Containing Formulations

Objective: To assess the chemical and physical stability of formulations containing this compound as a stabilizer.

Materials:

  • Formulation with and without this compound
  • Appropriate containers (amber glass vials recommended)
  • Stability chambers with controlled temperature and humidity

Methodology:

  • Prepare formulation batches with and without this compound (typically 0.5% w/v).
  • Package formulations in appropriate container closure systems.
  • Store samples under:
    • Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH
    • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH
  • Withdraw samples at predetermined timepoints (0, 1, 2, 3, 6 months).
  • Evaluate:
    • Physical parameters (appearance, pH, clarity)
    • Chemical potency (API assay, degradation products)
    • Microbiological quality (sterility or microbial limits)
    • Performance characteristics (dissolution, drug release)

Quality Control: Include validated stability-indicating analytical methods and appropriate reference standards.

Protocol 3: Antimicrobial Effectiveness Testing

Objective: To verify the preservative efficacy of this compound in the final formulation.

Materials:

  • Test microorganisms (Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404, Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
  • Culture media (Soybean-Casein Digest Medium, etc.)
  • Neutralizers (if needed to eliminate carryover of preservative)

Methodology:

  • Inoculate the formulation with each test organism to achieve a final concentration of 10⁵-10⁶ CFU/mL.
  • Incubate at 20-25°C.
  • Determine viable count at 7, 14, and 28 days.
  • Evaluate reduction in microbial counts against acceptance criteria (typically ≥1.0 log reduction at 7 days, ≥3.0 log reduction at 14 days, and no increase at 28 days for bacteria; no increase for fungi at 28 days).

Quality Control: Include viable count controls and method suitability testing.

The following workflow diagram illustrates the key decision points in formulating with this compound:

G Start Formulation Development with this compound SolubilityAssessment API Solubility Assessment Start->SolubilityAssessment StabilityEvaluation Chemical Stability Evaluation SolubilityAssessment->StabilityEvaluation PreservativeNeed Preservative Requirement Assessment StabilityEvaluation->PreservativeNeed Compatibility Excipient Compatibility Testing PreservativeNeed->Compatibility ConcOptimization Concentration Optimization (0.05% - 0.5%) Compatibility->ConcOptimization FormulationFinal Final Formulation ConcOptimization->FormulationFinal StabilityProtocol Implement Stability Protocol FormulationFinal->StabilityProtocol

Formulation Guidelines and Practical Considerations

Concentration Optimization

The optimal concentration of this compound must be determined empirically for each formulation, balancing antimicrobial efficacy with potential toxicity concerns. For most applications, concentrations between 0.05% and 0.5% are effective, with 0.5% providing robust preservative activity while maintaining an acceptable safety profile [1] [2]. However, researchers should note that this compound has demonstrated concentration-dependent toxicity to corneal and conjunctival cells in vitro, with significant effects observed at 0.5% concentration [2]. Therefore, the minimum effective concentration should always be determined through rigorous experimentation. For ophthalmic formulations specifically, consideration of alternative preservatives or preservative-free systems may be warranted for products intended for chronic use.

Compatibility and Stability Considerations

This compound demonstrates compatibility with a wide range of pharmaceutical ingredients, but comprehensive compatibility studies are essential during formulation development. The compound can be susceptible to absorption and binding to certain container closure components, particularly plastic materials, which may reduce its effective concentration over time. Additionally, this compound's chemical stability can be influenced by pH, with optimal stability observed in slightly acidic to neutral conditions (pH 3.5-5.5) [2]. Formulators should conduct real-time stability studies to establish appropriate shelf life and storage conditions for this compound-containing products, with particular attention to potential losses through volatilization during manufacturing or storage.

Comparison with Alternative Stabilization Approaches

Table 2: Comparison of this compound with Other Solubility Enhancement and Stabilization Techniques

Technique Mechanism Advantages Limitations Suitable for BCS Classes
This compound Co-solvent, antimicrobial Dual functionality, broad spectrum Toxicity at higher concentrations, long half-life II, IV
Cyclodextrin Complexation Molecular encapsulation Significant solubility enhancement, protective effect Limited drug loading, potential toxicity II, IV
Solid Dispersion Amorphization, reduced particle size Dramatic solubility increase, commercial examples Physical instability, recrystallization risk II
Micellar Solubilization Surfactant-based solubilization Low surfactant concentrations needed Potential toxicity, formulation complexity II, IV
Nanocrystal Technology Increased surface area Applicable to many drugs, physical stability Processing complexity, potential for aggregation II
Lipid-Based Systems Lipid solubilization, enhanced absorption Bioavailability enhancement, commercial success Formulation complexity, stability challenges II, IV

Regulatory and Safety Considerations

Toxicity Profile

This compound demonstrates a complex toxicity profile that requires careful consideration during formulation development. The compound has demonstrated toxic effects on the liver and acts as a skin irritant and severe eye irritant [1]. Oral LD₅₀ of anhydrous this compound in rats is 510 mg/kg [2]. In vitro studies have shown that this compound causes concentration-dependent toxicity to corneal and conjunctival epithelial cells, with 0.1% concentration causing near depletion of the squamous layer and 0.5% concentration resulting in degeneration of corneal epithelial cells, generation of conspicuous membranous blebs, cytoplasmic swelling, and occasional breaks in the external cell membrane [2]. These findings highlight the importance of concentration optimization and thorough safety evaluation in the development of this compound-containing formulations.

Regulatory Status

This compound has a varied regulatory status across different jurisdictions and applications. According to DrugBank, this compound is not US FDA approved as a standalone therapeutic agent but has been granted approval status in other regions and for veterinary use [2]. It holds classifications including Approved, Investigational, Vet approved, and Withdrawn depending on the specific application and jurisdiction [2]. The WHO has assigned this compound the code A04AD04 as an antiemetic, though it is primarily used as an excipient rather than an active ingredient in modern formulations [2]. Formulators should consult current regional regulatory guidelines regarding the acceptable concentrations and applications of this compound in specific pharmaceutical products.

Conclusion

This compound represents a valuable multifunctional excipient in the pharmaceutical formulator's arsenal, particularly for challenging formulations requiring both solubility enhancement and stabilization against chemical and microbial degradation. Its well-characterized antimicrobial properties combined with its co-solvent capabilities make it especially useful for complex drug delivery systems containing poorly soluble active ingredients. However, its toxicity profile and potential for accumulation due to its long elimination half-life necessitate careful concentration optimization and thorough safety evaluation during formulation development. When employed judiciously and in accordance with current regulatory guidelines, this compound can significantly contribute to the development of stable, effective pharmaceutical products with enhanced bioavailability.

References

chlorobutanol toxicity corneal epithelial cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Cytotoxicity Data

The table consolidates key findings from experimental studies on chlorobutanol's effects on corneal epithelial cells.

Cell Type / Model This compound Concentration Exposure Duration Key Observed Effects Comparative Agent (BAK) Citation
Human corneal epithelial cells (primary culture) 0.5% Single dose Cessation of cytokinesis and mitotic activity; cell degeneration within 8 hours. 0.01% BAK caused same effects within 2 hours. [1]
Rabbit corneal epithelium (in vivo) Contained in artificial tears Two doses over 18 hours Up to 5% cell exfoliation; shift to larger squamous cell surface areas. BAK caused shift to smaller cell surface areas and fewer cell craters. [2]
Rabbit corneal epithelial cells (in vitro) Not Specified Not Specified Less toxic than BAK. More toxic than this compound. [3]
Human corneal epithelial cells (in vitro) Not Specified Not Specified Cytotoxic effects occurred less rapidly and were less severe than BAK. More rapid and severe cytotoxic effects. [3]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments investigating this compound's toxicity, which you can adapt or reference for your work.

Protocol 1: In Vitro Cytotoxicity Assessment via Videomicrography

This protocol is based on a study that used primary cultures of human corneal epithelial cells [1].

  • Cell Culture: Establish primary cultures of human corneal epithelial cells.
  • Test Solution Application: Expose the cultured cells to a single dose of a test solution containing 0.5% this compound. Include a control group without preservatives and a comparative group with 0.01% BAK.
  • Real-Time Monitoring & Analysis: Analyze the control and experimental cultures using continuous time-lapse videomicrographic recordings and sequential phase-contrast microscopy.
  • Endpoint Assessment: Evaluate the recordings for critical cellular events, specifically the cessation of normal cytokinesis and mitotic activity, and note the time to onset of visible cell degeneration.
Protocol 2: In Vivo Corneal Surface Analysis via Scanning Electron Microscopy (SEM)

This protocol outlines the method for assessing acute effects on the corneal surface in an animal model [2].

  • Animal Model: Use female rabbits (e.g., 2 kg).
  • Dosing Regimen: Instill two drops of a this compound-containing artificial tear solution into the eye according to a set schedule (e.g., at 9:00 p.m. and 9:00 a.m.). A control group should receive no eye drops.
  • Tissue Harvest: Euthanize the animals at a predetermined endpoint (e.g., 3:00 p.m.) and carefully excise the corneal tissue.
  • Sample Preparation and Imaging: Process the corneal epithelium for high-resolution scanning electron microscopy (SEM). Focus on the central region of the cornea.
  • Quantitative Morphometry: Use a digitizer pad/computer system to perform a quantitative assessment of the epithelial surface. Key parameters to measure include:
    • The percentage of exfoliating cells.
    • The surface area distribution of squamous cells.
    • The number of epithelial cell craters per cell.

The workflow for this in vivo protocol can be visualized as follows:

G Start Start: Animal Model Selection Dosing Dosing Regimen Start->Dosing Control Establish Control Group Start->Control Harvest Tissue Harvest Dosing->Harvest Control->Harvest Prep Sample Prep for SEM Harvest->Prep Imaging SEM Imaging Prep->Imaging Analysis Quantitative Morphometric Analysis Imaging->Analysis Data Comparative Data Analysis Analysis->Data

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound exerts its cytotoxic effects? A1: this compound causes disorganization of the lipid layer of cell membranes. This disruption increases cell permeability, which ultimately leads to cell lysis [3]. This mechanism is different from that of BAK.

Q2: How does the cytotoxicity of this compound compare to benzalkonium chloride (BAK) in corneal epithelial cells? A2: Multiple studies consistently report that this compound is less cytotoxic than BAK [3]. For example:

  • In human corneal epithelial cells, the cytotoxic effects of this compound occurred less rapidly and were less severe than those from BAK exposure [3] [1].
  • In vivo studies on rabbit corneas showed that while both preservatives caused cell exfoliation, they induced distinct morphological changes in the surface squamous cells [2].

Q3: I am observing unexpected cell proliferation results in my in vitro model. Could this compound be a factor? A3: Yes. Evidence shows that this compound at a 0.5% concentration can cause an immediate cessation of normal mitotic activity and cytokinesis in human corneal epithelial cells [1]. If your culture medium or test compounds contain this compound as a preservative, it is very likely inhibiting cell proliferation and confounding your results.

Q4: Are there more modern, non-preservative-dependent approaches to study corneal epithelial wound healing? A4: Yes, recent research focuses on advanced molecular and delivery techniques. For instance, studies are exploring the therapeutic inhibition of microRNA-184 (miR-184) to promote corneal epithelial wound healing. These approaches use innovative delivery systems like intrastromal injection of locked nucleic acids (LNA), dissolving microneedle patches, or exosome-mediated delivery to directly modulate healing pathways without relying on traditional preservatives [4].

References

Chlorobutanol Hepatotoxicity: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative findings from a repeated-dose 28-day oral toxicity study in Sprague Dawley rats, which provides the most concrete experimental data for safety assessment [1] [2].

Parameter Findings in Rats (28-Day Oral Toxicity)
Dosing 12.5, 25, 50, 100 mg/kg b.w./day
Target Organs Liver, Kidneys
Liver Effects ↑ Relative liver weight (both sexes at 100 mg/kg/day). Histopathological changes in females.
Kidney Effects ↑ Relative kidney weight (both sexes at 100 mg/kg/day). Histopathological changes in males.
Single-Dose Toxicity (ALD) >250 mg/kg b.w. [1] [2]

| No Adverse Effect Level (NOAEL) | Females: 50 mg/kg b.w./day Males: 12.5 mg/kg b.w./day [1] [2] |

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

For researchers needing to replicate or build upon these findings, here is a detailed methodology based on the OECD guideline 407 and the study by the National Institute of Food and Drug Safety Evaluation [1] [2].

  • Test System: Crl:CD Sprague Dawley (SD) rats, specific-pathogen-free. Common practice uses animals aged 5-6 weeks at the start of dosing.
  • Animal Housing: Standard laboratory conditions (temperature 22 ± 3°C, humidity 50 ± 15%, 12-hour light/dark cycle). Animals are typically housed in small groups by sex in polycarbonate cages.
  • Test Article Preparation: Chlorobutanol (purity 95-100%) is dissolved in a vehicle, such as corn oil, to achieve the required dosing concentrations [1] [2].
  • Study Design:
    • Groups: At least five animals per sex per group. A vehicle control group (receiving corn oil only) and several treatment groups (e.g., 12.5, 25, 50, 100 mg/kg b.w./day).
    • Dosing: Administer the test substance once daily via gastric gavage for 28 consecutive days. The dosing volume is calculated based on the most recent body weight.
  • In-Life Observations:
    • Daily: Monitor for mortality, morbidity, and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.).
    • Weekly: Record body weight and food consumption.
  • Terminal Procedures:
    • Blood Collection: Under anesthesia, collect blood at study termination for hematology and clinical biochemistry analysis.
    • Hematology: Includes WBC, RBC, HGB, HCT, and platelet counts.
    • Clinical Biochemistry (Liver & Kidney Focus): Key parameters are ALT, AST, ALP, GGT (liver), and BUN, CREA (kidneys), alongside total protein, albumin, and cholesterol [1] [2].
    • Necropsy & Organ Weights: Conduct a full gross necropsy. Key organs (liver, kidneys, spleen, heart, brain, etc.) are weighed absolutely and relative to body and brain weights.
    • Histopathology: Preserve organs in 10% neutral buffered formalin. Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A detailed microscopic examination is performed on all preserved tissues, with special attention to the liver and kidneys [1] [2].

This experimental workflow can be visualized as follows:

G Start Study Initiation Prep Article Preparation Dissolve CB in corn oil Start->Prep Design Study Design SD rats, 4 dose groups + control Prep->Design Dose Daily Dosing 28 days via gastric gavage Design->Dose Monitor In-Life Monitoring Clinical signs, body weight, food intake Dose->Monitor Terminal Terminal Procedures (Begin at Day 29) Monitor->Terminal Blood Blood Collection Hematology & Clinical Biochemistry Terminal->Blood Necropsy Gross Necropsy & Organ Weight Collection Terminal->Necropsy Histo Histopathology Tissue fixation, H&E staining Terminal->Histo Analysis Data Analysis Determine NOAEL & target organs Blood->Analysis Necropsy->Analysis Histo->Analysis

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the primary cellular mechanisms of this compound toxicity? While the exact mechanisms for this compound are not fully elucidated, it shares structural similarities with other chlorinated compounds known to cause oxidative stress. A proposed mechanism, based on general hepatotoxicity pathways, involves metabolic activation generating reactive oxygen species (ROS), leading to glutathione depletion, mitochondrial dysfunction, and ultimately, liver cell damage [3]. This is a common pathway for many hepatotoxicants.

Q2: Are there any sensitive in vitro models for screening this compound hepatotoxicity? For early screening, 3D hepatic organoids are a promising model. These systems better recapitulate human liver function and metabolic capacity compared to traditional 2D cell lines. You can co-culture hepatocytes with non-parenchymal cells like macrophages (e.g., THP-1 cells) and hepatic stellate cells (HSCs) in Matrigel domes to create a more physiologic environment for hepatotoxicity evaluation [4].

Q3: Does this compound pose a risk of bioaccumulation? Existing pharmacokinetic data suggests potential for accumulation. A mouse study showed that this compound has a serum half-life of approximately 7.45 hours after a single dose. Furthermore, the study demonstrated placental transfer, indicating that the compound can distribute to tissues and potentially reach toxic levels with repeated exposure [5].

Advanced Hepatotoxicity Evaluation Workflow

For a more comprehensive and human-relevant risk assessment, consider integrating advanced in vitro models. The following diagram illustrates a workflow for evaluating hepatotoxicity using a sophisticated 3D organoid system [4].

G Model Establish 3D Co-culture Model (HOs + THP-1 Macrophages + HSCs) Treat Treatment With test compound (e.g., 20 µM for 9h) Model->Treat Collect Sample Collection Culture medium & cells Treat->Collect OxStress Oxidative Stress Analysis ROS, GSSG, Catalase Collect->OxStress Inflammation Inflammation Analysis Pro-inflammatory cytokines (IL-1β, IL-6, IL-10) Collect->Inflammation Function Liver Function Analysis ALT, AST, Albumin Collect->Function Integrate Multi-Factor Analysis Plot radar graphs and calculate polygon areas OxStress->Integrate Inflammation->Integrate Function->Integrate Predict Predict DILI Potential Compare profile to reference compounds Integrate->Predict

References

chlorobutanol conjunctival cell toxicity in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Comparative Toxicity

Chlorobutanol, an alcohol-based preservative, acts as a detergent by disrupting the lipid structure of the cell membrane. This action increases cell permeability, leading to cell lysis. Specifically, on conjunctival and corneal cells, it causes cell retraction and cessation of normal cytokinesis, cell movement, and mitotic activity [1] [2] [3].

A key in vitro study directly compared the toxicity of several preservatives on immortalized human conjunctival and corneal epithelial cells. The results, after one hour of exposure, are summarized below [2]:

Preservative Common Test Concentration Relative Toxicity (Cell Viability Reduction)
Thimerosal (Thi) 0.0025% 70% to 95%
Benzalkonium Chloride (BAK) 0.025% 56% to 89%
This compound (Cbl) 0.25% 50% to 86%
Methyl Paraben (MP) 0.01% 30% to 76%
Sodium Perborate (SP) 0.0025% 23% to 59%

This study concluded that at their most commonly used concentrations, the order of decreasing toxicity was: Thi > BAK > Cbl > MP > SP [2]. Another study noted that while this compound is cytotoxic, its effects may occur less rapidly and be less severe than those of BAK in human corneal epithelial cells [3].

The following diagram illustrates the mechanism of action and cellular consequences of this compound exposure:

G Start This compound Exposure Mechanism Disrupts Lipid Cell Membrane Start->Mechanism Effect1 Increased Cell Permeability Mechanism->Effect1 Effect3 Cell Retraction Mechanism->Effect3 Effect4 Cessation of: - Cytokinesis - Cell Movement - Mitotic Activity Mechanism->Effect4 Effect2 Cell Lysis Effect1->Effect2 Leads to

Experimental Protocols for Cytotoxicity Assessment

The primary method cited for evaluating conjunctival cell toxicity in vitro is the MTT assay, which measures cell viability based on metabolic activity [2].

Cell Culture Model
  • Cell Line: Use immortalized human conjunctival epithelial cells (e.g., Wong-Kilbourne-derived, CCL 20.2) [2].
  • Culture Conditions: Maintain cells in Medium 199 with Hank's balanced salt solution, supplemented with 10% fetal calf serum, 1% L-glutamine, and 1% penicillin-streptomycin [2].
  • Environment: Culture in a humidified atmosphere of 5% CO₂ at 37°C. Use cells from passages 5 through 20 for experiments [2].
Testing Procedure
  • Preparation: Seed cells into 96-well culture plates and grow until they reach approximately 75-80% confluency [2].
  • Exposure:
    • Replace the growth medium with 100 µL of the test solution containing this compound at varying concentrations (e.g., 0.1%, 0.25%, 0.5%) [1] [2].
    • Include controls: a viable control (pure cell media) and a dead control (e.g., formalin) [2].
    • Incubate the plates with the test solutions for 1 hour [2].
  • Viability Measurement (MTT Assay):
    • After exposure, replace the test solutions with 150 µL of MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazonium bromide).
    • Incubate for 4 hours.
    • Decant the MTT solution and add 100 µL of acidified isopropanol to dissolve the formed formazan crystals.
    • Measure the optical density (OD) of each well at a wavelength of 572 nm [2].
  • Data Analysis: Calculate the percentage of cell viability compared to the viable control. A lower OD indicates lower metabolic activity and higher cytotoxicity [2].

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers may face when studying this compound toxicity:

Problem Possible Cause Solution
High variability in viability data Inconsistent cell seeding density or passage number. Use cells within a narrow, recommended passage range (e.g., passages 5-20). Standardize seeding protocols to ensure uniform confluency (75-80%) across wells at the time of testing [2].
Unexpectedly low toxicity readings Testing concentrations are too low or exposure time is too short. Verify this compound concentration and purity (some sources may be hemihydrate). Ensure a sufficient exposure time (e.g., 1 hour) without dilution of the test solution by residual media [2] [4].
Loss of cell monolayer during assay The cytotoxic effect is too severe, causing cells to detach. Consider shortening the exposure time or including lower concentrations of this compound. Handle plates gently during solution changes after the exposure period [1] [3].
Instability of this compound in solution Hydrolysis at elevated temperatures or over time. Prepare test solutions fresh before each experiment. Store stock solutions appropriately as the compound can be unstable at room temperature, forming hydrochloric acid [4] [3].

Key Takeaways for Researchers

  • Mechanism Insight: this compound's toxicity primarily stems from membrane disruption, making MTT assays a valid initial tool for measuring the resulting metabolic shutdown [1] [2].
  • Concentration is Critical: Always report and justify the concentration used. Toxicity escalates significantly from 0.1% to 0.5% [1].
  • Context Matters: While less toxic than BAK in some studies, this compound still causes substantial cell damage at preservative concentrations (0.25-0.5%), which is relevant for formulating multi-dose ocular products [2] [3].

References

chlorobutanol stability hydrolysis boiling water

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol: Key Chemical & Stability Data

The table below consolidates essential information for handling this compound in a research and development context.

Property Specification / Value Technical Implications
IUPAC Name 1,1,1-Trichloro-2-methylpropan-2-ol [1] Precise chemical identification.
Chemical Formula C₄H₇Cl₃O [1] Molecular weight: 177.45 g·mol⁻¹.
Form & Odor White, volatile solid; camphor-like odor [1] Aids in visual and olfactory identification.
Melting Point 95–99 °C (203–210 °F; 368–372 K) [1] Critical: Solid may melt in boiling water baths (~100°C), changing physical state.
Boiling Point 167 °C (333 °F; 440 K) [1] Compound will likely volatilize significantly at boiling water temperatures.
Aqueous Solubility Slightly soluble[vague] [1] Formulation may require solubilizers (e.g., polysorbate 80 [2]).
Stability & Preservation Used as a preservative at 0.5% concentration; retains antimicrobial activity at 0.05% in water. Can be degraded by heat and alkaline conditions [1] [2]. Stability in boiling water is expected to be low. Hydrolysis of trichloromethyl group is a likely degradation pathway.

Proposed Experimental Protocol: Assessing Hydrolytic Stability

To fill the data gap, here is a detailed methodology you can use to investigate this compound's stability under heated and aqueous conditions.

1. Objective: To determine the degradation kinetics of this compound in aqueous solution when exposed to boiling water (100°C).

2. Experimental Workflow: The following diagram outlines the key stages of this stability assessment protocol:

A Prepare this compound Solutions B pH-buffered solutions (e.g., pH 3, 5, 7, 9) A->B C Heat in Water Bath (100°C) B->C D Sample at Time Intervals (e.g., 0, 15, 30, 60, 120 min) C->D E Analyze Samples (e.g., HPLC) D->E F Analyze Data (Determine Degradation Rate) E->F

3. Materials:

  • Analytical Standard: this compound (≥98% purity).
  • Solvents & Buffers: High-purity water (HPLC grade), buffers for a range of pH values (e.g., phosphate, citrate).
  • Lab Equipment: Heating block or water bath, analytical balance, HPLC system with UV detector, volumetric flasks, vials.

4. Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) for spiking. Then, create a series of aqueous buffered solutions at different pH levels. Spike these solutions with the stock to achieve the desired final concentration (e.g., 0.5 mg/mL).
  • Forced Degradation (Heating): Aliquot each pH-buffered solution into sealed HPLC vials or ampoules. Place these vessels in a boiling water bath (100°C) to initiate degradation.
  • Sampling: Remove samples in triplicate at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes). Immediately cool the samples in an ice-water bath to quench the reaction.
  • Analysis:
    • Analytical Technique: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
    • Mobile Phase: A mixture of acetonitrile and water or a phosphate buffer is typical.
    • Detection: UV detection at an appropriate wavelength (needs literature verification, e.g., 210-230 nm).
    • Data Calculation: Plot the remaining concentration of this compound (from peak area) versus time for each pH condition. Use this data to determine the degradation rate constant and half-life.

Troubleshooting & FAQs

This section addresses potential issues based on known properties and standard lab practice.

Q1: Why did my this compound solution become cloudy or form a precipitate upon heating? A: This is likely due to the compound's limited aqueous solubility and its high melting point (95-99°C) [1]. Heating can cause the dissolved this compound to exceed its solubility limit and precipitate upon cooling.

Q2: I suspect significant volatilization of my compound during heating. How can I prevent this? A: this compound is volatile, especially near its boiling point (167°C) [1]. To minimize loss, ensure all vessels (e.g., HPLC vials) are tightly sealed with crimp caps or similar during the heating step. Using ampoules that are sealed after purging with an inert gas is the most effective method.

Q3: What are the expected degradation products, and how can I identify them? A: The primary pathway is hydrolysis, leading to the loss of chloride ions and the formation of 2-hydroxyisobutyric acid [1]. Analysis can include:

  • HPLC-MS: To identify and characterize degradation products based on their mass.
  • Ion Chromatography: To monitor the release of chloride ions over time, which serves as a direct indicator of hydrolysis.

References

chlorobutanol genotoxic impurities 4-chloro-1-butanol

Author: Smolecule Technical Support Team. Date: February 2026

Validated GC-MS Method for 4-Chloro-1-Butanol

For researchers requiring a sensitive and validated analytical method, the following gas chromatography-mass spectrometry (GC-MS) protocol has been developed specifically for determining 4-chloro-1-butanol in active pharmaceutical ingredients (APIs) [1].

Table: Validation Parameters of the GC-MS Method [1]

Parameter Result / Specification
Internal Standard 3-chloro-1-butanol
Linear Range 0.08 to 40 ppm (µg/g API)
Correlation Coefficient (R²) 0.9999
Detection Limit (DL) 0.05 ppm
Quantitation Limit (QL) 0.08 ppm
Accuracy (Recovery) 90.5% to 108.7% (across 0.4 - 20 ppm)
Repeatability (RSD) 6.0%
Detailed Methodology
  • Objective: To sensitively identify and quantify the genotoxic alkylating agent 4-chloro-1-butanol, which can form when tetrahydrofuran and hydrochloric acid are used in API synthesis [1].
  • Sample Analysis: The method was successfully applied to an API under clinical trials ("Compound A"), where no 4-chloro-1-butanol was detected (below the quantitation limit of 0.08 ppm) [1].

General HPLC Troubleshooting Guide

While the specific method above uses GC-MS, many quality control labs use HPLC for impurity analysis. The following workflow outlines a logical approach to diagnosing common HPLC problems, with specific causes and solutions detailed in the table below. This guide is adapted from general HPLC principles [2].

hplc_troubleshooting start Start HPLC Troubleshooting symptom1 Pressure Abnormal start->symptom1 symptom2 Peak Shape Abnormal start->symptom2 symptom3 Baseline Abnormal start->symptom3 symptom4 Retention Time Drift start->symptom4 pressure_high High Pressure symptom1->pressure_high pressure_low Low Pressure symptom1->pressure_low peak_tailing Peak Tailing symptom2->peak_tailing peak_fronting Peak Fronting symptom2->peak_fronting broad_peaks Broad Peaks symptom2->broad_peaks baseline_noise Baseline Noise symptom3->baseline_noise baseline_drift Baseline Drift symptom3->baseline_drift cause4 Mobile Phase Issues symptom4->cause4 cause7 Poor Temp. Control symptom4->cause7 cause1 Column Blockage pressure_high->cause1 pressure_high->cause4 cause2 Air Bubbles in System pressure_low->cause2 cause6 Leak pressure_low->cause6 cause3 Column Contamination/Active Sites peak_tailing->cause3 peak_tailing->cause4 peak_fronting->cause3 peak_fronting->cause4 broad_peaks->cause4 broad_peaks->cause7 baseline_noise->cause2 cause5 Detector Issues baseline_noise->cause5 baseline_noise->cause6 baseline_drift->cause4 baseline_drift->cause5 baseline_drift->cause7 action1 Action: Backflush/Replace Column cause1->action1 action2 Action: Purge & Degas System cause2->action2 cause2->action2 action3 Action: Replace/Change Column cause3->action3 cause3->action3 action4 Action: Prepare Fresh Mobile Phase cause4->action4 cause4->action4 cause4->action4 cause4->action4 cause4->action4 cause4->action4 action5 Action: Clean/Replace Flow Cell or Lamp cause5->action5 cause5->action5 action6 Action: Identify & Tighten Fittings cause6->action6 cause6->action6 action7 Action: Use Thermostat Column Oven cause7->action7 cause7->action7 cause7->action7

Table: Common HPLC Issues and Solutions [2]

Problem Possible Causes Recommended Solutions
High Pressure Column blockage; Mobile phase precipitation; Flow rate too high. Backflush and replace column; Prepare fresh mobile phase; Lower flow rate.
Low Pressure Leak in the system; Air bubbles; Flow rate too low. Identify and seal leaks; Purge and prime the system; Increase flow rate.
Peak Tailing Column contamination (active sites); Prolonged analyte retention. Replace column or use different stationary phase; Modify mobile phase composition/buffer.
Broad Peaks Incorrect mobile phase; Low column temperature; Long/wide tubing. Prepare fresh mobile phase; Increase column temp; Use shorter, narrower tubing.
Baseline Noise Air bubbles; Contaminated detector cell; Leak. Degas mobile phase/purge system; Clean flow cell; Check and tighten fittings.
Baseline Drift Temperature fluctuation; Mobile phase issues; Contaminated flow cell. Use a column oven; Prepare fresh mobile phase; Flush or replace flow cell.
Retention Time Drift Poor temperature control; Incorrect mobile phase composition. Use a thermostat column oven; Prepare fresh mobile phase.

Key Considerations for Technical Support

  • Regulatory Context: The control of impurities in new drug substances is guided by regulatory standards like ICH Q3A(R2) [3]. The method for 4-chloro-1-butanol, with a detection limit of 0.05 ppm, is designed to meet the typical threshold for genotoxic impurity reporting (around 1 ppm) [1].
  • Method Selection: The developed GC-MS method is highly specific for 4-chloro-1-butanol. If you are using HPLC-UV, you would need to develop and validate your own method, and the general troubleshooting guide above would be directly applicable to that process [1] [2].

References

Method Validation Parameters for 4-Chloro-1-butanol by GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation data for a sensitive GC-MS method for determining the genotoxic impurity 4-chloro-1-butanol in Active Pharmaceutical Ingredients (APIs) [1] [2].

Validation Parameter Result / Specification
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Target Analyte 4-Chloro-1-butanol (alkylating agent, genotoxic impurity)
Internal Standard (IS) 3-chloro-1-propanol [2]
Linearity Range 0.08 to 40 ppm (μg/g of API)
Correlation Coefficient (R²) 0.9999 [1] [2]
Detection Limit (DL) 0.05 ppm [1] [2]
Quantitation Limit (QL) 0.08 ppm [1] [2]
Accuracy (Recovery) 90.5% to 108.7% (across 0.4 - 20 ppm range) [1] [2]
Precision (Repeatability) RSD ≤ 6.0% [1] [2]

Detailed Experimental Protocol

This protocol is adapted from a published method for the determination of 4-chloro-1-butanol in APIs [2].

1. Equipment and Reagents

  • GC-MS System: GC-MS with split/splitless injector and autosampler (e.g., Shimadzu GC-MS QP2010 Ultra).
  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 μm film thickness) or equivalent.
  • Carrier Gas: Helium, 99.999% purity.
  • Reagents:
    • 4-Chloro-1-butanol (standard)
    • 3-Chloro-1-propanol (Internal Standard)
    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization
    • Ethyl acetate (HPLC grade)

2. Instrumental Parameters

  • Injector Temperature: 250°C
  • Injection Volume: 2 μL, splitless mode
  • Carrier Gas Flow: Constant linear velocity of 30 cm/s
  • Oven Temperature Program:
    • Initial: 60°C, hold for 1 min
    • Ramp: 15°C/min to 280°C
    • Final: 280°C, hold for 1 min
  • MS Detection:
    • Ionization Mode: Electron Impact (EI, 70 eV)
    • Source Temperature: 200°C
    • Interface Temperature: 250°C
    • Data Acquisition: Selected Ion Monitoring (SIM)
    • Monitoring Ion: m/z 123 (for the derivatized 4-chloro-1-butanol) [2]

3. Sample and Standard Preparation

  • Derivatization: To enhance volatility, silylate the analyte and IS by adding 20 μL of BSTFA to 2.5 mL of the sample or standard solution in ethyl acetate. Dilute to 10 mL with ethyl acetate and incubate at 50°C for 20 minutes [2].
  • Standard Solutions: Prepare calibration standards in ethyl acetate at concentrations of 0.08, 0.2, 0.4, 0.8, 2, 4, 20, and 40 ppm (μg/g API), including the internal standard [2].
  • Sample Solution: Weigh approximately 25 mg of the API (Compound A) and prepare following the derivatization procedure above [2].

4. Method Validation Experiments

  • Specificity: Analyze a blank solution, a standard solution, the unspiked sample, and the sample spiked with the analyte to confirm no interference at the retention time.
  • Linearity: Inject each calibration standard in triplicate and plot the peak area ratio (analyte/IS) against concentration.
  • QL and DL Confirmation: Inject six replicates of the QL-level standard (0.08 ppm) to confirm the precision of the response.
  • Accuracy (Recovery): Prepare sample solutions in triplicate, spiked at three concentration levels (e.g., 0.4, 4, and 20 ppm), and calculate the percentage recovery.

The following workflow diagram outlines the key stages of the GC-MS method for chlorobutanol analysis.

G Start Start Method SamplePrep Sample Preparation: - Weigh ~25 mg API - Add Internal Standard - Derivatize with BSTFA - Incubate at 50°C for 20 min Start->SamplePrep GCMSAnalysis GC-MS Analysis SamplePrep->GCMSAnalysis SubStep1 Inject 2 µL (splitless) Column: DB-5MS Oven: 60°C → 280°C GCMSAnalysis->SubStep1 SubStep2 MS Detection Ionization: EI (70 eV) Acquisition: SIM mode Monitor: m/z 123 SubStep1->SubStep2 Helium carrier gas DataProcessing Data Processing - Identify analyte peak - Calculate area ratio (analyte / internal standard) SubStep2->DataProcessing Validation Method Validation DataProcessing->Validation End Report Results Validation->End

Troubleshooting Guide & FAQs

FAQ: My recovery test for this compound is showing results consistently around 100.8%. Is this a problem? A result of 100.8% is typically not a problem and may indicate good method accuracy. The validated method for 4-chloro-1-butanol has an acceptable recovery range of 90.5% to 108.7% [1] [2]. Your result falls well within this range. Consistently slightly high recoveries could be related to very minor weighing inaccuracies or residual solvent in the standard.

FAQ: I am seeing peak tailing even though I'm using an inert column and liner. What could be the cause? Asymmetry in peak shapes can have several causes. The most common are [3]:

  • Contamination: A contaminated inlet liner or column.
  • Activity: The liner or column may still have active sites, especially if you are analyzing active compounds.
  • Dead Volume: A poorly installed liner or a column that is not correctly cut and installed into the inlet can create dead volume, leading to peak broadening and tailing.
  • Inadequate Inertness: The deactivation of the liner or column may be insufficient for your specific analyte.

FAQ: How often should I change my GC inlet liner? The frequency depends entirely on the sample matrix [3].

  • For relatively clean samples (e.g., headspace injection), the liner can remain clean for months.
  • For dirty samples or neat matrix injections (like dissolved API), you should check the liner at least twice a week for visible residues. Once a residue is noticed, it is time to change the liner [3].

FAQ: Can I pack my own liner with quartz wool to save costs? It is not recommended to pack or re-pack liners yourself [3]. Scratching the deactivation layer during wool insertion/removal can create active sites, leading to peak tailing and poor reproducibility. Pre-packed, deactivated liners ensure consistent performance and are the preferred choice for robust quantitative analysis [3].

References

chlorobutanol alternative preservatives toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary scientific and regulatory drivers for finding alternatives to chlorobutanol?

There are two key drivers:

  • Toxicity and Stability Concerns: this compound is known to be heat-sensitive and can be volatile at high temperatures [1]. More critically for biologics, its relatively high hydrophobicity (logP of 2.03) correlates with a greater potential to bind to and destabilize proteins and peptides, leading to issues like aggregation and particle formation [2].
  • Regulatory Shift to Non-Animal Methods: Recent U.S. laws and policies are accelerating the move to New Approach Methodologies (NAMs). The FDA Modernization Act 2.0 (2022) removed the mandatory animal testing requirement for drugs, and the FDA has since published a roadmap to reduce and eventually replace routine animal studies [3]. This makes human-relevant, non-animal testing methods not just acceptable but increasingly expected.

Q2: Which preservatives are scientifically recognized as compatible alternatives for protein and peptide formulations?

For multi-dose biological drugs, selecting a preservative requires a balance between antimicrobial efficacy and compatibility with the fragile active ingredient. The following table summarizes widely studied alternatives, their properties, and key considerations for use [2] [1] [4].

Preservative Molecular Weight (g·mol⁻¹) logP (Hydrophobicity) Optimal pH Range Key Applications Advantages & Considerations
Benzyl Alcohol 108.14 1.05 [2] < 5.5 [1] Injectables, Biologics [1] Caution: Risk of oxidation; avoid in neonates due to "gasping syndrome" risk [1] [4].
Phenoxyethanol 138.16 1.2 [2] 3.0–10.0 [1] Topicals, Ophthalmics, Injectables [1] Broad-spectrum, heat-resistant; shows less destabilization of antibodies and peptides [2] [1].
m-Cresol 108.14 1.98 [2] Information Missing Insulin formulations, Injectables [2] Effective preservative; higher hydrophobicity requires careful compatibility testing with biological compounds [2].
Phenol 94.11 1.48 [2] Information Missing Injectables (e.g., somatropin) [2] Common in licensed protein formulations; intermediate hydrophobicity [2].
Paraben Mixtures (e.g., Methyl- & Propylparaben) 152.15 (Methyl) [2] 1.96 (Methyl) [2] 4.0–8.0 [1] Oral Liquids, Topicals, Injectables [1] Synergistic effect allows lower concentrations; well-tolerated in most formulations [1] [4].
Benzalkonium Chloride ~360 (Avg) [2] Varies with chain length [2] 4.0–10.0 [1] Ophthalmics, Nasal Sprays [1] Broad-spectrum; Incompatible with anionic surfactants [1].

Q3: What is a standard experimental workflow for evaluating preservative compatibility and toxicity?

The following diagram outlines a logical workflow for screening and evaluating alternative preservatives, integrating modern non-animal methods as encouraged by recent regulatory guidance [3].

G cluster_1 Initial In Vitro Assessment cluster_2 Compatibility Testing with API cluster_3 Advanced NAMs & Toxicity Assessment Start Start: Preservative Screening P1 In Silico Screening (e.g., Molecular Modeling) Start->P1 P2 Initial In Vitro Assessment (Preservative Efficacy) P1->P2 P3 Compatibility Testing with API P2->P3 A1 Antimicrobial Effectiveness Testing (AET) per Pharmacopeia A2 Determine Minimum Inhibitory Concentration (MIC) P4 Advanced NAMs & Toxicity Assessment P3->P4 B1 Monitor for Protein Aggregation (Size Exclusion Chromatography) B2 Assess Conformational Stability (e.g., Circular Dichroism) B3 Analyse Particle Formation P5 Formulation & Stability Studies P4->P5 C1 Cytotoxicity Assays (on relevant cell lines) C2 Organ-on-a-Chip Models (e.g., Liver-Chip for DILI) C3 In Chemico/In Vitro Skin Sensitization Assays End Lead Candidate Identified P5->End

Experimental Protocols & Key Considerations:

  • Preservative Efficacy & MIC Determination: Follow pharmacopeial methods (e.g., USP <51>) for Antimicrobial Effectiveness Testing (AET) to confirm the preservative can effectively inhibit a standard panel of microorganisms (bacteria, yeast, mold) in your specific formulation [2].
  • Protein-Preservative Compatibility Assays:
    • Size Exclusion Chromatography (SEC-HPLC): The gold standard for directly quantifying soluble protein aggregates and fragments resulting from preservative-induced stress [2].
    • Circular Dichroism (CD) Spectroscopy: Used to monitor changes in the secondary and tertiary structure of the protein, indicating conformational destabilization.
    • Particle Analysis: Techniques like microflow imaging or light obscuration are critical for counting and sizing sub-visible particles, a key indicator of instability [2].
  • Leveraging Preservative Synergy: Consider using combinations of preservatives or adding preservative boosters like EDTA. EDTA chelates metals essential for microbial growth and can enhance the efficacy of other preservatives like benzalkonium chloride against resistant strains such as Pseudomonas aeruginosa [4].

Q4: What specific regulatory-approved non-animal methods are available for toxicity assessment?

U.S. agencies, through ICCVAM, have accepted numerous alternative methods. The table below lists selected methods relevant to preservative safety profiling [5].

Toxicity Area Accepted Method / Guidance Key Outcome / Use Case
Skin Sensitization OECD Test Guideline 497: In vitro Defined Approaches for Skin Sensitization [5] Replaces animal use (e.g., Guinea Pig Maximization Test) for identifying skin allergens.
Ocular Irritation OECD Test Guideline 467: Defined Approaches for Serious Eye Damage and Eye Irritation [5] Replaces the Draize rabbit eye test.
Immunotoxicity OECD Test Guideline 444A: In vitro IL-2 Luc Assay [5] Assesses immunotoxicity, reducing and replacing animal use.
General Guidance FDA Guidance: Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals (2023) [5] Provides for use of in silico, in chemico, and in vitro studies to predict human skin sensitization.

References

chlorobutanol purification sublimation recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Purification Method Comparison

For a quick overview, the table below compares the two primary purification methods for Chlorobutanol based on the information from the search results.

Feature Sublimation Recrystallization
Basic Principle Solid → Vapor → Solid transition [1] Dissolution in hot solvent, then crystallization upon cooling [1]
Key Advantage Yields a very pure, volatile solid [1] Effective for purification on a laboratory scale [1]
Typical Purity Outcome High High
Reported Solvent Not Applicable Acetone [1]
Throughput Suited for small-scale Suited for small-scale

Detailed Experimental Protocols

Sublimation Purification

This protocol is derived from the general method mentioned for this compound [1].

  • Step 1: Apparatus Setup. Load crude this compound into a sublimation apparatus, ensuring the cold finger is in place and cooled with circulating coolant.
  • Step 2: Apply Vacuum and Heat. Gradually apply a vacuum to the system. Carefully heat the sample, ensuring the temperature remains below its melting point (95–99 °C) to prevent decomposition.
  • Step 3: Collect Pure Product. Pure this compound will sublime and deposit as crystals on the cooled surface of the cold finger.
  • Step 4: Conclude the Process. Once sublimation is complete, carefully turn off the heat and release the vacuum. Scrape the purified white crystals from the cold finger for collection.
Recrystallization Purification

This protocol is based on the solvent mentioned for purifying this compound [1].

  • Step 1: Dissolve the Crude Product. Dissolve the crude this compound in a minimal volume of hot acetone in an Erlenmeyer flask.
  • Step 2: Perform Hot Filtration. If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
  • Step 3: Cool for Crystallization. Allow the filtrate to cool slowly to room temperature, then further cool it in an ice-water bath to maximize crystal yield.
  • Step 4: Collect and Wash Crystals. Isolate the crystals using vacuum filtration on a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove residual mother liquor.
  • Step 5: Dry the Product. Allow the crystals to air-dry on the filter paper or in a desiccator. The product is a white solid with a camphor-like odor [1].

The following workflow diagram outlines the decision path for the two purification methods:

Start Start: Crude this compound Decision Choose Purification Method Start->Decision Sublim Sublimation Protocol Decision->Sublim For high purity volatile solid Recryst Recrystallization Protocol Decision->Recryst For lab-scale purification SubStep1 Load crude material into apparatus Sublim->SubStep1 RecStep1 Dissolve in minimal hot acetone Recryst->RecStep1 SubStep2 Apply vacuum & heat (T < 99°C) SubStep1->SubStep2 SubStep3 Collect crystals on cold finger SubStep2->SubStep3 Final Obtain Pure White Crystals SubStep3->Final RecStep2 Perform hot filtration RecStep1->RecStep2 RecStep3 Cool slowly and crystallize RecStep2->RecStep3 RecStep3->Final


Troubleshooting FAQs

1. Why is my recrystallization yield low, with crystals not forming?

  • Cause: The solution may be insufficiently concentrated or supersaturated.
  • Solution: Carefully evaporate a portion of the solvent or use a poorer antisolvent to induce crystallization. Scratching the flask interior with a glass rod can also provide a nucleation site.
  • Prevention: Ensure the solution is saturated at its boiling point and allow it to cool slowly and undisturbed.

2. My sublimation setup isn't collecting any crystals. What went wrong?

  • Cause: Inadequate vacuum, incorrect temperature, or a leak in the apparatus.
  • Solution: Verify the vacuum seal and pressure. Ensure the heating temperature is high enough for sublimation but below the compound's melting point (95–99 °C). Check that the coolant is flowing properly through the cold finger.
  • Prevention: Perform a pre-run check of all connections and temperature controls.

3. The purified product appears discolored or has an oily consistency.

  • Cause: This is often due to decomposition from excessive heat or the presence of impurities that co-sublime/dissolve.
  • Solution: For recrystallization, perform a hot filtration and consider using activated carbon. For sublimation, carefully optimize the temperature and consider a second sublimation cycle.
  • Prevention: Always use gentle heat and monitor temperatures closely.

Critical Safety Notes

When handling this compound, please adhere to the following safety guidelines:

  • Toxicity: this compound is toxic to the liver, a skin irritant, and a severe eye irritant [1].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.
  • Engineering Controls: Work in a well-ventilated fume hood, especially when handling hot solvents or during sublimation.
  • Solvent Handling: Acetone is highly flammable. Keep away from open flames and heat sources.

References

chlorobutanol vs chloral hydrate sedative properties

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison

The following table provides a consolidated overview of the sedative properties and relevant data for both compounds.

Property Chloral Hydrate Chlorobutanol
Primary Clinical Use Sedative-hypnotic; particularly for pediatric procedural sedation [1] [2]. Preservative in cosmetics and pharmaceutical formulations (e.g., eye drops) [3] [4].
Chemical Classification Geminal diol (Trichloroacetaldehyde hydrate) [5]. Tertiary alcohol (1,1,1-trichloro-2-methylpropan-2-ol) [3].
Mechanism of Action Metabolized to trichloroethanol, which enhances GABAA receptor activity in the CNS, producing sedative effects [5] [1]. Mechanism for sedative effect is not fully defined; as a preservative, it acts by disrupting microbial cell membranes [3].

| Key Pharmacokinetics | - Active Metabolite: Trichloroethanol (TCE) [1].

  • TCE Half-Life: 8-12 hours (therapeutic dose); can extend to 35 hours (overdose) [1].
  • Elimination: Urine (as TCE glucuronide and trichloroacetic acid) [2]. | - Half-Life: Long terminal elimination half-life of ~10.3 days, leading to accumulation [3].
  • Metabolism: Glucuronidation and sulfation [3].
  • Clearance: ~11.6 mL/min [3]. | | Toxicity & Side Effects | - Narrow therapeutic window [5].
  • High doses cause respiratory depression, cardiac arrhythmia, and coma [5].
  • Potential for tolerance and dependency [5].
  • Neurodevelopmental Impact: Associated with potential long-term cognitive effects in children [1]. | - Oral LD50 in rats: 510 mg/kg [3].
  • Target Organs (28-day study in rats): Liver and kidneys [4].
  • NOAEL (No Observed Adverse Effect Level) in rats: >50 mg/kg/day (females), >12.5 mg/kg/day (males) [4]. | | Current Status | Use has declined; not FDA-approved for medical use, though available in some regions [5] [2]. | No approved therapeutic indications on its own; used as an excipient/preservative [3]. |

Mechanisms of Action

The sedative effects of these two compounds involve distinct pathways, as illustrated below.

G ChloralHydrate Chloral Hydrate TCE Active Metabolite: Trichloroethanol (TCE) ChloralHydrate->TCE Metabolism GABAA GABAA Receptor TCE->GABAA Potentiates CNS Enhanced CNS Inhibition (Sedation, Hypnosis) GABAA->CNS Activates

This compound's primary mechanism is not fully elucidated for systemic sedative effects. Its documented preservative action occurs through disruption of the lipid structure of cell membranes, increasing permeability and leading to cell lysis [3]. This cytotoxic effect is also responsible for in vitro observations of conjunctival and corneal cell toxicity [3].

Key Experimental Data & Protocols

For researchers, here are the methodologies and findings from key animal studies.

Repeated-Dose 28-Day Oral Toxicity of this compound in Rats [4]
  • Objective: To determine the toxicity profile and No Observed Adverse Effect Level (NOAEL) of this compound after 28 days of oral administration.
  • Test System: Sprague Dawley (SD) rats.
  • Dosing: Rats were divided into groups and administered this compound at 12.5, 25, 50, or 100 mg/kg/b.w./day, or a vehicle control (corn oil) for 28 days.
  • Endpoint Measurements:
    • Observations: Daily clinical signs of toxicity.
    • Hematology & Biochemistry: Blood samples analyzed post-study.
    • Necropsy: Organ weights (absolute and relative) recorded.
    • Histopathology: Microscopic examination of tissues.
  • Key Findings:
    • Target Organs: Liver and kidneys. Relative liver and kidney weights increased significantly at 100 mg/kg/b.w./day.
    • NOAEL: The no adverse effect level was determined to be over 50 mg/kg/b.w./day for female rats and over 12.5 mg/kg/b.w./day for male rats.
Thiopental Sodium-Induced Sleeping Time Test [6]

This classic model for evaluating sedative-hypnotic activity is applicable for testing compounds like chloral hydrate.

  • Objective: To assess a test compound's ability to potentiate sleep induced by a barbiturate.
  • Test System: Mice (e.g., Swiss albino).
  • Procedure:
    • Pre-treatment: Administer the test compound (e.g., chloral hydrate), a positive control (e.g., diazepam), or a vehicle to different groups.
    • Sleep Induction: After a set interval (e.g., 15-30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 20-40 mg/kg) intraperitoneally.
    • Measurement:
      • Sleep Latency: Time from thiopental injection to loss of righting reflex.
      • Sleep Duration: Time between loss and return of righting reflex.
  • Interpretation: A test compound with sedative properties will significantly decrease sleep latency and increase sleep duration compared to the vehicle control group.

Research Implications

  • For Chloral Hydrate: Its established mechanism and potent efficacy are countered by a narrow therapeutic index and growing safety concerns, particularly regarding pediatric neurodevelopment [1]. Research is shifting towards safer alternatives.
  • For this compound: Its extremely long half-life (~10 days) and significant tissue accumulation make it unsuitable for development as a modern sedative drug [3]. Its role in research is primarily as a preservative, and its toxicity should be considered in experimental design.

References

Comparative In Vitro Toxicity of Ophthalmic Preservatives

Author: Smolecule Technical Support Team. Date: February 2026

Preservative Type Common Concentration Relative Toxicity Order Reported Cell Viability Key Toxic Mechanisms
Chlorobutanol Alcohol-based / Detergent [1] [2] [3] 0.25% - 0.5% [2] Thi > BAK > Cbl > MP > SP [2] 50% - 86% toxicity (Conjunctival & Corneal cells) [2] Disorganizes lipid structure of cell membrane, increases permeability leading to cell lysis; causes cessation of normal cell movement and mitotic activity [2] [3].
Benzalkonium Chloride (BAK) Detergent / Quaternary ammonium [1] [2] 0.015% - 0.05% [2] [4] Thi > BAK > Cbl > MP > SP [2] 56% - 89% toxicity (Conjunctival & Corneal cells) [2] Breaks open cell membranes, lyses cytoplasm, and destroys intracellular structures [1].
Sodium Perborate (SP) Oxidative / "Vanishing" [1] [2] 0.0025% [2] Thi > BAK > Cbl > MP > SP [2] 23% - 59% toxicity (Conjunctival & Corneal cells) [2] Decomposes to hydrogen peroxide; generates free radicals that oxidize lipids and glutathione, disrupting protein synthesis and causing cell death [1] [2].
Methyl Paraben (MP) Chelating Agent [2] 0.01% [2] Thi > BAK > Cbl > MP > SP [2] 30% - 76% toxicity (Conjunctival & Corneal cells) [2] Causes irritation at concentrations effective against microorganisms [2].

Detailed Experimental Protocols

For professionals, understanding the methodology behind the data is crucial. The key comparative data comes from a 2009 study that used a standardized in vitro model.

Protocol for In Vitro Toxicity Screening [2]
  • Cell Lines: The study utilized immortalized human conjunctival epithelial cells and immortalized human corneal epithelial cells.
  • Cell Culture: Cells were cultured under standard conditions and seeded into 96-well plates until they reached 75-80% confluency before experimentation.
  • Test Solutions: At confluency, the growth medium was replaced with 100 μL of solutions containing varying concentrations of the preservatives (BAK, MP, SP, Cbl, and Thi). Media alone and formalin were used as viable and dead controls, respectively.
  • Exposure & Viability Assay (MTT Assay): After a 1-hour exposure to the test solutions, they were replaced with MTT solution. Following a 4-hour incubation, the solutions were decanted, and acid isopropanol was added to dissolve the formed formazan crystals. The optical density was then determined at 572 nm to evaluate cell viability.

This workflow is summarized in the diagram below:

G Start Seed immortalized human corneal/ conjunctival epithelial cells Culture Culture until 75-80% confluency (in 96-well plates) Start->Culture Expose Replace medium with preservative solutions (1-hour exposure) Culture->Expose Assay Replace with MTT solution (4-hour incubation) Expose->Assay Measure Decant, add acid isopropanol, measure optical density at 572nm Assay->Measure End Calculate % Cell Viability Measure->End

Mechanisms of Action and Clinical Implications

Understanding how these preservatives cause damage is key to evaluating their risk.

Cellular Mechanisms of Toxicity

The diagram below illustrates the primary mechanisms by which this compound and other common preservatives damage ocular surface cells.

G Preservatives Ophthalmic Preservatives Mech1 Membrane Disorganization & Increased Permeability Preservatives->Mech1 Mech2 Cell Lysis & Intracellular Destruction Preservatives->Mech2 Mech3 Oxidative Stress & Free Radical Generation Preservatives->Mech3 Cons1 Disruption of corneal/ conjunctival epithelium Mech1->Cons1 Cons2 Cessation of mitotic activity, cell movement, cytokinesis Mech2->Cons2 Cons3 Disruption of protein synthesis and cellular functioning Mech3->Cons3 Outcome Outcome: Ocular Surface Disease (Inflammation, Dry Eye, Epithelial Damage) Cons1->Outcome Cons2->Outcome Cons3->Outcome

  • This compound acts primarily by disorganizing the lipid structure of the microbial and host cell membranes, leading to increased permeability, loss of vital molecules, and eventual cell lysis [2] [3]. It also causes cessation of normal cell movement and mitotic activity [3].
  • BAK, a potent detergent, works by breaking open cell membranes and lysing the cytoplasm, directly destroying intracellular structures [1].
  • Oxidative Preservatives like sodium perborate kill cells by penetrating the cell membrane and generating free radicals (e.g., hydrogen peroxide), which oxidize lipids and proteins, and disrupt protein synthesis [1] [2].
Clinical and Formulation Considerations
  • Stability Limitation: A significant drawback of this compound is its instability when stored at room temperature for extended periods, which limits its use in some ophthalmic formulations [3].
  • The "Vanishing" Advantage: Oxidative preservatives like sodium perborate and stabilized oxychloro complex (SOC) are often considered "newer science" and "friendlier to the ocular surface." They are designed to break down into benign substances like salt and water after performing their preservative function, thereby reducing long-term exposure and toxicity [1].
  • The Preservative-Free Trend: There is a strong clinical consensus, especially for patients with chronic conditions like dry eye or glaucoma, to switch to preservative-free formulations when possible to avoid cumulative toxic damage to the ocular surface [1] [4] [5].

References

Comparative Spectrum of Antimicrobial Preservatives

Author: Smolecule Technical Support Team. Date: February 2026

Preservative Chemical Class Antimicrobial Spectrum Common Concentration logP (Hydrophobicity)
Chlorobutanol Alcohol Broad spectrum: Gram-positive & Gram-negative bacteria, fungi [1] [2]. Not active against spores [2]. Typically 0.5% [3] 2.03 [2]
Benzyl Alcohol Alcohol Broad range of vegetative bacteria, viruses, and fungi. Not active against spores [2]. Information missing 1.05 [2]
m-Cresol Phenolic derivative Gram-positive and Gram-negative bacteria. Not active against spores [2]. Information missing 1.98 [2]
Phenol Phenolic derivative Gram-positive and Gram-negative bacteria. Not active against spores [2]. Active against mycobacteria [2]. Information missing 1.48 [2]
Parabens (Methyl & Propyl) Benzoic acid derivatives Broad spectrum; most effective against molds and yeasts [2]. 0.18% (Methyl) & 0.02% (Propyl), often used in combination [2] 1.96 (Methyl), 3.04 (Propyl) [2]
Benzalkonium Chloride Quaternary Ammonium Compound Primarily Gram-positive bacteria; less effective on Gram-negative (e.g., P. aeruginosa). Antifungal properties [2]. Information missing Varies with alkyl chain length [2]

Key Experimental Data and Protocols

Supporting experimental data provides insight into this compound's efficacy and safety profile.

  • In Vitro Antimicrobial Efficacy: One study determined the Minimum Inhibitory Concentration (MIC) of this compound hemihydrate against several microorganisms after a 48-hour exposure period [1]. The MIC for Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa was 1250 µg/mL, while for Candida albicans and Aspergillus niger, it was 2500 µg/mL [1].
  • In Vivo Oral Toxicity: A 28-day repeated-dose oral toxicity study in Sprague Dawley rats established the No Observed Adverse Effect Level (NOAEL) [4]. The NOAEL was more than 50 mg/kg body weight/day for female rats and 12.5 mg/kg body weight/day for male rats, with the liver and kidneys identified as target organs at higher doses [4].

Application and Safety Considerations

Choosing a preservative involves balancing efficacy with compatibility and safety.

  • Mechanism of Action: this compound acts as a detergent, disrupting the lipid structure of cell membranes. This increases cell permeability, leading to cell lysis [3] [5].
  • Cytotoxicity Profile: In vitro studies on human corneal epithelial cells show that this compound causes cell retraction and halts normal cell movement and division [3] [5]. However, its cytotoxic effects are generally considered to occur less rapidly and are less severe than those of the common preservative benzalkonium chloride (BAK) [5].
  • Formulation Stability: this compound can be unstable when stored at room temperature for extended periods and may hydrolyze, forming hydrochloric acid, which can lower the pH of the formulation [5] [4]. It is also known that more hydrophobic preservatives (like this compound, with its higher logP) can have a greater destabilizing effect on proteins and peptides in biological formulations [2].

The following diagram illustrates the key decision factors and trade-offs in the preservative selection process.

G Start Start: Preservative Selection Spectrum Evaluate Antimicrobial Spectrum Requirements Start->Spectrum Spectrum->Start No Compatibility Assess Formulation Compatibility Spectrum->Compatibility Spectrum Meets Needs? Compatibility->Start No Safety Review Safety & Toxicity Profile Compatibility->Safety Compatible with API & Packaging? Safety->Start No Decision Make Final Selection Safety->Decision Toxicity Profile Acceptable for Route of Administration?

Key Comparative Insights

  • For Broad-Spectrum Activity: this compound provides solid broad-spectrum coverage against bacteria and fungi, similar to other alcohols like benzyl alcohol [2].
  • When Protein Stability is Critical: The relatively high hydrophobicity (logP) of this compound suggests it may destabilize biological drugs more than less hydrophobic options like phenol or benzyl alcohol [2].
  • In Ophthalmic Applications: While this compound is cytotoxic, it is often considered a milder alternative to benzalkonium chloride (BAK) for corneal cells [5].

References

chlorobutanol regulatory requirements pharmaceutical use

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol Overview and Regulation

This compound is an alcohol-based preservative with antibacterial and antifungal properties, used in multi-dose pharmaceutical formulations such as eye drops and injectables at a typical concentration of 0.5% [1] [2]. It functions by disrupting the lipid structure of cell membranes, increasing permeability and leading to cell lysis [3] [1].

Key Regulatory and Safety Considerations

  • General Status: Lacks officially approved therapeutic indications on its own but is an approved preservative/excipient in multi-ingredient preparations [1].
  • Specific OTC Limitation: The U.S. FDA states that OTC drug products containing this compound for ingrown toenail relief cannot be generally recognized as safe and effective and require an approved new drug application for marketing [4].
  • Toxicity Profile: Known to cause conjunctival and corneal cell toxicity in vitro [3] [1]. Its long terminal half-life (~10 days) can lead to considerable accumulation in the body with multiple dosing [1].

Comparison with Other Preservatives

For a formulation scientist, selecting a preservative involves balancing antimicrobial efficacy, protein stability, and toxicity. The table below compares this compound to common alternatives based on available data.

Table: Preservative Comparison for Pharmaceutical Formulations

Preservative Common Concentration Key Characteristics & Mechanisms Advantages Disadvantages & Regulatory Notes
This compound [5] [1] 0.5% Alcohol; disrupts cell membrane lipid layer [3]. Broad spectrum; no surfactant activity [1]. Unstable at room temperature; long half-life risks accumulation; corneal toxicity [3] [1] [2].
Benzalkonium Chloride (BAK) [5] 0.004%-0.02% Quaternary ammonium compound; cationic surfactant [3] [5]. Effective against Gram-positive bacteria; antifungal properties [5]. High toxicity: Causes significant corneal and conjunctival cell damage [3].
m-Cresol [5] 0.1-0.3% Phenolic derivative [5]. Effective against Gram-positive and Gram-negative bacteria [5]. High logP (1.98) indicates potential for protein destabilization [5].
Benzyl Alcohol [5] 1-2% Alcohol [5]. Rapid efficacy against broad range of vegetative bacteria and fungi [5]. Lower logP (1.05) suggests lower risk of protein interaction [5].

| Parabens (Methyl & Propyl) [5] | MP: 0.18% PP: 0.02% | Benzoic acid esters [5]. | Broad spectrum; most effective against molds and yeasts; often used in combination [5]. | Increased carbon chain length improves activity but reduces solubility [5]. |

This visual workflow summarizes the key decision points for preservative selection and assessment:

G Start Start: Preservative Selection Q1 Formulation Type? Start->Q1 A1 Ophthalmic Q1->A1 A2 Injectable Q1->A2 Q2 Protein/Peptide API? A3 Yes: Risk of Interaction Q2->A3 A4 No: Lower Risk Q2->A4 Q3 Primary Safety Concern? A5 Local Toxicity (e.g., corneal damage) Q3->A5 A6 Systemic Accumulation Q3->A6 Q4 Preservative Efficacy? A7 Broad Spectrum Q4->A7 A8 Gram-positive Focus Q4->A8 A1->Q3 Rec1 Consider: Benzyl Alcohol Avoid: BAK, this compound A1->Rec1 A2->Q2 Rec2 Consider: Paraben Mix Assess: this compound half-life A2->Rec2 Rec3 Consider: Low logP preservatives (e.g., Benzyl Alcohol) A3->Rec3 A4->Q4 Rec5 Avoid: BAK, high [this compound] A5->Rec5 Rec6 Monitor: this compound levels A6->Rec6 Rec7 Consider: this compound, m-Cresol A7->Rec7 Rec8 Consider: BAK A8->Rec8 Rec4 Consider: m-Cresol

References

chlorobutanol concentration 0.5% vs 0.05% efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol as a Preservative: Key Data

Despite the lack of a direct comparison, the gathered data offers a solid foundation for understanding this compound's role. The table below summarizes its core characteristics and the evidence for the standard 0.5% concentration.

Aspect Details and Data
Standard Concentration 0.5% is the typical and effective concentration used for antimicrobial preservation in multi-dose formulations [1] [2].
Antimicrobial Spectrum Effective against a broad spectrum of bacteria and fungi, but not effective against spores [2] [3].
Mechanism of Action An alcohol-based preservative that disrupts the lipid structure of cell membranes, increasing permeability and leading to cell lysis [4] [1].
Supporting Evidence for 0.5% In vitro studies show 0.5% this compound causes significant cytotoxicity in human corneal epithelial cells, including cell retraction, degeneration, and formation of membranous blebs, confirming its potent bioactivity at this concentration [5] [1].
Key Consideration This compound is known to be chemically unstable at room temperature over extended periods, which can limit its use [4].

How to Design a Comparative Efficacy Study

For a guide aimed at professionals, explaining the standard experimental protocol is crucial. The following diagram outlines the key workflow for a pharmacopoeia-standard antimicrobial effectiveness test, which would be the appropriate method to compare 0.5% and 0.05% this compound.

Start Study Design A 1. Prepare Test Solutions • 0.5% this compound • 0.05% this compound • Negative Control Start->A B 2. Inoculate with Microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) A->B C 3. Sample at Time Points (6h, 24h, 7d, 14d, 28d) B->C D 4. Enumeration & Analysis (Plate counts, log reduction calculation) C->D E 5. Evaluate Against Criteria (e.g., EP-A, USP) D->E

The methodology above is derived from established pharmacopoeial standards [6] [7]. Here is a more detailed breakdown of the protocol:

  • Test Organisms: The study would use standard challenge organisms as required by pharmacopoeias. These typically include:
    • Bacteria: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative) [6] [7].
    • Fungi: Candida albicans (yeast) and Aspergillus brasiliensis (mold) [6] [7].
  • Inoculation & Sampling: Each test solution is inoculated with a known quantity of each microorganism (between 10^5 and 10^6 CFU/mL). Samples are then taken at critical time points—such as 6 hours, 24 hours, 7 days, 14 days, and 28 days—to track microbial survival over time [6] [7].
  • Evaluation Criteria: The log reduction in viable organisms at each time point is calculated and compared against stringent regulatory criteria. For example, the European Pharmacopoeia A (EP-A) criteria require a 2-log reduction for bacteria at 6 hours and a 2-log reduction for fungi at 7 days [6] [7]. The performance of 0.5% and 0.05% this compound would be benchmarked against these criteria.

A Path Forward for Your Research

Since a direct comparison is not available in the public scientific literature I searched, I suggest the following actions to obtain the data you need:

  • Consult Official Standards: Review the latest editions of the United States Pharmacopeia (USP) 〈51〉 and European Pharmacopoeia (EP) 5.1.3 chapters. These documents define the acceptance criteria for antimicrobial effectiveness and are essential for designing a compliant study.
  • Conduct Original Testing: The most definitive approach would be to perform the antimicrobial effectiveness test as outlined above, comparing the two concentrations of this compound side-by-side under controlled laboratory conditions.
  • Explore Patent Literature: Specialized patent databases might contain proprietary experimental data comparing different preservative concentrations that is not published in journals.

References

Comparison of Antimicrobial Preservatives in Protein Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of preservatives used in multi-dose biological drugs, based on data from recent scientific literature [1].

Antimicrobial Preservative Molecular Weight (g·mol⁻¹) logP (Hydrophobicity) Class Antimicrobial Spectrum Reported Effect on Proteins/Peptides
Chlorobutanol (CB) 177.46 2.03 Alcohol Broad range of vegetative bacteria and fungi; not active against spores [1]. More hydrophobic preservatives like CB cause greater protein destabilization [1].
m-Cresol (CR) 108.14 1.98 Phenolic derivative Gram-positive and Gram-negative bacteria; not active against spores [1]. Ranking of binding to a model peptide: CR > PH > BA. Greater hydrophobicity leads to increased binding [1].
Phenol (PH) 94.11 1.48 Phenolic derivative Gram-positive and Gram-negative bacteria; not active against spores [1]. Intermediate binding to a model peptide [1].
Benzyl Alcohol (BA) 108.14 1.05 Alcohol Broad range of vegetative bacteria and fungi; not active against spores [1]. Lower binding to a model peptide compared to more hydrophobic preservatives [1].
Benzalkonium Chloride (BAK) ~360.00 Varies with alkyl chain Quaternary Ammonium Compound Primarily Gram-positive bacteria; higher concentrations needed for Gram-negative; antifungal properties [1]. Information missing from sources.
Phenoxyethanol (PE) 138.16 1.2 Alcohol Information missing from sources. Shown to have less destabilizing effects on peptides, proteins, and antibodies [1].
Methylparaben (MP) 152.15 1.96 Benzoic acid derivative Broad spectrum; most efficient against molds and yeasts [1]. Information missing from sources.
Propylparaben (PP) 180.20 3.04 Benzoic acid derivative Broad spectrum; most efficient against molds and yeasts [1]. Information missing from sources.

Key Experimental Protocols and Interactions

The primary challenge in formulating multi-dose protein drugs is balancing antimicrobial effectiveness with protein stability. The following methodological approaches are used to study these interactions.

Experimental Workflow for Preservative-Protein Interaction Studies

The diagram below outlines a general workflow for assessing preservative compatibility with protein formulations.

cluster_1 1. Preservative Efficacy Testing (PET) cluster_2 2. Protein Stability Analysis cluster_3 3. Biophysical Characterization start Start: Preservative-Protein Compatibility Assessment step1 1. Preservative Efficacy Testing (PET) start->step1 step2 2. Protein Stability Analysis step1->step2 step3 3. Biophysical Characterization step2->step3 step4 4. Data Integration & Selection step3->step4 end Select Compatible Preservative step4->end pet1 Inoculate formulation with target microorganisms pet2 Monitor microbial reduction over 28 days pet1->pet2 stability1 Size-Exclusion Chromatography (SEC) to quantify aggregates stability2 Visual inspection for particulates or turbidity bio1 Circular Dichroism (CD) to analyze secondary structure bio2 Differential Scanning Calorimetry (DSC) to measure thermal stability

Detailed Experimental Methodologies
  • Preservative Efficacy Testing (PET): This test is mandated by pharmacopoeias (e.g., USP, Ph. Eur.) to prove a preservative's ability to control microorganisms [1]. The formulation is inoculated with a known concentration of specific bacteria (e.g., Pseudomonas aeruginosa), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus brasiliensis). The reduction in viable microorganisms is measured at intervals over 28 days to confirm the preservative meets the required log-reduction criteria [1].

  • Analysis of Protein-Preservative Interactions: Hydrophobic interaction is a key mechanism. The octanol-water partition coefficient (logP) serves as a predictive indicator, with higher logP values (like this compound's 2.03) correlating with greater protein binding and destabilization potential [1]. Researchers quantify this by incubating the protein with the preservative and using Size-Exclusion Chromatography (SEC) to measure the increase in high-molecular-weight protein aggregates, a key indicator of instability [1].

  • Biophysical Characterization Techniques:

    • Circular Dichroism (CD) measures changes in the protein's secondary structure (alpha-helices, beta-sheets) upon preservative binding.
    • Differential Scanning Calorimetry (DSC) assesses the protein's thermal unfolding profile, where a decrease in melting temperature (Tm) indicates reduced conformational stability induced by the preservative [1].

Key Considerations for Researchers

  • Correlating logP with Risk: The hydrophobicity data in the comparison table provides an initial risk assessment. This compound's high logP suggests a higher potential for interfacial binding and protein perturbation compared to less hydrophobic alternatives like benzyl alcohol [1].
  • Mechanism of Action vs. Proteins: this compound acts by disorganizing the lipid layer of microbial cell membranes, leading to cell lysis [2]. This nonspecific mechanism can also disrupt the non-covalent forces maintaining a protein's native structure, leading to aggregation or particle formation [1].
  • Toxicity and Hypersensitivity: Be aware that this compound has been reported to inhibit platelet aggregation in vitro and can cause hypersensitivity reactions in some patients, necessitating the availability of preservative-free formulations for sensitive populations [2].

References

chlorobutanol elimination half-life compared alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol Pharmacokinetic Profile

Parameter Value Context
Elimination Half-Life 10.3 ± 1.3 days (Terminal, in vivo) Following oral administration in healthy human subjects [1] [2].
In Vitro Half-Life ~37 days At pH 7.4 under physiological conditions [1] [2].
Volume of Distribution 233 ± 141 L Suggests wide distribution in body tissues [1] [2].
Plasma Clearance 11.6 ± 1.0 mL/min Following oral administration [1] [2].
Protein Binding 57 ± 3% Binding to plasma proteins [1] [2].
Route of Elimination Urinary (9.6% of oral dose) 7.4% as conjugates, 2.2% unchanged [1] [2].
Metabolism Glucuronidation and sulphation Primary metabolic pathways [1].

Experimental Data and Methodology

The key data on this compound's long half-life comes from a human pharmacokinetic study [2].

  • Study Design: The pharmacokinetics were evaluated in four healthy subjects on two occasions after oral administration [2].
  • Analytical Method: While the specific bioanalytical technique (e.g., chromatography) isn't detailed in the abstract, plasma concentrations were measured to determine the pharmacokinetic parameters [2].
  • Key Findings: The study concluded that the long terminal half-life of ~10 days makes this compound unsuitable as a sedative drug due to the considerable accumulation that occurs with multiple dosing [1] [2].

Mechanism of Action and Comparative Toxicity

This compound's primary function in pharmaceuticals is as a preservative, and its mechanism differs from other common preservatives like Benzalkonium Chloride (BAK).

The diagram below illustrates its mechanism of action as a detergent preservative, which underlies its antimicrobial effect and potential for cellular toxicity [1] [3].

G This compound Mechanism of Action cluster_cell_membrane Microbial Cell Membrane This compound This compound LipidStructure Disruption of Lipid Structure This compound->LipidStructure Toxicity Conjunctival & Corneal Cell Toxicity This compound->Toxicity OxygenUse Inhibition of Oxygen Use by Cornea This compound->OxygenUse IncreasedPermeability Increased Cell Permeability LipidStructure->IncreasedPermeability CellLysis Cell Lysis IncreasedPermeability->CellLysis subcluster_corneal_effects subcluster_corneal_effects Cessation Cessation of: - Cytokines - Cell Movement - Mitotic Activity Toxicity->Cessation

When compared to the common ophthalmic preservative Benzalkonium Chloride (BAK), studies cited in the literature indicate that This compound is less toxic. The cytotoxic effects on human corneal epithelial cells occurred less rapidly and were less severe than with BAK [3]. However, it is still associated with significant keratitis and cellular degeneration with chronic use [3].

Summary for Drug Development

For researchers and scientists, the key consideration is that this compound's extremely long half-life of over 10 days precludes its development as a sedative-hypnotic active pharmaceutical ingredient (API) due to risks of significant accumulation [1] [2]. Its role is effectively limited to that of a preservative.

Available comparative data suggests it may be a favorable alternative to harsher preservatives like BAK in multi-dose formulations, particularly for ophthalmic products, due to its lower cytotoxicity profile [3]. However, its own potential for toxicity and instability at room temperature over extended periods must be factored into formulation design [1] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]

Color/Form

NEEDLES (WATER+1)
Crystals
COLORLESS TO WHITE
Colorless to white crystals

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.956248 Da

Monoisotopic Mass

175.956248 Da

Boiling Point

167 °C

Heavy Atom Count

8

Taste

Camphor taste
Characteristic taste

LogP

2.03 (LogP)
log Kow= 2.03

Odor

Camphor odor
Characteristic odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Appearance

Solid powder

Melting Point

97 °C
MP: 77 °C (HYDRATE); HYGROSCOPIC
MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HM4YQM8WRC

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H302 (95.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (12.31%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications on its own.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).
WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.
MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.
For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Pharmacology

Chlorobutanol is a detergent preservative with a broad spectrum of antimicrobial activity [A32744]. _In vitro_, chlorobutanol demonstrated to inhibit platelet aggregation and release via unknown mechanisms [A32739]. A study proposes that the antiplatelet effect of chlorobutanol may occur from inhibition of the arachidonic acid pathway [A32739]. It attenuated thromboxane B2 formation, elevation of cytosolic free calcium, and ATP release, and additionally exhibited a significant inhibitory activity toward several aggregation inducers in a time- and concentration-dependent manner [A32739]. Chlorobutanol may exert a direct negative inotropic effect on myocardial cells to isometric tension produced by the heart [A32740]. Chlorobutanol was shown to induce conjunctival and corneal cell toxicity _in vitro_: at a concentration of 0.1%, Cbl caused near depletion of the squamous layer while degeneration of corneal epithelial cells, generation of conspicuous membranous blebs, cytoplasmic swelling, and occasional breaks in the external cell membrane were observed at a concentration of 0.5% [A32744].

MeSH Pharmacological Classification

Preservatives, Pharmaceutical

ATC Code

A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD04 - Chlorobutanol

Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.

Vapor Pressure

0.83 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

28471-22-9
57-15-8
6001-64-5
1320-66-7

Absorption Distribution and Excretion

Following oral administration in healthy subjects, the plasma concentration fell by 50% in 24 hours post-administration.
Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.
The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.
In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Chlorobutanol is reported to undergo glucuronidation and sulphation.

Wikipedia

Chlorobutanol

Drug Warnings

VET WARNING: ... NOT FOR USE AS MOTION SICKNESS DRUG IN CATS AS REPEATED USE IN THIS SPECIES CAUSES RESP CENTER DEPRESSION & MAY BE FATAL. AVOID USE IN ANIMALS WITH LIVER OR KIDNEY PATHOLOGY.
RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.
ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/
UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Following oral administration, the terminal elimination half life in healthy subjects was 10.3 ± 1.3 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

Prepn: prepd by action of powdered potassium hydroxide or of potassium ethoxide solution on mixture of chloroform & acetone ...
By action of potassium hydroxide on a solution of chloroform and acetone.
The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, 1,1,1-trichloro-2-methyl-: ACTIVE
2-Propanol, trichloro-2-methyl-: INACTIVE
REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.
...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...
BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.
APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.
For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 936.17. Chlorinated hydrocarbons in drugs. Infrared Spectrophotometric Method. /Chlorinated hydrocarbons/
AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

METHOD WAS DEVELOPED FOR EST OF CHLORBUTANOL IN URINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

EMPLOYED IN SOLN @ PH 5 OR LOWER, WHICH IS STABLE FOR AT LEAST MANY MO

Dates

Last modified: 08-15-2023

Tegaderm

Victoria C Leung, Graham W Belovay, Clara C Chan
PMID: 27769340   DOI: 10.1016/j.jcjo.2016.05.010

Abstract




Periorbital Allergic Contact Dermatitis Caused by Lanolin in a Lubricating Eye Ointment

Claire L Higgins, Rosemary L Nixon
PMID: 26820784   DOI: 10.1111/ajd.12426

Abstract




Ear drops for the removal of ear wax

Ksenia Aaron, Tess E Cooper, Laura Warner, Martin J Burton
PMID: 30043448   DOI: 10.1002/14651858.CD012171.pub2

Abstract

Ear wax (cerumen) is a normal bodily secretion that can become a problem when it obstructs the ear canal. Symptoms attributed to wax (such as deafness and pain) are among the commonest reasons for patients to present to primary care with ear trouble.Wax is part of the ear's self-cleaning mechanism and is usually naturally expelled from the ear canal without causing problems. When this mechanism fails, wax is retained in the canal and may become impacted; interventions to encourage its removal may then be needed. Application of ear drops is one of these methods. Liquids used to remove and soften wax are of several kinds: oil-based compounds (e.g. olive or almond oil); water-based compounds (e.g. sodium bicarbonate or water itself); a combination of the above or non-water, non-oil-based solutions, such as carbamide peroxide (a hydrogen peroxide-urea compound) and glycerol.
To assess the effects of ear drops (or sprays) to remove or aid the removal of ear wax in adults and children.
We searched the Cochrane ENT Trials Register; Cochrane Register of Studies; PubMed; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The date of the most recent search was 23 March 2018.
Randomised controlled trials (RCTs) in which a 'cerumenolytic' was compared with no treatment, water or saline, an alternative liquid treatment (oil or almond oil) or another 'cerumenolytic' in adults or children with obstructing or impacted ear wax.
We used the standard methodological procedures expected by Cochrane. The primary outcomes were 1) the proportion of patients (or ears) with complete clearance of ear wax and 2) adverse effects (discomfort, irritation or pain). Secondary outcomes were: extent of wax clearance; proportion of people (or ears) with relief of symptoms due to wax; proportion of people (or ears) requiring further intervention to remove wax; success of mechanical removal of residual wax following treatment; any other adverse effects recorded and cost. We used GRADE to assess the quality of the evidence for each outcome; this is indicated in italics.
We included 10 studies, with 623 participants (900 ears). Interventions included: oil-based treatments (triethanolamine polypeptide, almond oil, benzocaine, chlorobutanol), water-based treatments (docusate sodium, carbamide peroxide, phenazone, choline salicylate, urea peroxide, potassium carbonate), other active comparators (e.g. saline or water alone) and no treatment. Nine of the studies were more than 15 years old.The overall risk of bias across the 10 included studies was low or unclear.
proportion of patients (or ears) with complete clearance of ear waxSix studies (360 participants; 491 ears) contributed quantitative data and were included in our meta-analyses.Active treatment versus no treatmentOnly one study addressed this comparison. The proportion of ears with complete clearance of ear wax was higher in the active treatment group (22%) compared with the no treatment group (5%) after five days of treatment (risk ratio (RR) 4.09, 95% confidence interval (CI) 1.00 to 16.80); one study; 117 ears; NNTB = 8) (low-quality evidence).Active treatment versus water or salineWe found no evidence of a difference in the proportion of patients (or ears) with complete clearance of ear wax when the active treatment group was compared to the water or saline group (RR 1.47, 95% CI 0.79 to 2.75; three studies; 213 participants; 257 ears) (low-quality evidence). Two studies applied drops for five days, but one study only applied the drops for 15 minutes. When we excluded this study in a sensitivity analysis it did not change the result.Water or saline versus no treatmentThis comparison was only addressed in the single study cited above (active versus no treatment) and there was no evidence of a difference in the proportion of ears with complete wax clearance when comparing water or saline with no treatment after five days of treatment (RR 4.00, 95% CI 0.91 to 17.62; one study; 76 ears) (low-quality evidence).Active treatment A versus active treatment BSeveral single studies evaluated 'head-to-head' comparisons between two active treatments. We found no evidence to show that one was superior to any other.Subgroup analysis of oil-based active treatments versus non-oil based active treatmentsWe found no evidence of a difference in this outcome when oil-based treatments were compared with non-oil-based active treatments.
adverse effects: discomfort, irritation or painOnly seven studies planned to measure and did report this outcome. Only two (141 participants;176 ears) provided useable data. There was no evidence of a significant difference in the number of adverse effects between the types of ear drops in these two studies. We summarised the remaining five studies narratively. All events were mild and reported in fewer than 30 participants across the seven studies (low-quality evidence).Secondary outcomesThree studies reported 'other' adverse effects (how many studies planned to report these is unclear). The available information was limited and included occasional reports of dizziness, unpleasant smell, tinnitus and hearing loss. No significant differences between groups were reported. There were no emergencies or serious adverse effects reported in any of the 10 studies.There was very limited or no information available on our remaining secondary outcomes.
Although a number of studies aimed to evaluate whether or not one type of cerumenolytic is more effective than another, there is no high-quality evidence to allow a firm conclusion to be drawn and the answer remains uncertain.A single study suggests that applying ear drops for five days may result in a greater likelihood of complete wax clearance than no treatment at all. However, we cannot conclude whether one type of active treatment is more effective than another and there was no evidence of a difference in efficacy between oil-based and water-based active treatments.There is no evidence to show that using saline or water alone is better or worse than commercially produced cerumenolytics. Equally, there is also no evidence to show that using saline or water alone is better than no treatment.


Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol

Nhomsai Hagen, Thomas Bizimana, Pierre Claver Kayumba, Felix Khuluza, Lutz Heide
PMID: 32748770   DOI: 10.4269/ajtmh.20-0255

Abstract

Oxytocin is used for the prevention and treatment of postpartum hemorrhage, the leading cause of maternal mortality in low- and middle-income countries. Because of the high instability of oxytocin, most products are labeled for storage at 2-8°C. Some other products are on the market which are labeled for non-refrigerated storage, but independent evaluations of their stability hardly exist. In the present study, seven brands (nine batches) of oxytocin were purchased from wholesalers and medical stores in Malawi and Rwanda and investigated by accelerated stability testing according to the ICH/WHO guidelines. Two oxytocin brands approved by a stringent regulatory authority (SRA) or by the WHO Prequalification of Medicines program and purchased in Europe were used as comparison. All investigated brands which were either produced in countries with SRAs, or were WHO-prequalified products, were labeled for storage at 2-8°C, and all of them passed stability testing with very good results. Even exposure to 25°C or 30°C for several months hardly affected their oxytocin content. However, two other investigated brands were labeled for non-refrigerated storage, and both of them had been produced in countries without SRAs. These two preparations showed not higher but lower stability than the brands labeled for storage at 2-8°C, and, for both of them, noncompliance with pharmacopoeial specifications was found after accelerated stability testing. At 40°C, and in forced degradation studies at 80°C, chlorobutanol showed a remarkable stabilizing effect on oxytocin, which may deserve further investigation. The results of the present study support the policy "Buy Quality Oxytocin, Keep It Cool."


Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun Haginaka
PMID: 24695350   DOI: 10.1248/cpb.c13-00916

Abstract

The analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a challenging task. The target detection limit (DL) in an API is typically around 1 ppm (1 µg/g API). Therefore, a sensitive and selective analytical method is required for their analysis. 4-Chloro-1-butanol, an alkylating agent, is one of the GTIs. It is generated when tetrahydrofuran and hydrochloric acid are used during the synthesis of the APIs. In this study, a sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the identification of 4-chloro-1-butanol in APIs. In the GC-MS method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision. Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R(2) value of 0.9999. The DL and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively. These DL and QL values are well over the threshold specified in the guidelines. The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in the repeatability of the spiked recovery test was 6.0%. These results indicate the validity of the GC-MS method developed in this study. The GC-MS method was applied for the determination of 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol was found in Compound A (below QL, 0.08 ppm).


Dietary freshwater clam (Corbicula fluminea) extract suppresses accumulation of hepatic lipids and increases in serum cholesterol and aminotransferase activities induced by dietary chloretone in rats

Takeshi Chijimatsu, Miki Umeki, Satoru Kobayashi, Yutaro Kataoka, Koji Yamada, Hiroaki Oda, Satoshi Mochizuki
PMID: 25704646   DOI: 10.1080/09168451.2015.1012147

Abstract

We investigated the ameliorative effect of freshwater clam extract (FCE) on fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone. Furthermore, we examined the effects of major FCE components (fat and protein fractions) to determine the active components in FCE. Chloretone increased serum aminotransferase activities and led to hepatic lipid accumulation. Serum aminotransferase activities and hepatic lipid content were lower in rats fed total FCE or fat/protein fractions of FCE. Expression of fatty acid synthase and fatty acid desaturase genes was upregulated by chloretone. Total FCE and fat/protein fractions of FCE suppressed the increase in gene expression involved in fatty acid synthesis. Serum cholesterol levels increased twofold upon chloretone exposure. Total FCE or fat/protein fractions of FCE showed hypocholesterolemic effects in rats with hypercholesterolemia induced by chloretone. These suggest that FCE contains at least two active components against fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone.


Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun Haginaka
PMID: 24614733   DOI: 10.2116/analsci.30.377

Abstract

An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of GTIs in APIs, usually, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed. In this study, a novel LC-inductively coupled plasma (ICP)-MS method was developed and validated. Linearity was observed over the 0.5-50 ppm (μg/g API) range, with an R(2) value of 0.9994. The detection limit (DL) and quantitation limit (QL) were 0.2 and 0.5 ppm, respectively. The DL and QL values are well over the thresholds specified in the guidelines. The accuracy was 95.1-114.7% for concentrations of 1-50 ppm, and the relative standard deviation of the spiked recovery test's repeatability was 6.2%. In addition, six lots of an API were analyzed, and all results were lower than the reported threshold (1 ppm).


Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative Chlorobutanol

R David Woosley, Klaus Romero, Craig W Heise, Tyler Gallo, Jared Tate, Raymond L Woosley
PMID: 30888625   DOI: 10.1007/s40264-019-00804-7

Abstract

Drug-induced torsades de pointes (TdP) is a potentially lethal ventricular arrhythmia that is associated with drugs that prolong the QT interval on the electrocardiogram (ECG) due to their interference with the cardiac potassium current, I
. Intravenous (IV) formulations of methadone have been associated with TdP and contain the preservative chlorobutanol, which, like methadone, blocks I
. The combinations of chlorobutanol with methadone or terfenadine, another I
blocker, produce synergistic I
block.
The aim of this study was to examine and summarize the evidence available to address the question: what other IV drug formulations contain chlorobutanol and are they associated with TdP?
IV drug products containing the preservative chlorobutanol were identified by searching the websites DailyMed ( https://dailymed.nlm.nih.gov/dailymed/index.cfm ) and Drugs@FDA ( https://www.accessdata.fda.gov/scripts/cder/daf/ ). For each drug identified, PubMed and the FDA's Adverse Event Reporting System (FAERS) were searched for reports of TdP and/or QT prolongation and FAERS data were analyzed for disproportionality of reports.
The search found nine drugs (methadone, epinephrine, papaverine, oxytocin, vasopressin, testosterone, estradiol, isoniazid, and desmopressin) that contain chlorobutanol 2.5 (n = 1) or 5.0 mg/mL. All nine drugs had reports of QT prolongation or TdP reported in FAERS and all but estradiol, testosterone, desmopressin, and isoniazid had reports of QT prolongation or TdP in PubMed. Two of the nine drugs (epinephrine and methadone) had positive signals (by disproportionality analysis) for TdP in FAERS (EB
2.88 and 23.81, respectively) and four (methadone, epinephrine, papaverine, and vasopressin) were reported in published articles as the suspect drugs in cases of TdP.
The pharmacologic profile of chlorobutanol (synergistic I
block) and its association with reports of TdP and QT prolongation suggest the need for a full evaluation of its cardiac safety when used as a preservative in IV drug and vitamin formulations.


Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels

Xin Li, Lina Du, Xu Chen, Pingju Ge, Yu Wang, Yangmu Fu, Haiyan Sun, Qingwei Jiang, Yiguang Jin
PMID: 25957699   DOI: 10.1016/j.ijpharm.2015.05.009

Abstract

Ketorolac tromethamine (KT) was potent to treat moderate to moderately severe pains. However, KT solutions for nasal delivery lost quickly from the nasal route. Thermo- and ion-sensitive in-situ hydrogels (ISGs) are appropriate for nasal drug delivery because the intranasal temperature maintains ∼37 °C and nasal fluids consist of plentiful cations. In this study, a novel nasal thermo- and ion-sensitive ISG of KT was prepared with thermo-sensitive poloxamer 407 (P407) and ion-sensitive deacetylated gellan gum (DGG). The optimal formulation of the KT ISG consisted of 3% (w/v) DGG and 18% (w/v) P407 and its viscosity was up to 7.63 Pas at 37 °C. Furthermore, penetration enhancers and bacterial inhibitors were added and their fractions in the ISG were optimized based on transmucosal efficiencies and toxicity on toad pili. Sulfobutyl ether-β-cyclodextrin of 2.5% (w/v) and chlorobutanol of 0.5% (w/v) were chosen as the penetration enhancer and the bacterial inhibitor, respectively. The Fick's diffusion and dissolution of KT could drive it continuous release from the dually sensitive ISG according to the in vitro investigation. Two methods, writhing frequencies induced by acetic acid and latency time of tails retracting from hot water, were used to evaluate the pharmacodynamics of the KT ISG on the mouse models. The writhing frequencies significantly decreased and the latency time of tail retracting was obviously prolonged (p<0.05) for the KT ISG compared to the control. The thermo- and ion-sensitive KT ISG had appropriate gelation temperature, sustained drug release, improved intranasal absorption, obvious pharmacodynamic effect, and negligible nasal ciliotoxicity. It is a promising intranasal analgesic formulation.


Explore Compound Types